Arachidonyl-coa
Description
Properties
CAS No. |
17046-56-9 |
|---|---|
Molecular Formula |
C41H66N7O17P3S |
Molecular Weight |
1054 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JDEPVTUUCBFJIW-YQVDHACTSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Synonyms |
arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Arachidonyl-CoA in the Eicosanoid Synthetic Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonyl-CoA, the coenzyme A thioester of arachidonic acid, occupies a critical regulatory node in the complex network of eicosanoid production. While free arachidonic acid is the direct precursor for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that generate prostaglandins, thromboxanes, and leukotrienes, the formation and metabolism of this compound dictate the availability of this substrate. This technical guide provides an in-depth exploration of the function of this compound, detailing its synthesis by Acyl-CoA synthetases (ACSLs), its role in fatty acid remodeling, and its direct, albeit less favorable, substrate activity for certain lipoxygenase isoforms. This document summarizes key quantitative data, provides detailed experimental protocols for the core enzymatic assays, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Central Role of this compound
Eicosanoids are a class of potent lipid signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (AA).[1] They are integral to a vast array of physiological and pathological processes, including inflammation, immunity, hemostasis, and pain perception.[2] The synthesis of eicosanoids is tightly regulated, with the availability of free arachidonic acid being the rate-limiting step.[3] Arachidonic acid is primarily stored in an esterified form within membrane phospholipids (B1166683) and is released by the action of phospholipase A2 (PLA2).[2][4]
Once liberated, free arachidonic acid can be shunted down two major pathways: direct oxygenation by cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids, or activation to this compound by a family of enzymes known as long-chain Acyl-CoA synthetases (ACSLs).[4] This activation to this compound is a pivotal control point, as it diverts arachidonic acid away from immediate eicosanoid synthesis and channels it towards re-esterification into phospholipids, thereby regulating the pool of free arachidonic acid available for the COX and LOX enzymes.[3] Furthermore, recent evidence suggests that this compound itself can serve as a direct, though less efficient, substrate for some lipoxygenase isoforms.[5]
This guide will dissect the multifaceted role of this compound in eicosanoid production, providing a technical resource for researchers and drug development professionals.
Synthesis of this compound: The Role of Acyl-CoA Synthetases
The conversion of free arachidonic acid to this compound is catalyzed by long-chain Acyl-CoA synthetases (ACSLs).[6] There are five main ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) in mammals, each with distinct tissue distributions, subcellular localizations, and substrate specificities.[7][8]
Of particular importance in arachidonic acid metabolism is ACSL4, which exhibits a marked preference for arachidonic acid as its substrate.[6][8] This high affinity suggests a specialized role for ACSL4 in pathways involving arachidonic acid, including the regulation of eicosanoid synthesis.[6][9] The activation of arachidonic acid to this compound by ACSLs serves as a "metabolic trap," preventing its release from the cell and directing it towards intracellular metabolic pathways.[10]
Quantitative Data: Enzyme Kinetics of ACSL Isoforms
The substrate specificity of ACSL isoforms can be quantitatively compared using their Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| ACSL Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | [11] |
| Rat Brain Microsomes (with Triton X-100) | Arachidonic Acid | 9.4 | 25.7 | [11] |
| Purified ACSL4 | Arachidonic Acid | 15 | Not Reported | [12] |
| Purified ACSL4 | Palmitate | 100 | Not Reported | [12] |
| Partially Purified ACSL4 | Arachidonic Acid | 10 | Not Reported | [12] |
| Partially Purified ACSL4 | Palmitate | 5.4 | Not Reported | [12] |
Note: Experimental conditions can vary between studies, and these values should be used for comparative purposes.
The Dual Function of this compound in Eicosanoid Production
This compound influences eicosanoid synthesis through two primary mechanisms: indirect regulation of substrate availability and direct substrate provision for certain enzymes.
Indirect Regulation: Controlling the Free Arachidonic Acid Pool
The primary role of this compound in the context of eicosanoid synthesis is to regulate the concentration of free arachidonic acid. Under basal conditions, the rate of arachidonic acid release by phospholipases is balanced by its re-esterification into membrane phospholipids, a process that requires its activation to this compound.[3] This continuous remodeling of cellular membranes keeps the levels of free arachidonic acid low, thereby limiting eicosanoid production.[3] Upon cellular stimulation, the activity of phospholipases increases, leading to a surge in free arachidonic acid that can outpace the capacity of ACSLs, making it available for COX and LOX enzymes.[3]
Direct Substrate for Lipoxygenases
While the prevailing model emphasizes free arachidonic acid as the primary substrate for eicosanoid synthesis, recent studies have shown that this compound can be directly oxygenated by several mammalian lipoxygenase (ALOX) isoforms.[5] However, for most ALOX isoforms, this compound is a less suitable substrate compared to free arachidonic acid.[5] The product profiles from the oxygenation of this compound can also differ from those of free arachidonic acid, suggesting a potential for the synthesis of novel bioactive mediators.[5] In contrast, there is no substantial evidence to suggest that this compound is a direct substrate for cyclooxygenase enzymes.
Experimental Protocols
Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity (Radiometric Assay)
This assay quantifies ACSL activity by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[10][13]
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
[¹⁴C]-Arachidonic acid (or other radiolabeled fatty acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dole's solution: Isopropanol:Heptane (B126788):H₂SO₄ (40:10:1)
-
Heptane
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a stock solution of [¹⁴C]-arachidonic acid bound to BSA.
-
In a microcentrifuge tube, combine the cell lysate with the assay buffer.
-
Add ATP and CoA to the reaction mixture.
-
Initiate the reaction by adding the [¹⁴C]-arachidonic acid-BSA complex.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding Dole's solution.
-
Add heptane and water to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]-Arachidonyl-CoA.
-
Collect the lower aqueous phase.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the ACSL activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.
Cyclooxygenase (COX) Activity Assay (Colorimetric)
This assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[14][15]
Materials:
-
Tissue homogenate or purified enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare tissue homogenate or cell lysate in cold buffer.
-
To the wells of a 96-well plate, add the assay buffer, heme, and the sample.
-
Add the colorimetric substrate to each well.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate at room temperature for a specified time (e.g., 5-10 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).
-
Calculate COX activity based on the rate of change in absorbance.
Lipoxygenase (LOX) Activity Assay (Spectrophotometric)
This assay determines LOX activity by measuring the increase in absorbance at 234 nm, which results from the formation of conjugated dienes in the hydroperoxide products.[16]
Materials:
-
Enzyme sample (e.g., purified enzyme, cell lysate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)
-
Linoleic acid or arachidonic acid substrate solution
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare the substrate solution (e.g., sodium linoleate).
-
In a cuvette, add the phosphate buffer and the enzyme sample.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the change in absorbance at 234 nm over time.
-
Calculate the LOX activity from the initial rate of the reaction, using the molar extinction coefficient of the hydroperoxide product.
Eicosanoid Extraction for Analysis
This protocol describes a solid-phase extraction (SPE) method for isolating eicosanoids from biological samples prior to analysis by techniques such as LC-MS/MS.[17][18]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
C18 SPE cartridges
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
2M Hydrochloric acid
-
Internal standards (deuterated eicosanoids)
-
Nitrogen gas stream or centrifugal vacuum evaporator
Procedure:
-
Add internal standards to the biological sample.
-
Acidify the sample to a pH of approximately 3.5 with 2M HCl.
-
Condition the C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water, followed by a water/ethanol mixture, and then hexane to remove impurities.
-
Elute the eicosanoids from the cartridge with ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in an appropriate solvent for analysis (e.g., by LC-MS/MS).
Conclusion
This compound is a central molecule in the regulation of eicosanoid biosynthesis. Its primary function is to control the availability of free arachidonic acid, the direct substrate for COX and LOX enzymes, by channeling it towards re-esterification into phospholipids. This regulatory role, primarily mediated by ACSL isoforms like ACSL4, is crucial for maintaining cellular homeostasis and preventing inappropriate eicosanoid production. The discovery that this compound can also serve as a direct substrate for certain lipoxygenases opens up new avenues of research into the potential for novel eicosanoid-like signaling molecules. A thorough understanding of the synthesis and metabolism of this compound is therefore essential for researchers and professionals aiming to develop novel therapeutic interventions targeting inflammatory and other eicosanoid-mediated diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research in this critical area of lipid signaling.
References
- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Regulated formation of eicosanoids [jci.org]
- 4. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonoyl-carnitine and arachidonoyl-coenzyme A are suitable substrates for mammalian ALOX isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Lipoxygenase activity determination [protocols.io]
- 17. arborassays.com [arborassays.com]
- 18. lipidmaps.org [lipidmaps.org]
The Genesis of a Key Metabolite: A Technical Guide to the Discovery and History of Arachidonyl-CoA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-Coenzyme A (Arachidonyl-CoA) stands as a pivotal intermediate at the crossroads of lipid metabolism and cellular signaling. Its formation, catalyzed by specific acyl-CoA synthetases, represents a critical commitment step, directing the polyunsaturated fatty acid, arachidonic acid, towards either incorporation into cellular membranes or the synthesis of a vast array of potent bioactive lipid mediators known as eicosanoids. This technical guide provides an in-depth exploration of the discovery and history of this compound research, offering researchers, scientists, and drug development professionals a comprehensive resource on its core biochemistry, experimental methodologies, and therapeutic relevance.
A Historical Perspective: From Prostaglandins (B1171923) to a Specific Synthetase
The story of this compound is intrinsically linked to the broader history of research into arachidonic acid and its downstream metabolites, the eicosanoids.
Early Discoveries in Eicosanoid Biology
The early 20th century saw the first glimpses into the biological activities of lipid-derived signaling molecules. Key milestones that set the stage for the discovery of this compound include:
-
1930s: Ulf von Euler's discovery of "prostaglandin," a substance in seminal fluid that could stimulate smooth muscle contraction, marked the beginning of eicosanoid research.[1]
-
1960s: Sune Bergström and Bengt Samuelsson at the Karolinska Institute successfully purified and determined the structures of several prostaglandins.[2][3][4] Their work, along with that of John Vane, who discovered that aspirin (B1665792) inhibits prostaglandin (B15479496) synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.[2][5][6] This foundational research established arachidonic acid as the precursor to these potent signaling molecules.[3][4]
The Pivotal Discovery of this compound Synthetase
While the conversion of arachidonic acid to prostaglandins was established, the initial activation step remained a critical missing piece of the puzzle. The prevailing thought was that a non-specific long-chain acyl-CoA synthetase was responsible. However, a landmark 1982 paper by Wilson, Prescott, and Majerus from Washington University School of Medicine in St. Louis provided the definitive evidence for a specific enzyme.
Their research, published in the Journal of Biological Chemistry, detailed the "Discovery of an arachidonoyl coenzyme A synthetase in human platelets."[7] They demonstrated that platelets contain two distinct long-chain acyl-CoA synthetases. One was a non-specific enzyme, while the other showed remarkable specificity for arachidonic acid and the related 8,11,14-eicosatrienoic acid.[7] This discovery was crucial as it suggested a dedicated mechanism for channeling arachidonic acid into its various metabolic fates and provided a potential point of regulation.
Quantitative Data on this compound Synthetase
The initial discovery was followed by further characterization of the enzyme's kinetic properties in various tissues and under different conditions. This quantitative data is essential for understanding its physiological role and for developing targeted therapeutics.
| Tissue/Cell Type | Species | Substrate | K_m_ (µM) | V_max_ | Reference |
| Human Platelets | Human | Arachidonic Acid | 30 | 2.9 nmol/min/10^9^ platelets | [7] |
| Human Platelets | Human | ATP | 500 | - | [7] |
| Human Platelets | Human | CoA | 130 | - | [7] |
| Rat Brain Microsomes | Rat | Arachidonic Acid | 36 | 32.4 nmol/min/mg protein | |
| Rat Brain Microsomes | Rat | ATP | 154 | - | |
| Rat Brain Microsomes | Rat | CoA | 8 | - |
Key Signaling Pathways Involving this compound
This compound sits (B43327) at a critical juncture, directing arachidonic acid into two major pathways: esterification into phospholipids (B1166683) for membrane synthesis and storage, or conversion into a plethora of signaling molecules.
The Arachidonic Acid Cascade
The release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) is a key initiating event. The free arachidonic acid can then be activated to this compound by an acyl-CoA synthetase, primarily Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which exhibits a high specificity for arachidonic acid. Once formed, this compound can be a substrate for various enzymes, leading to the production of eicosanoids.
Upstream Regulation and Downstream Fates
The activity of ACSL4 is subject to regulation at the transcriptional and post-translational levels, providing a mechanism to control the flux of arachidonic acid into different pathways. Downstream, this compound not only participates in eicosanoid synthesis but is also a crucial substrate for the acylation of various lysophospholipids to remodel cellular membranes.
Experimental Protocols
The study of this compound and its metabolizing enzymes requires specific and sensitive experimental techniques. Below are detailed methodologies for key experiments.
Measurement of this compound Synthetase Activity
This protocol describes a radiometric assay to measure the activity of this compound synthetase in cell lysates or purified enzyme preparations.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 1 mM ATP.
-
Coenzyme A (CoA) solution: 10 mM in water.
-
[1-¹⁴C]Arachidonic acid (specific activity ~50-60 mCi/mmol).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1, v/v/v).
-
Heptane.
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare Substrate Solution: Prepare a solution of [1-¹⁴C]Arachidonic acid complexed to BSA.
-
Enzyme Preparation: Prepare cell or tissue lysates by sonication or homogenization in a suitable buffer. Centrifuge to remove cellular debris.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, CoA solution, and the enzyme preparation.
-
Initiate Reaction: Start the reaction by adding the [1-¹⁴C]Arachidonic acid-BSA complex.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding Dole's Reagent.
-
Extraction: Add heptane and water to the tube, vortex, and centrifuge to separate the phases. The upper heptane phase contains unreacted arachidonic acid, while the lower aqueous phase contains the [1-¹⁴C]this compound.
-
Quantification:
-
TLC Method: Spot an aliquot of the aqueous phase onto a silica gel TLC plate and develop the plate in a suitable solvent system to separate this compound from other components. Scrape the spot corresponding to this compound and quantify the radioactivity by scintillation counting.
-
Direct Counting: Alternatively, an aliquot of the aqueous phase can be directly counted to determine the amount of [1-¹⁴C]this compound formed.
-
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., [¹³C₂₀]this compound).
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid.
-
LC column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in the ice-cold extraction solvent containing the internal standard.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the analytes using a gradient of mobile phases A and B.
-
Detect this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on this compound.
Workflow for Investigating the Effect of a Drug on this compound Metabolism
This workflow outlines the steps to assess how a novel compound affects the levels of this compound and its downstream metabolites.
Relevance to Drug Development
The central role of this compound in inflammation and cancer has made its synthesizing enzyme, ACSL4, an attractive target for drug development.
ACSL4 as a Therapeutic Target
Elevated expression of ACSL4 has been observed in several types of cancer, including breast and prostate cancer, and is associated with a more aggressive phenotype.[8] Inhibition of ACSL4 has been shown to reduce tumor growth and sensitize cancer cells to other therapies.[8] Furthermore, as a key regulator of the arachidonic acid cascade, targeting ACSL4 offers a potential strategy for the development of novel anti-inflammatory drugs.
Inhibitors of this compound Synthetase
Several small molecule inhibitors of ACSL4 have been identified and are being investigated for their therapeutic potential. These inhibitors can serve as valuable research tools to further elucidate the roles of this compound in health and disease. The development of more potent and specific inhibitors of ACSL4 is an active area of research in the pharmaceutical industry.
Conclusion
The discovery of a specific this compound synthetase was a pivotal moment in our understanding of lipid metabolism and signaling. From its historical roots in prostaglandin research to its current status as a promising drug target, the study of this compound continues to be a vibrant and important field of research. This technical guide provides a comprehensive overview of the key discoveries, quantitative data, experimental methodologies, and therapeutic implications related to this compound, serving as a valuable resource for scientists and researchers dedicated to unraveling the complexities of lipid biology and developing novel therapies for a range of human diseases.
References
- 1. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The early years of lipoprotein research: from discovery to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 8. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arachidonyl-CoA: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA is a pivotal intermediate in lipid metabolism, serving as the activated form of arachidonic acid. This thioester of coenzyme A is a critical substrate for the synthesis of a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These signaling molecules are implicated in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. A thorough understanding of the structure, chemical properties, and metabolism of this compound is therefore essential for researchers in numerous fields, from basic science to drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its central role in signaling pathways, and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is an amphipathic molecule comprising a long-chain polyunsaturated fatty acyl group (arachidonyl) linked to a coenzyme A moiety via a thioester bond. The arachidonyl group is a 20-carbon chain with four cis double bonds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate | [1] |
| Chemical Formula | C41H66N7O17P3S | [1] |
| Molecular Weight | 1054.0 g/mol | [1] |
| Physical State | Solid (powder form commercially available) | [2] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| Water Solubility | Predicted: 0.45 g/L | [3] |
Signaling Pathways Involving this compound
This compound is a key precursor in the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. The synthesis of these molecules is initiated by the release of arachidonic acid from membrane phospholipids, which is then activated to this compound. Subsequently, distinct enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, convert arachidonic acid into various eicosanoids.
Experimental Protocols
The study of this compound and its metabolites requires robust methods for their extraction from biological matrices and subsequent quantification. Due to their low abundance and chemical properties, specialized techniques are necessary.
Extraction of Acyl-CoAs from Biological Samples
Two common methods for the extraction of acyl-CoAs are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Detailed Methodologies:
-
Solid-Phase Extraction (SPE):
-
Sample Homogenization: Homogenize tissue or cell samples in a suitable buffer on ice.
-
Protein Precipitation: Precipitate proteins by adding an acidic solution (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent to remove hydrophilic impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: The eluate is typically dried under a stream of nitrogen and reconstituted in a solvent compatible with the subsequent analytical method.
-
-
Liquid-Liquid Extraction (LLE):
-
Sample Homogenization and Protein Precipitation: Follow steps 1-4 as described for SPE.
-
Solvent Addition: Add an immiscible organic solvent (e.g., a mixture of isopropanol (B130326) and hexane) to the supernatant.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to achieve clear phase separation.
-
Organic Phase Collection: Carefully collect the upper organic phase containing the lipids, including acyl-CoAs.
-
Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute the residue in a suitable solvent for analysis.
-
Quantification of this compound
The quantification of this compound is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it is generally less sensitive and specific.
Detailed Methodology (LC-MS/MS):
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Employ a gradient elution using a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). This separates this compound from other acyl-CoAs and interfering substances based on hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
MS1 (Precursor Ion Scan): The mass spectrometer is set to select for the precursor ion of this compound (m/z corresponding to [M+H]+).
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell.
-
MS2 (Product Ion Scan): The resulting fragment ions are analyzed in the second mass analyzer. Specific, characteristic fragment ions of this compound are monitored for quantification.
-
-
Quantification:
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample at the beginning of the extraction process.
-
The concentration of endogenous this compound is determined by comparing the peak area of its specific fragment ions to the peak area of the corresponding fragment ions of the internal standard.
-
Conclusion
This compound is a central molecule in lipid signaling, and its accurate analysis is crucial for advancing our understanding of numerous physiological and disease processes. This guide has provided a detailed overview of its chemical structure, properties, and its role in the eicosanoid synthesis pathway. The experimental protocols and workflows presented offer a solid foundation for researchers to confidently and accurately investigate the role of this compound in their specific areas of interest. The continued development of analytical techniques will undoubtedly shed further light on the intricate regulatory networks governed by this important lipid metabolite.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006523) [hmdb.ca]
- 2. Arachidonoyl CoA | C41H66N7O17P3S | CID 5497113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of Arachidonyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of Arachidonyl-CoA, a critical precursor for a vast array of bioactive lipid mediators. The primary focus is on the Acyl-CoA Synthetase (ACS) family of enzymes, with a detailed exploration of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), the key enzyme exhibiting a pronounced substrate preference for arachidonic acid. This document delves into the kinetic properties of ACSL isoforms, the intricate regulatory networks governing ACSL4 expression and activity, and the downstream metabolic fate of this compound. Detailed experimental protocols for enzyme activity assays and recombinant protein production are provided to facilitate further research in this field. Furthermore, signaling and metabolic pathways are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved.
Introduction
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a pivotal component of cellular membranes and the progenitor of the eicosanoid family of signaling molecules, which includes prostaglandins, thromboxanes, leukotrienes, and lipoxins.[1] These lipid mediators are integral to a myriad of physiological and pathophysiological processes, including inflammation, immunity, hemostasis, and cancer biology.[2] The first and rate-limiting step in the metabolic utilization of free arachidonic acid is its conversion to the thioester derivative, this compound. This activation is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs).[1]
The specificity of these enzymes plays a crucial role in directing arachidonic acid into distinct metabolic pathways. Among the various isoforms, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), also known as FACL4, has been identified as the principal enzyme responsible for the synthesis of this compound due to its marked substrate preference for arachidonic acid.[1][3] The activity of ACSL4 is therefore a critical control point in the generation of arachidonic acid-derived signaling molecules.
This guide will provide an in-depth analysis of the enzymes involved in this compound synthesis, with a particular emphasis on ACSL4. We will present quantitative data on enzyme kinetics, detailed experimental methodologies, and visual representations of the relevant biochemical pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
The Acyl-CoA Synthetase (ACS) Family
The conversion of free fatty acids to their metabolically active acyl-CoA esters is a fundamental process in lipid metabolism. This reaction is catalyzed by Acyl-CoA synthetases (ACSs), a family of enzymes that are classified based on their substrate specificity for short-, medium-, long-, and very-long-chain fatty acids. The synthesis of this compound is primarily carried out by the long-chain acyl-CoA synthetases (ACSLs). In mammals, the ACSL family comprises five major isoforms: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6.[4] These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, which collectively contribute to the channeling of fatty acids into specific metabolic fates, such as β-oxidation or incorporation into complex lipids.[2]
ACSL4: The Key Enzyme for this compound Synthesis
ACSL4 stands out among the ACSL isoforms for its distinct preference for arachidonic acid as a substrate.[1][3] This specificity positions ACSL4 as a gatekeeper for the metabolic pathways that utilize arachidonic acid. The enzyme is an extrinsic membrane protein found on the endoplasmic reticulum, mitochondria-associated membranes, and peroxisomes.[2] Its expression is particularly high in steroidogenic tissues, the brain, and platelets.[1]
The critical role of ACSL4 extends to various cellular processes. It is a key mediator of ferroptosis, a form of iron-dependent programmed cell death, by supplying this compound for the synthesis of peroxidizable phospholipids (B1166683).[5][6] Furthermore, ACSL4 is implicated in inflammatory responses and cancer progression through its role in providing the precursor for eicosanoid production.[2]
Quantitative Data on ACSL Isoforms
The substrate specificity of the different ACSL isoforms is a key determinant of their biological function. The following table summarizes the available kinetic parameters for human ACSL isoforms with arachidonic acid and other representative fatty acids. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native) and the assay method used.
| Enzyme Isoform | Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| ACSL4 (V1) | Arachidonic Acid (20:4) | 1.8 | 100.0 | |
| Eicosapentaenoic Acid (20:5) | 2.0 | 85.0 | ||
| Docosahexaenoic Acid (22:6) | 2.2 | 40.0 | ||
| ACSL4 (V2) | Arachidonic Acid (20:4) | 1.9 | 110.0 | |
| Eicosapentaenoic Acid (20:5) | 2.1 | 90.0 | ||
| Docosahexaenoic Acid (22:6) | 2.3 | 45.0 | ||
| ACSL1 | Palmitic Acid (16:0) | 10 | - | |
| Oleic Acid (18:1) | 10 | - | ||
| Linoleic Acid (18:2) | 10 | - | ||
| ACSL3 | Myristic Acid (14:0) | - | - | |
| Arachidonic Acid (20:4) | - | - | ||
| Eicosapentaenoic Acid (20:5) | - | - | ||
| ACSL5 | Palmitic Acid (16:0) | - | - | |
| Oleic Acid (18:1) | - | - | ||
| Linoleic Acid (18:2) | - | - | ||
| ACSL6 | Palmitic Acid (16:0) | - | - | |
| Arachidonic Acid (20:4) | - | - |
Note: Data for ACSL1, ACSL3, ACSL5, and ACSL6 with arachidonic acid are not consistently reported in a comparable format. The table highlights the strong preference of ACSL4 for polyunsaturated fatty acids.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of enzymes involved in this compound synthesis.
Radiometric Assay for ACSL4 Activity
This protocol describes a robust and sensitive method to measure the enzymatic activity of ACSL4 by quantifying the formation of radiolabeled this compound from [14C]-arachidonic acid.[7][8]
Materials:
-
Recombinant human ACSL4 protein
-
Assay Buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl₂, 5 mM Dithiothreitol (DTT), 0.03% Triton X-100[7]
-
Coenzyme A (CoA) solution (10 mM)
-
[1-14C]-Arachidonic Acid (specific activity 50-60 mCi/mmol)
-
Unlabeled arachidonic acid
-
Dole's Reagent: Isopropanol:Heptane (B126788):1 M H₂SO₄ (80:20:1)[7]
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 250 µL of assay buffer.
-
Enzyme Addition: Add a known amount of purified recombinant ACSL4 protein (e.g., 5 µg) to the reaction mixture.[7]
-
Pre-incubation: Incubate the mixture for 5 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 10 µM of [1-14C]-arachidonic acid.
-
Incubation: Incubate the reaction for 20 minutes at room temperature.[7]
-
Reaction Termination: Stop the reaction by adding 2.25 mL of modified Dole's reagent.[7]
-
Phase Separation: Add 2 mL of heptane and 0.5 mL of water to the tube. Vortex thoroughly and allow the phases to separate for 15 minutes.[7]
-
Quantification: Carefully remove a 1 mL aliquot of the lower aqueous phase, which contains the [14C]-Arachidonyl-CoA. Transfer it to a scintillation vial.
-
Scintillation Counting: Add 5 mL of scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme as nmol of this compound formed per minute per mg of protein.
Expression and Purification of Recombinant Human ACSL4 in E. coli
This protocol provides a general framework for the expression and purification of His-tagged recombinant human ACSL4 from E. coli. Given that ACSL4 is a membrane-associated protein, optimization of expression conditions and the use of detergents for solubilization are critical.
Materials:
-
E. coli expression strain (e.g., Rosetta (DE3) pLysS)[9]
-
Expression vector containing the human ACSL4 cDNA with a C-terminal His6-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics (e.g., Kanamycin and Chloramphenicol)[10]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5% glycerol, 0.2 mM PMSF, protease inhibitor cocktail, 0.1% Triton X-100[11]
-
Ni-NTA affinity chromatography column
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5% glycerol, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5% glycerol, 250 mM imidazole
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
Procedure:
-
Transformation: Transform the ACSL4 expression plasmid into competent E. coli Rosetta (DE3) pLysS cells and plate on selective LB agar plates.[12]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.[11]
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[11]
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ACSL4 protein with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Protein Characterization: Confirm the purity and identity of the recombinant protein by SDS-PAGE and Western blotting using an anti-His-tag or anti-ACSL4 antibody.
Expression and Purification of Recombinant Human ACSL4 in Insect Cells
The baculovirus-insect cell system is an excellent alternative for expressing membrane-associated proteins that may not fold correctly in E. coli.
Materials:
-
Sf9 insect cells
-
Baculovirus expression vector containing the human ACSL4 cDNA with a C-terminal His6-tag
-
Insect cell culture medium (e.g., Sf-900 III SFM)
-
Reagents for baculovirus generation (e.g., Bac-to-Bac Baculovirus Expression System)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.7), 300 mM NaCl, 5% glycerol, 0.2 mM PMSF, protease inhibitor cocktail, 0.1% Triton X-100[11]
-
Ni-NTA affinity chromatography reagents (as in section 4.2)
Procedure:
-
Baculovirus Generation: Generate a high-titer recombinant baculovirus stock encoding His-tagged ACSL4 according to the manufacturer's protocol (e.g., Bac-to-Bac system).[13]
-
Infection: Infect a suspension culture of Sf9 cells (at a density of 2 x 10⁶ cells/mL) with the recombinant baculovirus at a multiplicity of infection (MOI) of 5.[13]
-
Expression: Incubate the infected cell culture at 27°C with shaking for 48-72 hours.
-
Cell Harvest: Harvest the infected cells by centrifugation at 1,000 x g for 15 minutes.
-
Cell Lysis and Purification: Follow the same cell lysis and affinity purification procedure as described for E. coli expression (section 4.2, steps 6-12), with the lysis buffer adapted for insect cells.[11]
Signaling and Metabolic Pathways
The synthesis of this compound is a tightly regulated process that is integrated into broader cellular signaling and metabolic networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Caption: The core enzymatic reaction for the synthesis of this compound.
Caption: Major metabolic fates of this compound.
Caption: Key upstream regulators of ACSL4 expression and activity.[5][14]
Caption: Role of ACSL4 and this compound in the ferroptosis pathway.
Conclusion
The synthesis of this compound, predominantly catalyzed by ACSL4, represents a critical nexus in cellular lipid metabolism and signaling. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is paramount for elucidating the complex roles of arachidonic acid-derived mediators in health and disease. This technical guide has provided a comprehensive overview of the current knowledge in this field, including detailed experimental protocols and pathway visualizations, to serve as a valuable resource for the scientific community. Further research into the specific roles of other ACSL isoforms in arachidonic acid metabolism and the development of isoform-specific inhibitors will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabd.es [cabd.es]
- 10. angelfire.com [angelfire.com]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.wiki [static.igem.wiki]
- 13. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 14. researchgate.net [researchgate.net]
Regulation of Arachidonyl-CoA Synthetase (ACSL4) Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA synthetase, officially known as Acyl-CoA synthetase long-chain family member 4 (ACSL4), is a pivotal enzyme in lipid metabolism. It exhibits a marked preference for arachidonic acid (AA), converting it into its metabolically active form, arachidonoyl-CoA. This activation is the first committed step for the incorporation of arachidonic acid into cellular lipids and its subsequent metabolism into a diverse array of signaling molecules, including eicosanoids. Given its central role, the activity of ACSL4 is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms. Dysregulation of ACSL4 has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ferroptosis, an iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms governing ACSL4 activity, presenting quantitative data, detailed experimental protocols, and visual representations of key regulatory pathways.
I. Transcriptional Regulation of ACSL4
The expression of the ACSL4 gene is controlled by a complex interplay of transcription factors that bind to specific cis-acting elements in its promoter region. The promoter of the human ACSL4 gene is located on the X chromosome and notably lacks a canonical TATA box, but contains a CCAAT box and numerous binding sites for transcription factors.[1]
Key Transcription Factors
Several transcription factors have been identified as key regulators of ACSL4 transcription:
-
Specificity Protein 1 (Sp1): Sp1 plays a crucial role in the basal and inducible expression of ACSL4.[2][3] It has been shown to bind to the ACSL4 promoter and drive its transcription under both normal and hypoxic conditions.[2] Inhibition of Sp1 leads to a significant reduction in ACSL4 expression.[2]
-
cAMP Response Element-Binding Protein (CREB): The ACSL4 promoter contains a cAMP response element (CRE), and CREB is involved in the cAMP-mediated stimulation of ACSL4 transcription.[2]
-
Peroxisome Proliferator-Activated Receptor delta (PPARδ): In hepatocytes, PPARδ is a tissue-specific transcriptional activator of ACSL4.[2] Activation of PPARδ by its ligands results in increased mRNA and protein levels of ACSL4.[2]
-
TEAD4 and YAP: The transcriptional coactivator Yes-associated protein (YAP) and its DNA-binding partner TEAD4 can upregulate ACSL4 expression by binding to its promoter.[2]
-
Androgen Receptor (AR): In prostate cancer cells, the androgen receptor acts as a transcriptional repressor of ACSL4.[4][5] Inhibition of AR signaling leads to a significant increase in ACSL4 levels.[4][5]
Quantitative Data on Transcriptional Regulation
| Regulator | Effect on ACSL4 Expression | Cell/Tissue Context | Reference |
| Sp1 | Positive | General (basal and hypoxia-induced) | [2][3] |
| CREB | Positive (cAMP-mediated) | General | [2] |
| PPARδ | Positive | Hepatocytes | [2] |
| TEAD4/YAP | Positive | General | [2] |
| Androgen Receptor (AR) | Negative | Prostate Cancer | [4][5] |
II. Post-Transcriptional Regulation of ACSL4
Following transcription, the stability and translation of ACSL4 mRNA are subject to regulation by non-coding RNAs, particularly microRNAs (miRNAs).
MicroRNA-Mediated Regulation
-
miR-34a: This microRNA has been shown to negatively regulate adipogenesis in porcine adipocytes by targeting ACSL4.[6]
-
miR-670-3p: In human glioblastoma cells, miR-670-3p suppresses ferroptosis by directly targeting and downregulating ACSL4 expression.[7]
Quantitative Data on Post-Transcriptional Regulation
| microRNA | Effect on ACSL4 Expression | Cell/Tissue Context | Reference |
| miR-34a | Negative | Porcine Adipocytes | [6] |
| miR-670-3p | Negative | Human Glioblastoma | [7] |
III. Post-Translational Regulation of ACSL4
The activity and stability of the ACSL4 protein are dynamically regulated by a variety of post-translational modifications (PTMs) and protein-protein interactions.
Ubiquitination and Proteasomal Degradation
ACSL4 is a target for ubiquitination, a process that marks proteins for degradation by the proteasome. A key finding is the substrate-induced degradation of ACSL4.
-
Arachidonic Acid-Induced Ubiquitination: Treatment of hepatic cells with arachidonic acid, the preferred substrate of ACSL4, significantly enhances the ubiquitination of the ACSL4 protein.[8][9] This leads to its rapid degradation via the proteasomal pathway.[8][9] This substrate-induced feedback mechanism provides a direct means to control cellular levels of active ACSL4.
-
UBE2C-Mediated Ubiquitination: The E2 ubiquitin-conjugating enzyme UBE2C has been shown to mediate the K48-linked polyubiquitination of ACSL4, leading to its proteasomal degradation and thereby inhibiting ferroptosis in gastric cancer.[10]
Quantitative Data on Ubiquitination
| Regulatory Event | Effect on ACSL4 | Quantitative Change | Cell/Tissue Context | Reference |
| Arachidonic Acid Treatment | Increased Ubiquitination and Degradation | ~4-fold decrease in protein half-life (from 17.3h to 4.2h) | HepG2 Cells | [8][9] |
| UBE2C Overexpression | Increased K48-linked Polyubiquitination and Degradation | Not specified | Gastric Cancer Cells | [10] |
Phosphorylation
Phosphorylation of ACSL4 by various kinases can either activate or inhibit its enzymatic activity, highlighting the complexity of its regulation.
-
Protein Kinase C (PKC): Cellular stress can activate PKC, which in turn phosphorylates ACSL4, leading to a decrease in its activity.[1]
-
Protein Kinase C beta II (PKCβII): In the context of ferroptosis, PKCβII phosphorylates ACSL4 at the Threonine 328 (Thr328) residue, which directly activates the enzyme and amplifies lipid peroxidation.[1][11]
-
Protein Kinase A (PKA): In vitro studies have demonstrated that PKA can phosphorylate ACSL4, leading to an increase in its enzymatic activity.[12]
Quantitative Data on Phosphorylation
| Kinase | Phosphorylation Site | Effect on ACSL4 Activity | Reference |
| PKC | Not specified | Inhibition | [1] |
| PKCβII | Thr328 | Activation | [1][11] |
| PKA | Not specified | Activation | [12] |
SUMOylation and Acetylation
Recent studies have begun to uncover the roles of other PTMs in regulating ACSL4 function.
-
SUMOylation: The E3 SUMOylase TRIM28 has been shown to promote the SUMOylation of ACSL4 at Lysine 532 (K532).[13] This modification enhances ACSL4 stability by inhibiting its K63-linked ubiquitination and subsequent autophagic degradation, thereby promoting neuronal ferroptosis.[13]
-
Acetylation: Acetylation of ACSL4 has been identified, but the functional consequences of this modification are still under investigation.[1]
IV. Regulation by Protein-Protein Interactions
ACSL4 function is also modulated through its interaction with other proteins.
-
p115: The intracellular vesicular transport factor p115 can bind to ACSL4 with high affinity and promote its degradation.[14]
-
A20: The zinc finger protein A20 directly interacts with and suppresses the expression of ACSL4.[14]
V. Regulation by Subcellular Localization
ACSL4 is predominantly localized to the endoplasmic reticulum (ER) and the outer mitochondrial membrane. Its specific subcellular localization is thought to be critical for channeling arachidonoyl-CoA towards distinct metabolic fates. The distribution of ACSL4 can be influenced by post-translational modifications, such as phosphorylation.[1]
VI. Experimental Protocols
A. In Vitro ACSL4 Enzymatic Activity Assay
This assay measures the formation of radiolabeled arachidonoyl-CoA from arachidonic acid.
Materials:
-
Recombinant human ACSL4 protein
-
Assay Buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl2, 5 mM DTT
-
Coenzyme A (CoA)
-
[³H]-Arachidonic Acid
-
Test compounds (inhibitors/activators) dissolved in DMSO
-
Ethyl acetate (B1210297)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, CoA, and [³H]-Arachidonic Acid.
-
Add the test compound at various concentrations or DMSO as a vehicle control.
-
Pre-incubate the mixture with the recombinant ACSL4 protein for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate mixture.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-Arachidonic Acid.
-
Vortex and centrifuge the tubes to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.
-
Transfer an aliquot of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]-arachidonoyl-CoA formed.
B. Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the ACSL4 Promoter
This protocol is used to determine if a specific transcription factor binds to the ACSL4 promoter in vivo.
Materials:
-
Cells expressing the transcription factor of interest
-
Formaldehyde (1% final concentration) for cross-linking
-
Glycine (125 mM final concentration) for quenching
-
Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0) with protease inhibitors
-
Sonicator
-
Antibody specific to the transcription factor of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol for DNA purification
-
PCR primers specific for the ACSL4 promoter region
Protocol:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Digest the proteins with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Perform PCR or qPCR using primers designed to amplify the specific region of the ACSL4 promoter where the transcription factor is predicted to bind.
C. In Vitro Ubiquitination Assay for ACSL4
This assay reconstitutes the ubiquitination of ACSL4 in a test tube.
Materials:
-
Recombinant ACSL4 protein (substrate)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
E3 ubiquitin ligase specific for ACSL4 (if known)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Anti-ACSL4 and anti-ubiquitin antibodies
Protocol:
-
Set up a reaction mixture containing E1, E2, E3 ligase, ubiquitin, and ATP in ubiquitination buffer.
-
Add the recombinant ACSL4 protein to initiate the reaction.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-ACSL4 antibody to detect ubiquitinated forms of ACSL4, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the protein.
D. Co-Immunoprecipitation (Co-IP) for ACSL4 Protein Interactions
This protocol is used to identify proteins that interact with ACSL4 within a cell.
Materials:
-
Cell lysate containing ACSL4 and its potential binding partners
-
Anti-ACSL4 antibody
-
Control IgG antibody
-
Protein A/G agarose or magnetic beads
-
Co-IP lysis buffer (non-denaturing, e.g., containing 1% NP-40 or Triton X-100)
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-ACSL4 and antibodies against potential interacting proteins)
Protocol:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-ACSL4 antibody or a control IgG antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the potential interacting protein. The presence of the interacting protein in the ACSL4 immunoprecipitate, but not in the control IgG immunoprecipitate, indicates an interaction.
VII. Visualizations of Regulatory Pathways and Workflows
References
- 1. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity protein 1-mediated ACSL4 transcription promoted the osteoarthritis progression through suppressing the ferroptosis of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MicroRNA-670-3p suppresses ferroptosis of human glioblastoma cells through targeting ACSL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UBE2C-mediated ubiquitination of ACSL4 inhibits ferroptosis and promotes gastric cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Redox regulation of TRIM28 facilitates neuronal ferroptosis by promoting SUMOylation and inhibiting OPTN-selective autophagic degradation of ACSL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Arachidonyl-CoA in Inflammatory Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonic acid (AA) is a pivotal precursor to a vast array of lipid mediators that orchestrate inflammatory responses. However, the fate of free AA is tightly regulated by its initial activation to arachidonyl-coenzyme A (arachidonyl-CoA). This conversion, primarily catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), represents a critical metabolic node that dictates whether AA is channeled towards immediate synthesis of pro-inflammatory eicosanoids or esterified into phospholipids (B1166683) for storage and future signaling.[1][2] This guide provides an in-depth examination of the synthesis of this compound and its multifaceted roles in key inflammatory pathways, including eicosanoid production, ferroptosis, and inflammasome regulation. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for investigating this crucial signaling nexus.
Synthesis of this compound: The Commitment Step
The conversion of free arachidonic acid into its metabolically active form, this compound, is the first step in its utilization for phospholipid synthesis and other metabolic processes.[1][3] This ATP-dependent thioesterification with coenzyme A is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3]
The Key Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
Among the five identified mammalian ACSL isoforms, ACSL4 is unique in its distinct preference for polyunsaturated fatty acids (PUFAs), especially arachidonic acid.[1] This substrate specificity positions ACSL4 as a critical gatekeeper in AA metabolism.[1] By converting AA to this compound, ACSL4 channels it towards esterification into membrane phospholipids, thereby regulating the pool of free AA available for immediate oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4]
Caption: Synthesis of this compound by ACSL4.
This compound in Core Inflammatory Pathways
This compound is not merely a metabolic intermediate but a central branching point that directs arachidonic acid into distinct and functionally significant pathways.
Regulation of Eicosanoid Synthesis
Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from membrane phospholipids by phospholipase A2 (cPLA2).[2][5] Free AA is then available to be metabolized by COX and LOX enzymes into potent pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[5][6][7]
However, ACSL enzymes, particularly ACSL4, compete with COX and LOX for the same substrate pool of free AA.[8] The formation of this compound diverts AA away from immediate eicosanoid production and facilitates its re-esterification into phospholipids.[2][4] This creates a reservoir of AA within the cell membrane that can be accessed for sustained eicosanoid synthesis upon prolonged inflammatory challenge.[6] Inhibition of ACSL activity has been shown to markedly enhance the biosynthesis of prostaglandins, highlighting the crucial role of this compound formation in tempering the acute inflammatory response.[4]
Caption: this compound formation is a key branch point in AA metabolism.
A Critical Role in Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9] This pathway is increasingly implicated in inflammatory conditions. ACSL4 and the subsequent formation of this compound are indispensable for the execution of ferroptosis.[9][10]
The process involves two key steps:
-
Synthesis of AA-PE: ACSL4 converts free AA to this compound.[9] This this compound is then used as a substrate by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) to esterify AA into phosphatidylethanolamines (PEs), generating arachidonoyl-PE (AA-PE).[9][11]
-
Lipid Peroxidation: AA-PEs are particularly vulnerable to oxidation.[11] Lipoxygenase (LOX) enzymes directly oxidize these phospholipids, leading to the accumulation of lipid hydroperoxides, membrane damage, and ultimately, ferroptotic cell death.[9][12]
Genetic or pharmacological inhibition of ACSL4 prevents the formation of AA-PEs, thereby rendering cells resistant to ferroptosis.[13]
Caption: The role of this compound in the ferroptosis pathway.
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex critical for sensing danger signals and initiating inflammatory responses by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[14][15] The role of arachidonic acid metabolism in regulating NLRP3 is complex. While this compound is part of the broader metabolic landscape, current evidence suggests that free arachidonic acid, rather than its CoA derivative, acts as a direct inhibitor of NLRP3 inflammasome activation.[16][17]
AA has been shown to suppress NLRP3 activity by inhibiting phospholipase C (PLC).[17] This, in turn, reduces the stimulation of downstream signaling molecules like JNK1, which are required for NLRP3 activation.[17] This inhibitory role provides a potential mechanism for the anti-inflammatory effects observed during fasting, a state associated with elevated plasma AA levels.[17]
Caption: Inhibition of the NLRP3 inflammasome pathway by arachidonic acid.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of this compound metabolism in inflammation.
Table 1: Effects of Modulating ACSL Activity on Prostaglandin (B15479496) Synthesis
| Cell Type/System | Experimental Condition | Analyte Measured | Outcome | Reference |
| Rat Fibroblastic 3Y1 Cells | Treatment with Triacsin C (ACSL inhibitor) | Prostaglandin (PG) Biosynthesis | Markedly enhanced | [4] |
| Rat Fibroblastic 3Y1 Cells | siRNA knockdown of Acsl4 | PGE2, PGD2, PGF2α Release | Significantly increased | [4] |
| Rat Fibroblastic 3Y1 Cells | siRNA knockdown of Acsl1 | IL-1β-induced AA Metabolite Release | Reduced | [4] |
| Rabbit Kidney Medulla Microsomes | Incubation with 5 µM AA + Palmitoyl-CoA (10-100 µM) | Prostaglandin (PG) Formation | Decreased (6-40%) | [8] |
| Rabbit Kidney Medulla Microsomes | Incubation with 5 µM AA + Palmitoyl-CoA (10-100 µM) | Arachidonoyl-CoA (AA-CoA) Formation | Increased (1.1-2.3-fold) | [8] |
Table 2: Effects of Arachidonic Acid on NLRP3 Inflammasome Activity
| Cell Type | NLRP3 Stimulus | AA Concentration | Analyte Measured | Outcome | Reference |
| LPS-primed Mouse BMDMs | Nigericin | 40 µM | IL-1β Production | Inhibited | [17] |
| Human THP-1 Cells | Nigericin or Palmitic Acid | 10-40 µM | IL-1β Secretion & ASC Speck Formation | Dose-dependently inhibited | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound and its associated enzymes.
Protocol 1: Measurement of Acyl-CoA Synthetase (ACS) Activity
This section describes a common method for determining ACS activity in cell or tissue lysates. Both radiometric and fluorometric assays are widely used.[3][18]
Method: Fluorometric Acyl-CoA Synthetase Assay
This protocol is based on commercially available kits (e.g., Abcam ab273315) which provide a sensitive and straightforward way to measure ACS activity.[18]
-
Principle: Acyl-CoA produced by ACS activity is metabolized through a series of enzymatic reactions to generate an intermediate compound. This compound reacts with a fluorescent probe to yield a signal that is proportional to the ACS activity. The signal is measured at Ex/Em = 535/587 nm.[18]
-
Materials:
-
Sample: Tissue homogenate (e.g., 10 mg) or cell lysate (e.g., 1 x 10⁶ cells).[18]
-
Assay Buffer
-
ACS Substrate (e.g., a long-chain fatty acid)
-
Coenzyme A (CoA)
-
ATP
-
Enzyme Mix, Converter Mix, Developer Mix (provided in kit)
-
Fluorescent Probe
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. Collect the supernatant for the assay.[18]
-
Reaction Mix Preparation: Prepare a master mix for all samples and controls according to the kit manufacturer's instructions. The Reaction Mix will typically contain Assay Buffer, ACS Substrate, CoA, ATP, and the enzyme/developer/converter mixes.
-
Background Control: For each sample, prepare a corresponding background control reaction that omits a key component, such as the ACS substrate or CoA, to measure non-specific signal.
-
Assay Execution:
-
Add 2-20 µL of sample supernatant to designated "Sample" and "Sample Background" wells.[18]
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Add 50 µL of the Reaction Mix to the "Sample" wells.
-
Add 50 µL of the Background Control Mix to the "Sample Background" wells.
-
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the ACS activity.
-
Calculation: Subtract the rate of the background control from the rate of the sample reaction. Calculate the ACS activity based on a standard curve generated with a known amount of the final product (e.g., CoA-SH). Activity is typically expressed in mU/mg of protein.
-
Caption: Experimental workflow for a fluorometric ACS activity assay.
Protocol 2: Quantification of this compound by LC-MS/MS
Absolute quantification of specific acyl-CoA species like this compound requires a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]
-
Principle: Cellular lipids are extracted, and the acyl-CoA fraction is isolated. Acyl-CoA species are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal of the endogenous this compound to that of a stable isotope-labeled internal standard.
-
Materials:
-
Sample: Frozen cell pellets or tissues.
-
Internal Standard (IS): e.g., [¹³C]-labeled this compound or a non-endogenous odd-chain acyl-CoA like C17-CoA.[21]
-
Extraction Solvents: Isopropanol, acetonitrile (B52724) (ACN), methanol, water (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges for purification.
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Procedure:
-
Sample Preparation & Extraction:
-
Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1 isopropanol:water) containing the internal standard.
-
Perform a liquid-liquid extraction (e.g., with ACN) to precipitate proteins and separate the lipid-containing phase.
-
Evaporate the solvent under nitrogen and reconstitute the sample in a suitable buffer.
-
-
Purification (Optional but Recommended): Use solid-phase extraction (SPE) to purify and concentrate the acyl-CoA fraction, removing interfering lipids and salts.
-
LC Separation:
-
Inject the purified extract onto a reversed-phase column (e.g., C18).
-
Separate the acyl-CoA species using a binary gradient, for example, with mobile phase A consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) in water) and mobile phase B of an organic solvent (e.g., ammonium hydroxide in ACN).[21] The gradient is designed to elute acyl-CoAs based on their chain length and saturation.
-
-
MS/MS Detection:
-
Use positive electrospray ionization (ESI+) mode.
-
Set the mass spectrometer to MRM mode. For each acyl-CoA, a specific precursor ion (the parent molecule) and a product ion (a specific fragment generated by collision-induced dissociation) are monitored. This provides high specificity.
-
Example MRM transition for this compound (C20:4-CoA): Monitor the transition from the precursor ion to a common CoA-related fragment ion.
-
-
Quantification:
-
Generate a standard curve using known concentrations of an this compound standard spiked with the internal standard.
-
Calculate the concentration of endogenous this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Conclusion and Future Directions
This compound sits (B43327) at a critical juncture in inflammatory signaling. Its synthesis, governed primarily by ACSL4, determines the flux of arachidonic acid between immediate eicosanoid production and incorporation into cellular lipid pools. This channeling has profound implications for the onset and progression of inflammatory responses, as well as for inflammation-linked cell death pathways like ferroptosis. A deeper understanding of the regulation of ACSL4 and the downstream fate of this compound will undoubtedly unveil novel therapeutic targets for a wide range of inflammatory diseases. Future research should focus on developing isoform-specific inhibitors of ACSL enzymes and further elucidating the mechanisms of acyl-CoA partitioning within distinct subcellular compartments to better control inflammatory outcomes.
References
- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of long-chain acyl-coenzyme A synthetases in the regulation of arachidonic acid metabolism in interleukin 1β-stimulated rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ferroptosis as a therapeutic target for inflammation-related intestinal diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Arachidonic acid inhibition of the NLRP3 inflammasome is a mechanism to explain the anti-inflammatory effects of fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.cn [abcam.cn]
- 19. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Arachidonyl-CoA in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidogenesis, the intricate process of steroid hormone synthesis, is critically dependent on the availability of cholesterol, the universal precursor for all steroid hormones. The rate-limiting step in this pathway is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process orchestrated by the Steroidogenic Acute Regulatory (StAR) protein. Emerging evidence has illuminated a novel signaling pathway, independent of the classical phospholipase A2 (PLA2) route, that governs the release of arachidonic acid (AA) and subsequently modulates StAR expression and steroid production. This pathway hinges on the dynamic interplay of two key enzymes: Acyl-CoA Synthetase 4 (ACS4) and a mitochondrial Acyl-CoA Thioesterase (Acot2), with Arachidonyl-CoA (AA-CoA) acting as a central intermediate. This technical guide provides an in-depth exploration of the role of this compound in steroidogenesis, detailing the underlying signaling mechanisms, presenting key quantitative data, and offering comprehensive experimental protocols to facilitate further research in this domain.
Introduction: A Paradigm Shift in Understanding Steroidogenesis Regulation
For decades, the release of arachidonic acid in steroidogenic tissues was primarily attributed to the action of phospholipase A2 (PLA2). However, a growing body of research has unveiled an alternative and crucial pathway that is initiated by trophic hormones such as Adrenocorticotropic hormone (ACTH) and Luteinizing Hormone (LH).[1][2] This pathway proposes a novel mechanism for the spatial and temporal regulation of AA levels, highlighting the significance of this compound as a key metabolic intermediate in the control of steroid hormone synthesis.[1] This guide will dissect this pathway, providing a technical framework for its investigation.
The Core Mechanism: The ACS4/Acot2-Mediated Arachidonic Acid Cycle
The central tenet of this alternative pathway is a hormone-regulated cycle of arachidonic acid esterification and de-esterification, which ensures a localized release of AA within the mitochondria, the primary site of the initial steps of steroidogenesis.[1][3]
-
Step 1: this compound Synthesis by Acyl-CoA Synthetase 4 (ACS4): Upon stimulation by trophic hormones, the expression and activity of ACS4, an enzyme with a high preference for arachidonic acid, are upregulated.[4][5] ACS4 is abundantly expressed in steroidogenic tissues, including the adrenal gland, ovary, and testis.[4] This enzyme catalyzes the conversion of free arachidonic acid to this compound.[4]
-
Step 2: Hydrolysis of this compound by Mitochondrial Acyl-CoA Thioesterase (Acot2): The newly synthesized this compound is then acted upon by a mitochondrial Acyl-CoA thioesterase, also known as MTE-I or ARTISt (Arachidonic acid-Related Thioesterase Involved in Steroidogenesis).[6][7] This enzyme hydrolyzes this compound, releasing free arachidonic acid directly within the mitochondria.[3][6] The activity of this thioesterase is also stimulated by trophic hormones.[8]
-
Step 3: Arachidonic Acid-Mediated StAR Induction and Cholesterol Transport: The intramitochondrial release of arachidonic acid is a critical trigger for the induction of StAR protein expression.[2][6] StAR, in turn, facilitates the transport of cholesterol across the mitochondrial membranes to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis, the conversion of cholesterol to pregnenolone (B344588) by the P450 side-chain cleavage enzyme (CYP11A1), occurs.[9][10] Furthermore, arachidonic acid can directly stimulate cholesterol transport in isolated mitochondria, independent of new protein synthesis.[3][11]
Signaling Pathways and Regulation
The ACS4/Acot2 pathway is intricately regulated by upstream signaling cascades initiated by trophic hormones.
Hormonal Regulation and cAMP Signaling
The stimulation of steroidogenesis by hormones like ACTH and LH leads to an increase in intracellular cyclic AMP (cAMP).[10] This increase in cAMP is a key upstream event that leads to the induction of both ACS4 and Acot2 activity, thereby driving the intramitochondrial release of arachidonic acid.[3][5]
Role of Protein Tyrosine Phosphatases (PTPs)
Recent studies have implicated PTPs as key regulators in this pathway. The hormonal induction of ACS4 expression is dependent on the activity of PTPs, suggesting a link between protein tyrosine dephosphorylation events and the initiation of the arachidonic acid release cycle.[5] Inhibition of PTPs abrogates the hormonal effect on ACS4 induction, leading to reduced StAR protein levels and steroidogenesis.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of this compound in steroidogenesis.
Table 1: Enzyme Kinetics and Activity
| Enzyme | Substrate | Km | Condition | Fold Change in Activity | Reference |
| ARTISt (Acot2) | Arachidonoyl-CoA | 2 µM | Purified recombinant protein | - | [8][12] |
| Mitochondrial Thioesterase | - | - | ACTH-stimulated Y1 cells | 1.8-fold increase | [8] |
Table 2: Effects of Inhibitors on Steroidogenesis
| Inhibitor | Target | Cell Line | Effect | IC50 | Reference |
| Triacsin C | ACS4 | Y1 Adrenal Cells | Inhibition of ACTH-stimulated steroid synthesis | - | [2] |
| NDGA | Acot2 | Y1 Adrenal Cells | Inhibition of ACTH-stimulated steroid synthesis | 50 µM | [8] |
| NDGA + 0.1 µM Triacsin C | Acot2 + ACS4 | Y1 Adrenal Cells | Synergistic inhibition of steroid synthesis | 25 µM (for NDGA) | [8] |
| NDGA + 0.5 µM Triacsin C | Acot2 + ACS4 | Y1 Adrenal Cells | Synergistic inhibition of steroid synthesis | 7.5 µM (for NDGA) | [8] |
| NDGA + 2 µM Triacsin C | Acot2 + ACS4 | Y1 Adrenal Cells | Synergistic inhibition of steroid synthesis | 4.5 µM (for NDGA) | [8] |
NDGA: Nordihydroguaiaretic acid
Table 3: Effects of Arachidonic Acid on Steroid Production
| Cell Type | Treatment | Effect on Progesterone (B1679170) Production | Reference |
| Isolated Mitochondria (non-stimulated MA-10 cells) | Arachidonic Acid | Stimulatory effect on cholesterol transport (progesterone production) | [11] |
| Isolated Mitochondria (non-stimulated MA-10 cells) | Arachidonoyl-CoA | Increased cholesterol transport (progesterone production) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the this compound pathway in steroidogenesis.
Cell Culture and Treatment
-
Y-1 Mouse Adrenal Tumor Cells:
-
Culture Medium: Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 2 mM L-glutamine.[13]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[13]
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:6 using 0.05% trypsin/EDTA.[13]
-
Hormonal Stimulation: For steroidogenesis assays, plate cells and allow them to adhere. Replace the medium with serum-free medium containing the desired concentration of ACTH (e.g., 10 nM) for the specified duration.[14]
-
Inhibitor Treatment: Pre-incubate cells with inhibitors (e.g., triacsin C, NDGA) for a specified time (e.g., 30-60 minutes) before adding the hormonal stimulus.
-
-
MA-10 Mouse Leydig Tumor Cells:
-
Culture Medium: Waymouth's MB 752/1 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 mM HEPES.[15]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[15]
-
Subculture: Disperse the cell layer with 0.025% Trypsin-EDTA solution and re-seed at a density of 2 x 10^4 to 3 x 10^4 viable cells/cm².
-
Hormonal Stimulation: For steroidogenesis assays, treat cells with human chorionic gonadotropin (hCG) (e.g., 50 ng/mL) or cAMP analogs for the desired time.[16]
-
Acyl-CoA Synthetase (ACS) Activity Assay
This protocol is based on a colorimetric method that detects the formation of acyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.1), MgCl2, ATP, Coenzyme A, and the fatty acid substrate (arachidonic acid).
-
Enzyme Preparation: Use cell lysates or purified recombinant ACS4.
-
Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Detection: The produced Acyl-CoA is then used in a coupled reaction with acyl-CoA oxidase, which generates H2O2. The H2O2, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically (e.g., at 550 nm).[17] Alternatively, a fluorometric assay can be used where an intermediate compound reacts with a probe to yield a fluorescent signal (Ex/Em = 535/587 nm).[10][18]
Acyl-CoA Thioesterase (Acot) Activity Assay
This is a spectrophotometric assay that measures the release of free Coenzyme A.
-
Reaction Buffer: Prepare a buffer containing HEPES (pH 7.5), KCl, and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[6]
-
Substrate: Use this compound as the substrate.
-
Enzyme Preparation: Use mitochondrial fractions from steroidogenic cells or purified recombinant Acot2.
-
Initiation: Add the enzyme preparation to the reaction buffer containing the substrate.
-
Detection: The thioesterase hydrolyzes acyl-CoA, releasing free CoA-SH. This free thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[6][19] The rate of increase in absorbance at 412 nm is proportional to the enzyme activity.
Steroidogenesis Assay (Progesterone Radioimmunoassay - RIA)
-
Sample Collection: After hormonal and/or inhibitor treatment of steroidogenic cells, collect the culture medium.
-
Principle: This is a competitive binding assay. A known quantity of radiolabeled progesterone (e.g., with 125I) competes with the unlabeled progesterone in the sample for a limited number of binding sites on a specific anti-progesterone antibody.[1][3][5]
-
Procedure: a. Incubate the samples (or standards) with the 125I-labeled progesterone and the anti-progesterone antibody. b. Separate the antibody-bound progesterone from the free progesterone. This can be achieved using a second antibody that precipitates the primary antibody or by using antibody-coated tubes.[1][4] c. Measure the radioactivity of the bound fraction using a gamma counter.
-
Quantification: The amount of radioactivity is inversely proportional to the concentration of unlabeled progesterone in the sample. A standard curve is generated using known concentrations of progesterone to determine the concentration in the unknown samples.[3]
Western Blot Analysis for StAR and ACS4
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for the target protein (StAR or ACS4) overnight at 4°C. b. Wash the membrane to remove unbound primary antibody. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and then incubate with a chemiluminescent substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be detected on X-ray film or with a digital imaging system.[11]
Conclusion and Future Directions
The elucidation of the this compound-mediated pathway represents a significant advancement in our understanding of the acute regulation of steroidogenesis. This pathway, centered on the concerted action of ACS4 and Acot2, provides a novel mechanism for the targeted delivery of arachidonic acid to the mitochondria, thereby influencing StAR expression and cholesterol transport. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical signaling cascade.
Future research should focus on the precise molecular interactions within this pathway, including the potential role of other acyl-CoA binding proteins in the transport of this compound. Furthermore, exploring the therapeutic potential of targeting ACS4 or Acot2 could open new avenues for the treatment of steroid-related disorders. A deeper understanding of this pathway will undoubtedly contribute to the development of novel strategies for modulating steroid hormone production in various physiological and pathological contexts.
References
- 1. A double-antibody radioimmunoassay for serum progesterone using progesterone-3-(O-carboxymethyl) oximino-[125I]-iodo-histamine as radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. demeditec.com [demeditec.com]
- 4. Comparison of 2 enzyme immunoassays and a radioimmunoassay for measurement of progesterone concentrations in bovine plasma, skim milk, and whole milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. Arachidonic acid inhibits luteinizing hormone-stimulated progesterone production in hen granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 11. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 12. Role of arachidonic acid in luteinizing hormone-releasing hormone action: stimulation of progesterone production in rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Y1. Culture Collections [culturecollections.org.uk]
- 14. Regulation of growth by ACTH in the Y-1 line of mouse adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination treatment of cordycepin and radiation induces MA-10 mouse Leydig tumor cell death via ROS accumulation and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webbuilder.asiannet.com [webbuilder.asiannet.com]
- 17. realgenelabs.com [realgenelabs.com]
- 18. abcam.cn [abcam.cn]
- 19. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Concentration of Arachidonyl-CoA in Diverse Cell Types
Authored for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Introduction
Arachidonyl-CoA is a critical intermediate metabolite, positioned at the crossroads of lipid metabolism and cellular signaling. It is the activated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The conversion of arachidonic acid to this compound is catalyzed by acyl-CoA synthetases, a step that effectively traps the fatty acid within the cell for subsequent metabolic processes.[1] These processes are diverse and vital, encompassing the synthesis of signaling molecules like eicosanoids and endocannabinoids, energy metabolism, and the remodeling of membrane phospholipids. Given its central role, the intracellular concentration of this compound is tightly regulated and varies between different cell types, reflecting their unique metabolic and signaling functions.
This technical guide provides a comprehensive overview of the current knowledge on the intracellular concentrations of this compound in various cell types. It presents available quantitative data in a structured format, details the experimental protocols for its measurement, and illustrates its involvement in key signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of cellular metabolism, signal transduction, and drug development.
Data Presentation: Intracellular this compound Concentrations
The absolute quantification of intracellular acyl-CoAs, including this compound, is analytically challenging due to their low abundance and inherent instability. Consequently, comprehensive and directly comparable quantitative data across a wide range of cell types are not abundant in the scientific literature. The following table summarizes the available data, with concentrations presented in the units reported in the cited studies. To facilitate comparison, estimates of protein content per cell for various cell types are also provided.
| Cell Type | Concentration | Units | Source |
| RAW264.7 (Murine Macrophage) | ~0.3 | pmol/mg protein | [2] |
| MCF7 (Human Breast Cancer) | ~0.5 | pmol/mg protein | [2] |
| Human Platelets | Not directly quantified; high arachidonoyl-CoA synthetase activity (2.9 nmol/min/10⁹ platelets) suggests a dynamic pool.[3][4] | - | |
| Murine T Lymphocytes (EL4 thymoma and cytotoxic T lymphocyte clones) | Not directly quantified; high arachidonoyl-CoA synthetase activity (Vmax = 13 ± 2 nmol/mg per min) indicates significant metabolic flux.[2] | - | |
| Rat Brain | Marked reduction in arachidonoyl-CoA concentration in α-synuclein knockout mice, but absolute values not provided.[5] | - | |
| Primary Hepatocytes | Data not available in the reviewed literature. | - |
Note on Data Comparability: Direct comparison between studies can be challenging due to variations in cell culture conditions, extraction methods, and analytical techniques.
Typical Protein Content per Cell (for context and potential unit conversion):
| Cell Type | Protein Content per Cell (approximate) | Source(s) |
| RAW264.7 | ~1.25 mg/10⁶ cells | |
| MCF7 | ~100 - 170 pg/cell | [3][6] |
| Human Platelets | ~1.5 pg/platelet (1.5 mg/10⁹ platelets) | [7][8] |
| Hepatocytes (Human) | ~600 - 675 pg/cell | [6][9] |
| T Lymphocytes (Human, activated) | Yields ~2mg of protein from 10⁷ cells, suggesting ~200 pg/cell. | [10] |
| Neurons | Highly variable depending on neuron type and size; a single neuron can contain about 50 billion protein molecules. |
Experimental Protocols
The gold standard for the quantification of this compound and other acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2] Below is a synthesized, detailed methodology based on common practices in the field.
General Experimental Workflow for Acyl-CoA Quantification
Caption: A generalized workflow for the quantification of intracellular acyl-CoAs.
Detailed Methodology: Acyl-CoA Extraction and LC-MS/MS Analysis
1. Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
2. Acyl-CoA Extraction:
-
Immediately after washing, add a cold (-20°C) extraction solvent. A common solvent mixture is chloroform (B151607):methanol (B129727) (1:2 v/v).[2] For a 10 cm plate, 2 mL of solvent can be used.
-
It is crucial to add an internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled this compound) at this stage to account for extraction efficiency and instrument variability.[11]
-
For adherent cells, use a cell scraper to lyse and collect the cells in the extraction solvent. For suspension cells, resuspend the pellet in the solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
To separate the phases, add chloroform and water (e.g., for 2 mL of initial extract, add 0.5 mL of chloroform and 0.5 mL of water). Vortex vigorously.[2]
-
Centrifuge at approximately 2,000 x g for 5-10 minutes at 4°C. This will separate the mixture into an upper aqueous/methanolic phase (containing acyl-CoAs), a protein interface, and a lower organic phase (containing lipids).
3. Sample Cleanup: Solid-Phase Extraction (SPE)
-
Carefully collect the upper aqueous phase containing the acyl-CoAs.
-
SPE is often used to purify and concentrate the acyl-CoAs. A weak anion exchange column is typically employed.[2]
-
Conditioning: Condition the SPE column by washing with methanol, followed by an equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).[2]
-
Loading: Load the aqueous extract onto the conditioned column.
-
Washing: Wash the column with the equilibration buffer and then with methanol to remove interfering compounds.[2]
-
Elution: Elute the acyl-CoAs with a suitable solvent, such as a solution of ammonium (B1175870) acetate (B1210297) in methanol/water.
-
Dry the eluted sample completely using a vacuum concentrator or a stream of nitrogen. Store the dried extract at -80°C until analysis.
4. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, typically a mixture of water and a low percentage of organic solvent compatible with the initial mobile phase conditions.
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution, for example, using a mobile phase system consisting of an aqueous component with an ion-pairing agent or a pH modifier (like ammonium acetate) and an organic component like acetonitrile (B52724) or methanol.[5][12]
-
Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.
-
Quantification: Use selected reaction monitoring (SRM) for quantification. For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.[12] The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of this compound.
Signaling Pathways Involving this compound
This compound is a precursor for or is involved in the regulation of several key signaling pathways. Its availability can influence the production of potent lipid mediators.
Prostaglandin (B15479496) Synthesis Pathway
This compound is not a direct precursor for prostaglandins; rather, free arachidonic acid is. However, the synthesis of this compound by acyl-CoA synthetases is a key step in the re-esterification of free arachidonic acid back into membrane phospholipids. This process, known as the "Lands cycle," regulates the availability of free arachidonic acid for the cyclooxygenase (COX) enzymes, which initiate prostaglandin synthesis.
Caption: Role of this compound in regulating arachidonic acid availability for prostaglandin synthesis.
Endocannabinoid Synthesis Pathway (Anandamide)
The endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is synthesized "on demand" from membrane phospholipids. One major pathway involves the generation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) from the transfer of arachidonic acid from phosphatidylcholine to phosphatidylethanolamine. While this transfer can occur via different enzymatic routes, the availability of arachidonic acid in membrane phospholipids, which is regulated by the activity of acyl-CoA synthetases forming this compound, is a critical upstream factor.
Caption: The synthesis pathway of the endocannabinoid anandamide from membrane phospholipids.
Conclusion
This guide has compiled the currently available data on the intracellular concentrations of this compound, highlighting the need for more comprehensive and standardized quantitative studies across a broader range of cell types. The provided experimental protocols offer a detailed framework for the accurate measurement of this key metabolite, while the signaling pathway diagrams illustrate its central role in cellular physiology. A deeper understanding of the regulation of this compound pools will undoubtedly provide valuable insights into metabolic and inflammatory diseases and may unveil new therapeutic targets.
References
- 1. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an arachidonic acid-selective acyl-CoA synthetase from murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative proteomics analysis of MCF7 breast cancer stem and progenitor cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Isolation and Proteomic Analysis of Platelets by SELDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass of protein in hepatocyte (assuming edge - Unspecified - BNID 113237 [bionumbers.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Typical protein concentrations (20%-30% of ce - Various - BNID 113242 [bionumbers.hms.harvard.edu]
- 12. journals.asm.org [journals.asm.org]
The Pivotal Role of Arachidonyl-CoA in Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins (B1171923), a class of lipid autacoids, are critical mediators of a vast array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. Their synthesis is intricately regulated, with the availability of the precursor, free arachidonic acid, being the rate-limiting step. While the cyclooxygenase (COX) pathway, which converts free arachidonic acid to prostaglandin (B15479496) H2 (PGH2), is well-characterized, the role of arachidonyl-CoA is often less emphasized yet is of profound importance. This technical guide provides an in-depth exploration of the function of this compound in the regulation of prostaglandin synthesis. It details the enzymatic processes governing its formation, its metabolic fate, and its indirect yet crucial influence on the prostaglandin biosynthetic pathway. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Central Role of Arachidonic Acid Availability
The synthesis of prostaglandins is initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids.[1] This release is primarily catalyzed by phospholipase A2 (PLA2) and is considered the key rate-limiting step in the entire prostaglandin biosynthetic cascade.[2][3] Once liberated, free arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2 isoforms) to form the unstable intermediate prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2) by the peroxidase activity of the same enzyme.[2][4] PGH2 serves as the common precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2) by their respective synthases.[4]
While free arachidonic acid is the direct substrate for COX enzymes, the intracellular concentration of this free fatty acid is tightly controlled. This is where the role of this compound becomes paramount. The conversion of free arachidonic acid to its coenzyme A thioester, this compound, is a critical mechanism for regulating the pool of substrate available for prostaglandin synthesis.
The Formation and Metabolic Fate of this compound
This compound is synthesized from free arachidonic acid in an ATP-dependent reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[5] Specifically, ACSL4 is an isozyme with a pronounced preference for arachidonic acid as its substrate.[5][6] This enzymatic reaction, often referred to as "metabolic trapping," converts the non-polar free fatty acid into a polar acyl-CoA ester, which is then retained within the cell.[7]
The primary fate of this compound is not to serve as a direct precursor for prostaglandin synthesis, but rather to be channeled into the synthesis of complex lipids, predominantly phospholipids.[6][8] By facilitating the re-esterification of arachidonic acid into membrane phospholipids, ACSL4 effectively reduces the cytosolic pool of free arachidonic acid, thereby limiting the substrate available to COX enzymes and attenuating prostaglandin production.[6] This positions arachidonoyl-CoA synthetase as a key negative regulator of prostaglandin synthesis.
The interplay between PLA2 and ACSL4 activities creates a dynamic cycle of deacylation and reacylation, known as the Lands cycle, which controls the availability of free arachidonic acid for eicosanoid production.[9]
Quantitative Data
The enzymatic activity of arachidonoyl-CoA synthetase is a key factor in determining the rate of arachidonic acid esterification. The kinetic parameters of this enzyme have been characterized in various tissues.
| Enzyme | Tissue/Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Arachidonoyl-CoA Synthetase | Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | [10] |
| Arachidonoyl-CoA Synthetase | Rat Brain Microsomes (with Triton X-100) | Arachidonic Acid | 9.4 | 25.7 | [10] |
| Arachidonoyl-CoA Synthetase | Rat Kidney (10 days old) | Arachidonic Acid | 27.8 | 3.68 | [11][12] |
| Arachidonoyl-CoA Synthetase | Rat Kidney (70 days old) | Arachidonic Acid | 73.9 | 15.7 | [11][12] |
| Arachidonoyl-CoA Synthetase | Human Platelets | Arachidonic Acid | 30 | - | [13] |
Table 1: Kinetic Parameters of Arachidonoyl-CoA Synthetase.
| Enzyme | Tissue/Source | Substrate | Km (µM) | Reference |
| Arachidonoyl-CoA Synthetase | Rat Brain Microsomes | ATP | 154 | [10] |
| Arachidonoyl-CoA Synthetase | Rat Brain Microsomes | CoA | 8 | [10] |
| Arachidonoyl-CoA Synthetase | Human Platelets | ATP | 500 | [13] |
| Arachidonoyl-CoA Synthetase | Human Platelets | CoA | 130 | [13] |
Table 2: Kinetic Parameters of Arachidonoyl-CoA Synthetase for Co-substrates.
Experimental Protocols
Measurement of Arachidonoyl-CoA Synthetase Activity
A widely used method for determining the activity of arachidonoyl-CoA synthetase is a radiometric assay.[7]
Principle: The assay measures the conversion of a radiolabeled fatty acid (e.g., [14C]arachidonic acid) into its corresponding acyl-CoA. The product, [14C]arachidonoyl-CoA, is then separated from the unreacted fatty acid, and the radioactivity incorporated into the acyl-CoA is quantified by scintillation counting.
Materials:
-
Cell or tissue lysate
-
Radiolabeled arachidonic acid (e.g., [1-14C]arachidonic acid)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., isopropanol/heptane/water)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl2, and radiolabeled arachidonic acid complexed to BSA.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Separate the aqueous phase (containing the [14C]arachidonoyl-CoA) from the organic phase (containing the unreacted [14C]arachidonic acid) by centrifugation.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [14C]arachidonoyl-CoA formed per unit time per amount of protein.
Tracing the Metabolic Fate of this compound
To elucidate the metabolic pathways downstream of this compound, stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[14]
Principle: Cells or organisms are incubated with a stable isotope-labeled precursor, such as [13C]- or deuterium-labeled arachidonic acid. The labeled arachidonic acid is incorporated into cellular lipids, including this compound and subsequently into phospholipids. By analyzing cell extracts using LC-MS/MS, the labeled metabolites can be identified and quantified based on their mass shift compared to their unlabeled counterparts.
Materials:
-
Stable isotope-labeled arachidonic acid (e.g., [13C20]arachidonic acid or [d8]arachidonic acid)
-
Cell culture reagents or animal models
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Introduce the stable isotope-labeled arachidonic acid to the biological system (e.g., cell culture medium or animal diet).
-
After a defined incubation period, harvest the cells or tissues.
-
Perform a lipid extraction to isolate the lipid fraction.
-
Analyze the lipid extract by LC-MS/MS. The chromatographic separation resolves different lipid species, and the mass spectrometer detects and quantifies both the labeled and unlabeled forms of this compound and its downstream metabolites (e.g., phospholipids).
-
By comparing the abundance of labeled and unlabeled species, the flux through different metabolic pathways can be determined.
Signaling Pathways and Experimental Workflows
Figure 1: The central role of this compound in regulating the free arachidonic acid pool for prostaglandin synthesis.
Figure 2: Experimental workflow for the radiometric assay of Arachidonoyl-CoA Synthetase activity.
Conclusion
References
- 1. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Discovery of an arachidonoyl coenzyme A synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Arachidonyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA, the activated form of the omega-6 polyunsaturated fatty acid arachidonic acid, stands at a critical metabolic crossroads, directing the flow of its fatty acyl chain into a diverse array of signaling molecules and structural lipids. The metabolism of this compound is tightly regulated and plays a pivotal role in numerous physiological and pathophysiological processes, including inflammation, cell death, and cancer biology. Understanding the fundamental principles of its synthesis, fate, and signaling functions is paramount for the development of novel therapeutic interventions targeting a wide range of diseases. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
I. Synthesis and Regulation of this compound
The synthesis of this compound is the first committed step for the intracellular utilization of free arachidonic acid. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).
Acyl-CoA Synthetase 4 (ACSL4): The Key Enzyme
Among the ACSL isoforms, ACSL4 exhibits a strong preference for arachidonic acid as a substrate and is considered a key enzyme in channeling arachidonic acid into various metabolic pathways.[1][2] There are two main splice variants of human ACSL4, ACSL4V1 and ACSL4V2, with ACSL4V1 being the more abundant transcript and ACSL4V2 believed to be restricted to the brain.[3] Both variants show a preference for highly unsaturated fatty acids (HUFAs), including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[3][4]
The expression and activity of ACSL4 are subject to regulation. For instance, arachidonic acid itself can downregulate ACSL4 protein expression by promoting its ubiquitination and subsequent proteasomal degradation.[5]
II. Data Presentation: Quantitative Insights into this compound Synthetase Activity
The following tables summarize key quantitative data related to the enzymatic activity of Arachidonoyl-CoA synthetase, with a focus on ACSL4.
Table 1: Kinetic Properties of Arachidonoyl-CoA Synthetase
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |
| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | 8.5 | 40 | [6] |
| ATP | 154 | - | [6] | |||
| CoA | 8 | - | [6] | |||
| Rat Kidney Microsomes (Neonatal) | Arachidonic Acid | 27.8 | 3.68 | - | - | [7] |
| Rat Kidney Microsomes (Adult) | Arachidonic Acid | 73.9 | 15.7 | - | - | [7] |
Table 2: Substrate Specificity of Human ACSL4 Variants
| ACSL4 Variant | Substrate | Relative Activity (%) |
| ACSL4V1 | Arachidonic Acid (AA) | 100 |
| Eicosapentaenoic Acid (EPA) | High | |
| Docosahexaenoic Acid (DHA) | High | |
| Adrenic Acid | High | |
| ACSL4V2 | Arachidonic Acid (AA) | 100 |
| Eicosapentaenoic Acid (EPA) | High | |
| Docosahexaenoic Acid (DHA) | High | |
| Adrenic Acid | High |
Relative activity is presented qualitatively as "High" based on the findings that both variants prefer various HUFAs. Specific quantitative comparisons of Vmax/Km are not available in a consolidated format in the provided search results.
Table 3: Inhibitors of ACSL4
| Inhibitor | Target | Mechanism of Action | Effect | Reference |
| AS-252424 | ACSL4 | Directly binds to Glutamine 464, inhibiting enzymatic activity. | Potent inhibitor of ferroptosis. | [8] |
| Rosiglitazone | ACSL4 | Enzymatic inhibitor. | Inhibits arachidonoyl-CoA synthetase activity. | [5][9] |
| Thiazolidinediones | ACSL4 | Pharmacological targeting. | Ameliorates tissue demise in a mouse model of ferroptosis. | [10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
A. Radiometric Assay for Acyl-CoA Synthetase Activity
This straightforward assay quantifies the activity of long-chain fatty acyl-CoA synthetases by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[11]
Materials:
-
Cell lysates or purified enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled fatty acid (e.g., [¹⁴C]arachidonic acid) bound to fatty acid-free BSA
-
Dole's Reagent: Isopropanol:Heptane (B126788):1 M H₂SO₄ (40:10:1, v/v/v)
-
Heptane
-
Silica gel
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, and the radiolabeled fatty acid-BSA complex.
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding Dole's Reagent.
-
Phase Separation: Add heptane and water to the tube, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
Washing: Wash the lower aqueous phase with heptane to remove any remaining unreacted fatty acid.
-
Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid and the measured radioactivity.
B. HPLC-MS/MS Method for Eicosanoid Analysis
This method allows for the sensitive and specific quantification of a wide range of eicosanoids, the downstream metabolites of arachidonic acid.[6][12][13][14]
Materials:
-
Biological sample (e.g., cell culture media, plasma, tissue homogenate)
-
Internal standards (deuterated eicosanoid analogs)
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Formic acid or acetic acid
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation and Extraction:
-
To the biological sample, add a mixture of deuterated internal standards.
-
Precipitate proteins with a cold organic solvent like methanol.
-
Perform solid-phase extraction (SPE) to isolate the eicosanoids. Condition the SPE column with methanol and then water. Apply the sample, wash with a low percentage of methanol in water, and elute the eicosanoids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC Separation:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the eicosanoids on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
-
MS/MS Detection and Quantification:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Use electrospray ionization (ESI) in the negative ion mode for the detection of eicosanoids.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the eicosanoid) and a specific product ion generated by collision-induced dissociation.
-
Quantify the endogenous eicosanoids by comparing their peak areas to the peak areas of their corresponding deuterated internal standards.
-
IV. Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound metabolism.
A. Central Role of this compound in Lipid Metabolism
Caption: Overview of this compound synthesis and its major metabolic fates.
B. ACSL4 in Ferroptosis Signaling
Caption: The role of ACSL4 in promoting ferroptosis through lipid peroxidation.
C. Experimental Workflow for Acyl-CoA Synthetase Activity Assay
Caption: A typical experimental workflow for a radiometric acyl-CoA synthetase assay.
V. Conclusion
This compound metabolism is a complex and highly regulated process with profound implications for cellular function and human health. The central role of ACSL4 in activating arachidonic acid places it as a key gatekeeper for the production of a vast array of bioactive lipids. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the principles governing this compound metabolism will undoubtedly pave the way for the development of novel therapeutic strategies for a multitude of diseases.
References
- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 5. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthetase-4, a new regulator of mTOR and a potential therapeutic target for enhanced estrogen receptor function in receptor-positive and -negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Methodological & Application
Application Note: Quantification of Arachidonyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonyl-CoA is the activated form of arachidonic acid, a crucial polyunsaturated fatty acid. It serves as a key metabolic intermediate at the crossroads of several major cellular pathways, including energy metabolism through β-oxidation and the synthesis of bioactive lipid mediators like eicosanoids.[1] The conversion of arachidonic acid to this compound is catalyzed by Acyl-CoA synthetases (ACSL).[1] Given its central role, the accurate quantification of this compound in biological matrices is essential for understanding the pathophysiology of inflammatory diseases, metabolic disorders, and cancer, as well as for the development of novel therapeutics targeting these pathways.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering high sensitivity and specificity.[2] This document provides a detailed protocol for the robust and reliable quantification of this compound in biological samples.
Signaling Pathway of this compound
Arachidonic acid, once released from membrane phospholipids, is rapidly converted to this compound by Acyl-CoA synthetase (ACSL1).[1] This activated form can then be directed into two primary pathways: it can be transported into the mitochondria for energy production via β-oxidation, or it can be utilized for the synthesis of various lipid species. Furthermore, this compound can be hydrolyzed back to arachidonic acid, which then becomes a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a wide range of signaling molecules known as eicosanoids.[1]
Experimental Workflow
The quantification of this compound involves a multi-step process beginning with sample collection and extraction, followed by chromatographic separation and detection by tandem mass spectrometry. The workflow is designed to ensure the stability of the analyte and remove interfering matrix components.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Tissue
This protocol is adapted for the extraction of long-chain acyl-CoAs from frozen tissue samples.[3]
Materials:
-
Frozen tissue sample (~40 mg)
-
Internal Standard (IS) solution (e.g., C17-CoA in methanol:water)[3]
-
Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)
-
Reconstitution Solvent: Methanol:Water (1:1, v/v)
-
Omni TH homogenizer
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 40 mg of frozen tissue on dry ice.
-
Immediately place the tissue in a tube containing 1 mL of ice-cold Extraction Solvent and 10 µL of IS solution.[3]
-
Homogenize the sample twice on ice using an Omni TH homogenizer.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Re-extract the remaining pellet with another 1 mL of Extraction Solvent, centrifuge again, and combine the supernatants.[3]
-
Dry the combined supernatants under a gentle stream of nitrogen.
-
Reconstitute the dry extract in 50 µL of Reconstitution Solvent.[3]
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[3]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions must be optimized for the specific instrumentation used. The following provides a robust starting point based on established methods for long-chain acyl-CoAs.[3][4]
Liquid Chromatography (LC) Conditions:
-
System: UPLC/HPLC system
-
Column: Reverse-phase C8 or C18, 1.7-3 µm particle size (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm)[3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water[3]
-
Mobile Phase B: 15 mM NH₄OH in Acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5-10 µL
-
Column Temperature: 32-40°C[4]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.8 45 3.0 25 4.0 65 4.5 20 | 5.0 | 20 |
Mass Spectrometry (MS) Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[4]
-
Spray Voltage: 3.5 kV[3]
-
Capillary Temperature: 275°C[3]
-
Sheath Gas: 45 a.u.[3]
-
Collision Gas: Argon at 1.2 mTorr[3]
Data Presentation
Quantitative analysis relies on monitoring specific precursor-to-product ion transitions. For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed.[5]
Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification Note: The exact m/z values and collision energy should be optimized empirically on the specific instrument used.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1055.0 | 548.0 | 100 | 30-35 |
| C17-CoA (IS) | 1029.0 | 522.0 | 100 | 30-35 |
Table 2: Representative Method Performance Characteristics Based on typical performance for LC-MS/MS assays of related analytes.[3][6]
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| LLOQ (on column) | 1-10 pg |
| Intra-assay Precision (CV) | < 10% |
| Inter-assay Precision (CV) | < 15% |
| Recovery | 85-115% |
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Arachidonyl-CoA Extraction from Cultured Cells
Application Note & Protocol
For researchers, scientists, and drug development professionals, the accurate quantification of Arachidonyl-CoA in cultured cells is crucial for understanding its role in various physiological and pathological processes. This compound is a key intermediate in eicosanoid biosynthesis and fatty acid metabolism, making it a significant target in studies related to inflammation, cell signaling, and metabolic disorders. This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes representative quantitative data for various acyl-CoA species, including those related to arachidonic acid metabolism, in different mammalian cell lines. It is important to note that concentrations can vary significantly based on cell type, culture conditions, and analytical methods.
| Acyl-CoA Species | Cell Line | Concentration (pmol/mg protein) | Reference |
| C14:0-CoA | MCF7 | ~2.5 | [1] |
| C14:0-CoA | RAW264.7 | ~1.5 | [1] |
| C16:0-CoA | HepG2 | Not Reported | [1] |
| C18:1-CoA | RAW264.7 & MCF7 | Major species | [2] |
| C24:0-CoA & C26:0-CoA | MCF7 | High amounts | [2] |
| Total Acyl-CoAs | RAW264.7 | 12 ± 1.0 (pmol/10^6 cells) | [2] |
| Total Acyl-CoAs | MCF7 | 80.4 ± 6.1 (pmol/10^6 cells) | [2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the metabolic context of this compound and the general workflow for its extraction from cultured cells.
Figure 1: Simplified Arachidonic Acid Metabolic Pathway.
Figure 2: General workflow for this compound extraction.
Experimental Protocols
Two primary methods for the extraction of this compound are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods require careful handling to minimize degradation. It is crucial to keep samples on ice and use pre-chilled solvents and tubes throughout the procedure.[3]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for broad acyl-CoA analysis and is suitable for the extraction of this compound.[4]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[4]
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS), e.g., C17:0-CoA or a stable isotope-labeled this compound
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of >15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Immediately place the plate on dry ice.[4]
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Flash-freeze the cell pellet in liquid nitrogen.[3]
-
-
Cell Lysis and Extraction:
-
Add 1 mL of -80°C methanol to the frozen cell plate or pellet.[4] Add the internal standard at this stage.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.[4]
-
For suspension cells, resuspend the pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Protein Precipitation:
-
Supernatant Collection and Processing:
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-150 µL) of a solvent compatible with your LC-MS method (e.g., methanol or 50% methanol in water).[3][4]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract by removing interfering substances and is particularly useful for samples with complex matrices.[3]
Materials:
-
Ice-cold 10% Trichloroacetic Acid (TCA)[5]
-
Internal Standard (IS)
-
Weak anion exchange (WAX) or similar SPE cartridges
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or acetonitrile)[6]
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Lysis:
-
Adherent Cells: Aspirate medium, wash with ice-cold PBS, and then add 1 mL of ice-cold 10% TCA directly to the plate. Scrape the cells and collect the lysate.[3][5]
-
Suspension Cells: Pellet cells, wash with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 10% TCA.[3]
-
Add the internal standard to the TCA lysate.
-
-
Homogenization and Clarification:
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: Load the acidic supernatant onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.[3] A subsequent wash with 1 mL of methanol can further remove non-polar impurities.[6]
-
Elution: Elute the acyl-CoAs with 1 mL of the elution solvent.[3][6]
-
-
Drying and Reconstitution:
Critical Considerations and Troubleshooting
-
Stability: Acyl-CoAs are highly unstable and prone to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[4] All steps should be performed quickly and at low temperatures.
-
Internal Standards: The use of an appropriate internal standard (e.g., an odd-chain acyl-CoA like C17:0-CoA or a stable isotope-labeled analogue) is critical for accurate quantification, as it corrects for variability in extraction efficiency and matrix effects.[4]
-
Sample Storage: If immediate analysis is not possible, flash-frozen cell pellets or dried extracts should be stored at -80°C.[3] Avoid repeated freeze-thaw cycles.[3]
-
Normalization: To account for variations in cell number, it is recommended to normalize the final this compound amount to the total protein content of the lysate.[4] The protein pellet from the initial precipitation step can be solubilized and quantified using a standard protein assay (e.g., BCA).
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Arachidonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Arachidonyl-CoA, the thioester of arachidonic acid and coenzyme A, is a critical intermediate in lipid metabolism and cellular signaling. It serves as a precursor for the synthesis of various bioactive lipids, including eicosanoids, and is involved in protein acylation and gene regulation. Accurate quantification of this compound is essential for understanding its role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Currently, there are no commercially available assay kits specifically designed for the quantification of this compound. However, this document provides detailed protocols for two robust methods to measure this compound levels in biological samples:
-
An Enzymatic Assay: This method utilizes the substrate specificity of Long-Chain Acyl-CoA Synthetase 4 (ACSL4), an enzyme that preferentially activates arachidonic acid, coupled with a commercial Coenzyme A assay kit for detection. This approach is suitable for laboratories with standard plate readers.
-
A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method: This highly sensitive and specific method allows for the direct quantification of this compound and other acyl-CoAs. It is ideal for researchers with access to LC-MS/MS instrumentation.
These application notes provide detailed experimental protocols, data presentation tables, and visual diagrams to guide researchers in the accurate measurement of this compound.
II. Signaling Pathway of Arachidonic Acid Metabolism
Arachidonic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). It can then be converted to this compound by Acyl-CoA synthetases (ACSLs), particularly ACSL4 which shows a preference for arachidonic acid.[1][2] this compound can then be incorporated into complex lipids or be converted back to arachidonic acid. Free arachidonic acid is the substrate for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the production of a wide array of signaling molecules called eicosanoids.
Figure 1. Simplified signaling pathway of arachidonic acid metabolism.
III. Method 1: Enzymatic Assay for this compound
This method is an indirect assay that measures the amount of Coenzyme A (CoA) consumed during the specific conversion of arachidonic acid to this compound by ACSL4. The decrease in free CoA is then quantified using a commercially available Coenzyme A assay kit.
Assay Principle
The assay is based on a two-step enzymatic reaction. In the first step, a known excess of arachidonic acid and ATP are added to the sample. Recombinant ACSL4 enzyme is then added to catalyze the specific conversion of the endogenous this compound back to arachidonic acid and free CoA, and subsequently the conversion of the excess arachidonic acid to this compound, consuming free CoA in the process. The net change in free CoA concentration is proportional to the initial amount of this compound in the sample. The remaining free CoA is then measured in a second step using a commercial Coenzyme A assay kit.
Data Presentation
| Parameter | Specification |
| Assay Type | Enzymatic, colorimetric/fluorometric |
| Sample Types | Cell lysates, Tissue homogenates |
| Detection Method | Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm) |
| Assay Time | ~2 hours |
| Sensitivity | Dependent on the commercial CoA kit used (typically in the low µM range) |
| Dynamic Range | Dependent on the commercial CoA kit used (typically 1-100 µM) |
Experimental Workflow
Figure 2. Workflow for the enzymatic assay of this compound.
Detailed Experimental Protocol
Materials:
-
Recombinant human ACSL4 (can be purchased from various suppliers)
-
Arachidonic acid solution
-
ATP solution
-
Coenzyme A Assay Kit (e.g., from Sigma-Aldrich, Abcam, or BioAssay Systems)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
Sample lysates or homogenates
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., PBS with protease inhibitors).
-
Centrifuge to remove insoluble material.
-
Determine the protein concentration of the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a standard curve of this compound in the same buffer as the samples. The concentration range should be chosen based on the expected levels in the samples.
-
-
Reaction Setup:
-
In a 96-well plate, add samples and standards.
-
Prepare a master mix containing an excess of arachidonic acid and ATP in the assay buffer provided by the CoA kit.
-
Add the master mix to each well containing the sample or standard.
-
Initiate the reaction by adding a specific amount of recombinant ACSL4 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid, as recommended by the CoA kit manufacturer, or by heat inactivation).
-
-
Quantification of Free CoA:
-
Follow the protocol of the commercial Coenzyme A assay kit to measure the amount of remaining free CoA in each well. This typically involves adding a reaction mix that generates a colored or fluorescent product in the presence of CoA.
-
Incubate as per the kit's instructions.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the CoA kit.
-
-
Calculation:
-
Subtract the signal of the blank (no sample/standard) from all readings.
-
Plot the standard curve of change in signal versus the concentration of the this compound standard.
-
Determine the concentration of this compound in the samples from the standard curve. The change in CoA concentration is inversely proportional to the initial this compound concentration.
-
IV. Method 2: LC-MS/MS for this compound Quantification
This method provides a direct, highly specific, and sensitive quantification of this compound. It involves the separation of this compound from other cellular components by liquid chromatography followed by its detection and quantification by tandem mass spectrometry.
Assay Principle
Samples are first processed to extract the acyl-CoAs. An internal standard (e.g., a stable isotope-labeled this compound or another odd-chain acyl-CoA) is added for accurate quantification. The extracted acyl-CoAs are then separated using reverse-phase liquid chromatography. The eluent is introduced into a tandem mass spectrometer, where this compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Data Presentation
| Parameter | Specification |
| Assay Type | Liquid Chromatography-Tandem Mass Spectrometry |
| Sample Types | Cell lysates, Tissue homogenates, Plasma, Serum |
| Detection Method | Mass Spectrometry (Selected Reaction Monitoring - SRM) |
| Assay Time | ~30 minutes per sample (including sample preparation and run time) |
| Sensitivity | High (low ng/mL to pg/mL range) |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) |
Experimental Workflow
Figure 3. Workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reverse-phase HPLC column (e.g., C18)
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)
-
Solvents for extraction and mobile phase (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Add a known amount of the internal standard to each sample.
-
Extract acyl-CoAs using a method such as protein precipitation with cold acetonitrile or methanol, followed by centrifugation.
-
For cleaner samples, a solid-phase extraction (SPE) step can be included.
-
-
LC Separation:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a reverse-phase HPLC column.
-
Separate the acyl-CoAs using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Set up a Selected Reaction Monitoring (SRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard. For this compound, a common transition is the fragmentation of the protonated molecule to a fragment corresponding to the CoA moiety.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of this compound standard spiked with the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
V. Conclusion
While a dedicated commercial kit for this compound is not yet available, the two methods detailed in these application notes provide reliable and accurate means for its quantification. The choice of method will depend on the specific research needs, available equipment, and the required sensitivity. The enzymatic assay offers a more accessible option for many laboratories, while the LC-MS/MS method provides the highest level of specificity and sensitivity for in-depth lipidomic studies. Proper sample handling and the use of appropriate standards are critical for obtaining accurate and reproducible results with either method.
References
Application Notes and Protocols for Handling and Storage of Arachidonyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA is a critical intermediate in lipid metabolism and cellular signaling, serving as the activated form of arachidonic acid for its incorporation into phospholipids (B1166683) and for the synthesis of eicosanoids. Accurate and reproducible experimental results rely on the integrity and purity of this compound standards. Due to its polyunsaturated nature, this molecule is susceptible to degradation, necessitating strict handling and storage protocols. These application notes provide detailed guidelines for the proper handling and storage of this compound standards to ensure their stability and performance in various analytical applications.
Data Presentation: Storage Conditions and Stability
Proper storage is paramount to prevent the degradation of this compound standards. The primary degradation pathway for polyunsaturated acyl-CoAs like this compound is lipid peroxidation, a free-radical chain reaction that targets the double bonds in the fatty acyl chain.[1] This process is accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1]
| Standard Form | Storage Temperature | Recommended Solvent(s) | Short-Term Stability (Solutions) | Long-Term Stability (Solutions) | Key Considerations |
| Solid/Powder | -20°C | N/A | N/A | Refer to manufacturer's specifications | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Stock Solution | -80°C | Methanol (B129727), Ethanol, Methanol:Water (1:1) | Keep on ice during use. | Stable for extended periods when stored properly. | Snap-freeze aliquots in liquid nitrogen before storage.[1] Avoid repeated freeze-thaw cycles.[1] Store under an inert atmosphere.[1] |
| Working Solution | On Ice | Assay-specific buffer or mobile phase | Prepare fresh before each experiment. | Not recommended for storage. | Keep on ice at all times during the experiment.[1] |
| Aqueous Solution | 4°C | Aqueous buffers (e.g., PBS) | Not recommended for more than one day.[2] | Highly unstable; prone to hydrolysis and oxidation. | Prepare immediately before use. Purging with an inert gas can prolong stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL in Methanol)
Materials:
-
This compound, solid powder
-
Anhydrous Methanol (LC-MS grade or equivalent), de-gassed
-
Microbalance
-
Amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas
-
Pipettes and low-retention tips
-
Vortex mixer
Procedure:
-
Pre-cool: Place the vial of solid this compound and the methanol on ice.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound powder using a microbalance. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution: Transfer the weighed powder to a pre-chilled amber glass vial. Add the appropriate volume of ice-cold, de-gassed anhydrous methanol to achieve a final concentration of 1 mg/mL.
-
Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. Keep the solution on ice.
-
Inert Atmosphere: Flush the headspace of the vial with a gentle stream of argon or nitrogen gas before sealing the cap tightly.
-
Aliquoting and Storage: For long-term storage, aliquot the stock solution into smaller, single-use amber glass vials. Flush the headspace of each aliquot with inert gas before sealing. Immediately snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.[1]
Protocol 2: Preparation of this compound Working Standard Solutions for LC-MS
Materials:
-
This compound stock solution (from Protocol 1)
-
LC-MS grade mobile phase or appropriate solvent for dilution (e.g., methanol, acetonitrile)
-
Pipettes and low-retention tips
-
Autosampler vials with inserts
Procedure:
-
Thawing: Retrieve a single aliquot of the frozen this compound stock solution from the -80°C freezer. Thaw it on ice.
-
Serial Dilutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the appropriate ice-cold solvent (typically the initial mobile phase of your LC-MS method).
-
Transfer: Transfer the final working standard solutions to autosampler vials.
-
Immediate Use: Place the vials in a cooled autosampler (if available) and analyze them as soon as possible. It is recommended to prepare working solutions fresh for each analytical run.[1]
Mandatory Visualizations
Caption: Workflow for handling and storing this compound standards.
Caption: Degradation of this compound via lipid peroxidation.
References
Solid-Phase Extraction of Long-Chain Acyl-CoAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing a central role in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] They are formed through the activation of long-chain fatty acids, a critical step that primes them for various metabolic pathways, including β-oxidation and incorporation into triglycerides and cellular membranes. The accurate quantification of LC-CoAs in biological samples is therefore essential for understanding metabolic regulation and investigating dysfunctions associated with diseases such as type 2 diabetes, fatty liver disease, and cancer. However, their low abundance and physicochemical properties present significant analytical challenges.
Solid-phase extraction (SPE) has emerged as a robust technique for the selective isolation and enrichment of long-chain acyl-CoAs from complex biological matrices, enabling more sensitive and reliable downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This document provides detailed protocols for the SPE of long-chain acyl-CoAs from cell cultures and tissues, a summary of quantitative data, and visual diagrams of the experimental workflow and relevant metabolic pathways.
Data Presentation: Recovery of Acyl-CoAs Using Various SPE Methods
The selection of the SPE sorbent is critical for achieving high recovery of long-chain acyl-CoAs. The following tables summarize representative recovery data from published methods, offering a comparison of different SPE chemistries.
Table 1: Recovery of Acyl-CoAs using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel SPE
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | 83-90% | [5] |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [1] |
Data derived from studies on rat liver tissue.[1][5]
Table 2: Recovery of Long-Chain Acyl-CoAs using Oligonucleotide Purification Columns
| Acyl-CoA Species | Tissue Source | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Not Specified | 70-80% | [1] |
| Various L-CoAs | Rat Heart, Kidney, Muscle | 70-80% | [6] |
Table 3: Overall Recovery of Radiolabeled Acyl-CoAs after Tissue Extraction and SPE
| Step | Acetyl-CoA | Malonyl-CoA | Octanoyl-CoA | Oleoyl-CoA | Palmitoyl-CoA | This compound |
| Tissue Extraction | 93-104% | 93-104% | 93-104% | 93-104% | 93-104% | 93-104% |
| SPE | 83-90% | 83-90% | 83-90% | 83-90% | 83-90% | 83-90% |
This novel procedure utilized acetonitrile/2-propanol for tissue extraction followed by purification on a 2-(2-pyridyl)ethyl functionalized silica gel column.[5]
Experimental Protocols
The following are detailed methodologies for the extraction and solid-phase extraction of long-chain acyl-CoAs from both cell cultures and tissues. It is crucial to work quickly and keep samples on ice throughout the procedure to minimize degradation.[2] The addition of an internal standard, such as heptadecanoyl-CoA, early in the workflow is recommended to correct for recovery losses.[2]
Protocol 1: Extraction and SPE of Long-Chain Acyl-CoAs from Cell Cultures
This protocol is adapted from established methods for the analysis of acyl-CoAs from both adherent and suspension cells.[2]
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[2][5]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica gel SPE columns
-
Conditioning Solvent: Methanol[2]
-
Wash Buffer: 100 mM KH2PO4, pH 4.9[2]
-
Elution Solvent: Methanol (B129727) containing 2% formic acid or a mixture of methanol and 250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)[2][5]
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to scrape the cells in the cold buffer. For suspension cells, resuspend the cell pellet.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:2-propanol (3:1, v/v), vortex vigorously for 2 minutes, and sonicate for 3 minutes.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[2]
-
Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[2]
-
Elution: Elute the acyl-CoAs with 1-2 mL of the chosen elution solvent into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC-MS/MS mobile phase for analysis.
-
Protocol 2: Extraction and SPE of Long-Chain Acyl-CoAs from Tissues
This protocol outlines a robust method for the extraction of long-chain acyl-CoAs from frozen tissue samples.[6]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Liquid nitrogen
-
Glass homogenizer
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9[6]
-
Extraction Solvents: 2-propanol and Acetonitrile (ACN)[6]
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
SPE Cartridges (e.g., oligonucleotide purification column or 2-(2-pyridyl)ethyl functionalized silica gel)[5][6]
-
Centrifuge capable of >3000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
-
Homogenization and Extraction:
-
In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.[6]
-
Add 2 mL of 2-propanol and homogenize again.[7]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.[7]
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[7]
-
Conditioning: Condition the chosen SPE cartridge according to the manufacturer's instructions. For a 2-(2-pyridyl)ethyl column, use 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[5]
-
Loading: Apply the diluted supernatant to the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the conditioning solution to remove unretained species.[5]
-
Elution: Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).[5]
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solid-phase extraction of long-chain acyl-CoAs and a simplified overview of their central role in fatty acid metabolism.
Caption: Experimental Workflow for Long-Chain Acyl-CoA Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Quantitative Analysis of Arachidonyl-CoA via GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arachidonyl-CoA is a critical intermediate in lipid metabolism, serving as the primary donor of arachidonic acid for the synthesis of eicosanoids, a diverse family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes.[1] The quantification of this compound in biological samples is essential for understanding the pathophysiology of inflammation, cardiovascular diseases, and cancer. However, its high molecular weight, polarity, and thermal instability make direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) impossible.
This application note provides detailed protocols for the indirect quantification of this compound by analyzing its arachidonic acid moiety. The workflow involves the hydrolysis of the thioester bond to release free arachidonic acid, followed by chemical derivatization to a volatile ester, which is then analyzed by GC-MS. Two robust derivatization protocols are presented: acid-catalyzed methylation to form a fatty acid methyl ester (FAME) and derivatization with pentafluorobenzyl bromide (PFBBr) for high-sensitivity analysis.
Principle of the Method
The core of the analytical method is a two-step chemical conversion.
-
Saponification (Alkaline Hydrolysis): The thioester bond linking arachidonic acid to Coenzyme A is cleaved using a strong base, such as potassium hydroxide (B78521) (KOH), to yield the potassium salt of the free fatty acid.[2]
-
Derivatization: The free arachidonic acid is converted into a volatile, thermally stable derivative suitable for GC analysis.
-
Esterification: The carboxyl group of the fatty acid is converted into a methyl ester (FAME) using a reagent like boron trifluoride in methanol (B129727) (BF3-Methanol).[3] This neutralizes the polar carboxyl group, significantly increasing volatility.
-
Pentafluorobenzylation: For enhanced sensitivity, the fatty acid is converted to a pentafluorobenzyl (PFB) ester using PFBBr. These derivatives are highly electronegative and are readily analyzed in negative chemical ionization (NCI) mode, providing excellent sensitivity.[4][5]
-
The resulting FAME or PFB derivatives are then extracted into an organic solvent and injected into the GC-MS for separation and quantification.
Experimental Protocols
Protocol 1: Saponification and Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol is a widely used and cost-effective method for analyzing total fatty acid content from complex lipids.
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
2 M Methanolic Potassium Hydroxide (KOH)[6]
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
n-Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., Heptadecanoic Acid, C17:0)
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: To a vial containing the biological sample, add a known amount of the internal standard.
-
Saponification: Add 1 mL of 2 M methanolic KOH.[6] Cap the vial tightly and vortex vigorously for 30 seconds. Heat the mixture in a water bath or heating block at 70°C for 5-10 minutes to ensure complete hydrolysis of the thioester bond.[6]
-
Cooling: Cool the vial to room temperature.
-
Esterification: Uncap the vial and add 2 mL of 14% BF3-Methanol solution. Cap the vial and heat at 60°C for 5-10 minutes.
-
Phase Separation: After cooling to room temperature, add 1 mL of saturated NaCl solution to stop the reaction and 1 mL of n-hexane to extract the FAMEs.[6]
-
Extraction: Cap the vial and shake vigorously for 30 seconds. Allow the layers to separate. The upper hexane (B92381) layer contains the FAMEs.[6]
-
Sample Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[6]
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: High-Sensitivity Derivatization to Pentafluorobenzyl (PFB) Ester
This protocol is ideal for samples with very low concentrations of this compound, as PFB derivatization coupled with NCI-MS detection offers superior sensitivity.[4]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
1N Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Acetonitrile (ACN)
-
Isooctane (B107328) (GC grade)
-
Internal Standard (e.g., Arachidonic acid-d8)
-
Glass reaction tubes
Procedure:
-
Sample Preparation: Add a known amount of deuterated internal standard to the sample.
-
Saponification: Add 500 µL of 1N KOH to the sample, vortex, and incubate at 60°C for 1 hour to hydrolyze the acyl-CoA.[7]
-
Acidification: Cool the sample and add 500 µL of 1N HCl to neutralize the base and protonate the fatty acids.[7] Check that the pH is below 5.
-
Derivatization: Evaporate the sample to dryness under a gentle stream of nitrogen. Add 25 µL of 1% PFBBr in ACN and 25 µL of 1% DIPEA in ACN.[4][7] Incubate at room temperature for 20 minutes.[4][7]
-
Extraction: Evaporate the solvent under nitrogen. Re-dissolve the residue in 50 µL of isooctane.[4][7]
-
Analysis: Inject 1 µL of the isooctane solution for GC-MS analysis.
Data Presentation
Quantitative data from GC-MS analysis should be clearly structured for comparison and interpretation.
Table 1: Comparison of Key Derivatization Methods
| Parameter | Acid-Catalyzed Methylation (FAME) | PFB Bromide Derivatization (PFB-Ester) |
|---|---|---|
| Principle | Esterification of carboxyl group | Alkylation of carboxyl group |
| Reagents | BF3-Methanol or HCl-Methanol[3] | Pentafluorobenzyl Bromide (PFBBr), DIPEA[4] |
| Reaction Temp. | 60-100°C[6] | Room Temperature[4][7] |
| Reaction Time | 5-30 minutes[6] | 20-30 minutes[4] |
| MS Ionization | Electron Impact (EI) | Negative Chemical Ionization (NCI)[4] |
| Sensitivity | Moderate | High to Very High[4][5] |
| Advantages | Robust, cost-effective, common reagents.[6] | Excellent for trace analysis, high sensitivity.[4] |
| Disadvantages | Higher temperatures may degrade some PUFAs. | Reagents are more expensive and moisture-sensitive. |
Table 2: Typical GC-MS Parameters for Derivatized Arachidonic Acid Analysis
| Parameter | FAME Analysis | PFB-Ester Analysis |
|---|---|---|
| GC Column | Polar (e.g., FAMEWAX, HP-INNOWAX)[3][8] | Non-polar (e.g., HP-5ms) |
| Carrier Gas | Helium, 1.0 mL/min[3] | Helium or Methane, 1.0-1.5 mL/min |
| Injector Temp. | 250°C[3] | 250°C[4] |
| Injection Mode | Splitless (1 µL)[3] | Splitless (1 µL) |
| Oven Program | Initial 150°C, ramp 5-10°C/min to 250°C[3] | Initial 180°C, ramp 15°C/min to 300°C |
| MS Ion Source | Electron Impact (EI) | Negative Chemical Ionization (NCI)[4] |
| Source Temp. | 230°C[3] | 150-200°C |
| Monitored Ions | m/z 318 (M+), fragment ions | m/z 303 ([M-PFB]⁻) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by GC-MS.
This compound Metabolic Pathway
Caption: Simplified metabolic fate of this compound.
References
- 1. chempap.org [chempap.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Measuring Arachidonyl-CoA Levels in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA is a critical intermediate in lipid metabolism, serving as the activated form of arachidonic acid. This long-chain polyunsaturated fatty acyl-CoA is a key substrate for the synthesis of a diverse array of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2][3] The accurate quantification of this compound in tissue samples is therefore essential for understanding its role in various diseases and for the development of novel therapeutics targeting these pathways.
This application note provides detailed protocols for the extraction and quantification of this compound from tissue samples using state-of-the-art analytical techniques. Furthermore, it presents a summary of expected quantitative data and visual representations of the relevant metabolic pathway and experimental workflows.
Data Presentation
The following tables summarize key quantitative data for the measurement of this compound in tissue samples. It is important to note that concentrations can vary depending on the tissue type, species, and physiological state.
Table 1: Typical Concentrations of this compound in Tissue
| Tissue | Species | Concentration (nmol/g wet weight) | Analytical Method |
| Brain | Rat | 2.0[4] | HPLC[4] |
Table 2: Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methods
| Extraction Method | Tissue Type | Recovery Rate (%) | Reference |
| Solid-Phase Extraction & Acetonitrile | Rat Heart, Kidney, Muscle | 70-80 | [5] |
| Methanol-based extraction | Fresh Rat Liver | 78.8 - 92.1 | [6] |
Experimental Protocols
Accurate measurement of this compound requires meticulous sample handling to prevent degradation and ensure reproducible results. The following protocols outline the key steps from tissue collection to final analysis.
Protocol 1: Tissue Collection and Homogenization
Objective: To rapidly quench metabolic activity and prepare tissue for extraction.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Immediately upon excision, freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.
-
In a mortar pre-chilled with liquid nitrogen, grind the frozen tissue into a fine powder.
-
Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.
-
Store the powdered tissue at -80°C until extraction. To minimize degradation, especially of polyunsaturated acyl-CoAs like this compound, it is crucial to avoid repeated freeze-thaw cycles.[7][8]
Protocol 2: this compound Extraction using Solid-Phase Extraction (SPE)
Objective: To efficiently extract and purify this compound from the tissue homogenate. This method is effective for long-chain acyl-CoAs.[5]
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Homogenize the powdered tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile, followed by vigorous vortexing.
-
Centrifuge the mixture to pellet the precipitated proteins and cellular debris.
-
Load the supernatant onto a pre-conditioned oligonucleotide purification cartridge.
-
Wash the cartridge to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
Dry the eluent using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS or HPLC analysis.
Protocol 3: Analysis of this compound by LC-MS/MS
Objective: To separate and quantify this compound using a highly sensitive and specific method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-20 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. A neutral loss of 507 Da is characteristic for acyl-CoAs.[9]
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Internal Standard: Use a stable isotope-labeled this compound (e.g., d8-Arachidonoyl-CoA) for accurate quantification.
Mandatory Visualizations
This compound in the Prostaglandin (B15479496) Synthesis Pathway
Caption: Role of Arachidonoyl-CoA Synthetase in Prostaglandin Synthesis.
Experimental Workflow for this compound Measurement
Caption: Workflow for Measuring this compound in Tissue.
Stability and Handling of this compound
Due to its polyunsaturated nature, this compound is susceptible to oxidation. Proper handling and storage are critical to maintain sample integrity.[7]
-
Storage: For long-term storage, tissue samples and extracts should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[7]
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent lipid peroxidation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of polyunsaturated acyl-CoAs.[7] It is advisable to aliquot samples into smaller volumes for single use.
-
Working on Ice: All sample preparation steps should be performed on ice to minimize thermal degradation.[7]
By following these detailed protocols and handling procedures, researchers can achieve accurate and reproducible quantification of this compound in tissue samples, enabling a deeper understanding of its role in health and disease.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Arachidonyl-CoA and Related Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methodologies for visualizing and quantifying Arachidonyl-CoA and other long-chain acyl-CoAs within living cells. While a direct, small-molecule fluorescent probe exclusively for this compound is not yet commercially available, this document details the state-of-the-art techniques employing genetically encoded biosensors and fluorescently labeled fatty acid analogs. These powerful tools offer insights into the subcellular localization, dynamics, and metabolism of this critical lipid metabolite.
Introduction to this compound Imaging
This compound is a pivotal intermediate in lipid metabolism, serving as a precursor for a vast array of signaling molecules, including eicosanoids, and playing a key role in energy storage and membrane biosynthesis. The ability to visualize and measure this compound in real-time and with subcellular resolution is crucial for understanding its complex roles in health and disease, and for the development of novel therapeutics targeting lipid metabolic pathways. The following sections describe the leading methods for imaging long-chain acyl-CoAs, with a focus on approaches applicable to this compound.
Genetically Encoded Fluorescent Biosensors for Long-Chain Acyl-CoAs
Genetically encoded biosensors represent the most advanced tools for the live-cell imaging of long-chain acyl-CoAs (LCACoAs). These sensors are proteins engineered to change their fluorescent properties upon binding to their target molecule. The "LACSer" sensor is a prime example of a ratiometric fluorescent biosensor for LCACoAs.[1]
Mechanism of the LACSer Biosensor
The LACSer biosensor is a fusion protein constructed from a bacterial fatty acid metabolism regulator, FadR, and a circularly permuted yellow fluorescent protein (cpYFP).[1] Binding of a long-chain fatty acyl-CoA, such as this compound, to the FadR domain induces a conformational change in the protein. This change alters the chemical environment of the cpYFP chromophore, leading to a detectable change in its fluorescence emission. This allows for real-time monitoring of LCACoA levels in different cellular compartments.[1]
References
Application Notes and Protocols for High-Throughput Screening of Arachidonyl-CoA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA synthetases (ACSs) are a family of enzymes that catalyze the conversion of arachidonic acid to arachidonoyl-CoA. This activation is a critical step in lipid metabolism, as arachidonoyl-CoA can be channeled into various metabolic pathways, including the synthesis of signaling molecules and the formation of complex lipids. The long-chain acyl-CoA synthetase (ACSL) family, particularly isoforms like ACSL4, have emerged as key regulators in cellular processes such as ferroptosis, making them attractive therapeutic targets for a range of diseases, including cancer and neurodegeneration.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of this compound synthesis. The methodologies described are suitable for implementation in academic research laboratories and industrial drug discovery settings.
Signaling Pathways and Experimental Workflows
The synthesis of arachidonoyl-CoA is a central node in lipid metabolism, feeding into pathways for eicosanoid production, phospholipid remodeling, and triacylglycerol synthesis. Understanding the upstream regulation and downstream fate of arachidonoyl-CoA is crucial for contextualizing the effects of its inhibitors.
Caption: Synthesis and metabolic fate of Arachidonoyl-CoA.
A typical high-throughput screening workflow for identifying inhibitors of this compound synthetase involves several stages, from the primary screen of a large compound library to the confirmation and characterization of validated hits.
Caption: High-throughput screening and hit validation workflow.
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of known compounds against various long-chain acyl-CoA synthetase (ACSL) isoforms. This data is crucial for assessing the potency and selectivity of potential inhibitors.
| Compound | Target Isoform(s) | IC50 (µM) | Assay Type | Reference |
| Triacsin C | Rat ACSL1 | 4 - 6 | Enzymatic Activity | [1] |
| Rat ACSL3 | Inhibited | Enzymatic Activity | [2] | |
| Rat ACSL4 | 4 - 6 | Enzymatic Activity | [1] | |
| Rat ACSL5 | Insensitive | Enzymatic Activity | [1] | |
| Rat ACSL6 | Not Inhibited | Enzymatic Activity | [2] | |
| Human ACSL5 | ~10 | Enzymatic Activity | [3][4] | |
| Multiple Myeloma Cells (Total ACSL) | 3.66 | Cellular Activity | [1] | |
| Rosiglitazone | Rat ACSL4 | Inhibited | Enzymatic Activity | [2] |
| A922500 | ACSL1 | Selective Inhibitor | Not Specified | [5] |
| AS | ACSL4 | 2.2 | Cellular (Ferroptosis) | [6] |
| ACSL1 | No Effect | Enzymatic Activity | [6] | |
| ACSL3 | No Effect | Enzymatic Activity | [6] |
Experimental Protocols
Radiometric Assay for this compound Synthetase Activity
This protocol is a robust and sensitive method for measuring the activity of this compound synthetase by quantifying the incorporation of radiolabeled arachidonic acid into arachidonoyl-CoA.
Materials:
-
Recombinant human ACSL enzyme
-
[1-14C]-Arachidonic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dole's Reagent (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 8 mM ATP, 0.5 mM CoA, 2 mM DTT, and 0.1% BSA.
-
Inhibitor Addition: Add the desired concentration of the test inhibitor (dissolved in DMSO) or vehicle control (DMSO) to the reaction mixture.
-
Enzyme Addition: Add the purified recombinant ACSL enzyme to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding [1-14C]-Arachidonic acid (final concentration, e.g., 10 µM; specific activity, e.g., 50 mCi/mmol). The final reaction volume should be 100 µL.
-
Reaction Incubation: Incubate the plate for 15-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 250 µL of Dole's Reagent.
-
Phase Separation: Add 150 µL of heptane and 150 µL of deionized water to each well. Mix thoroughly and centrifuge the plate to separate the phases. The upper organic phase contains unreacted [1-14C]-Arachidonic acid, while the lower aqueous phase contains the [1-14C]-Arachidonoyl-CoA product.
-
Quantification: Carefully transfer a portion of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for this compound Synthetase Activity
This homogeneous assay format is highly amenable to HTS and eliminates the need for a separation step. The radiolabeled product is captured by SPA beads, bringing it into close proximity to the scintillant to generate a signal.
Materials:
-
Recombinant human ACSL enzyme
-
[3H]-Arachidonic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Yttrium Silicate (YSi) SPA beads
-
96-well or 384-well white microplate
-
Microplate scintillation counter
Procedure:
-
Prepare Reagent Mix: In a microplate, prepare a mixture containing the ACSL enzyme, CoA, ATP, and MgCl₂ in Tris-HCl buffer.
-
Inhibitor Addition: Add the test inhibitors at various concentrations or DMSO as a control.
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding [3H]-Arachidonic acid.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection: Stop the reaction and initiate detection by adding a suspension of YSi SPA beads. The positively charged beads will capture the negatively charged [3H]-Arachidonoyl-CoA.
-
Signal Measurement: After allowing the beads to settle, measure the light output in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition and determine IC50 values as described for the radiometric assay.
Fluorometric Assay for Acyl-CoA Synthetase Activity
This continuous, non-radioactive assay measures the production of pyrophosphate (PPi), a byproduct of the acyl-CoA synthetase reaction, and is well-suited for HTS.
Materials:
-
Recombinant human ACSL enzyme
-
Arachidonic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
HEPES buffer (pH 7.5)
-
Enzyme-coupled PPi detection kit (e.g., containing a pyrophosphatase, a kinase, and a fluorescent probe)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microplate well, prepare the reaction mixture containing HEPES buffer, MgCl₂, CoA, ATP, and the components of the PPi detection kit.
-
Inhibitor Addition: Add test compounds or DMSO vehicle control.
-
Enzyme Addition: Add the purified ACSL enzyme to the wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound and calculate IC50 values.
HTS Data Analysis and Hit Validation
A successful HTS campaign relies on robust data analysis to identify true hits while minimizing false positives.
1. Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., uninhibited enzyme)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)
-
σ_n = standard deviation of the negative control
2. Hit Identification: A common threshold for hit identification in a primary screen is a percent inhibition greater than 50% or a value that is three standard deviations away from the mean of the control samples.
3. Hit Validation Workflow:
-
Dose-Response Confirmation: Initial hits are re-tested in a dose-response format to confirm their activity and determine their IC50 values.
-
Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection method (e.g., if the primary screen was fluorometric, a radiometric assay could be used for confirmation). This helps to eliminate compounds that interfere with the primary assay's detection system.
-
Selectivity Profiling: Validated hits are then screened against other ACSL isoforms to determine their selectivity profile.
-
Mechanism of Action Studies: Further experiments are conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
By following these detailed protocols and data analysis guidelines, researchers can effectively screen for and identify novel inhibitors of this compound synthesis, paving the way for the development of new therapeutics targeting this important class of enzymes.
References
- 1. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and Technical Support for High-Throughput Inhibitor Screening [creative-enzymes.com]
- 3. Human intestinal acyl-CoA synthetase 5 is sensitive to the inhibitor triacsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human intestinal acyl-CoA synthetase 5 is sensitive to the inhibitor triacsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Measuring the Gateway to Eicosanoid Signaling: Application Notes for Radiolabeled Arachidonyl-CoA Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of Arachidonyl-CoA synthetase (ACS), a critical enzyme that catalyzes the formation of this compound. This reaction is a key regulatory step, committing arachidonic acid to various metabolic fates, including the biosynthesis of eicosanoids, a class of signaling molecules implicated in inflammation, immunity, and central nervous system function. The use of radiolabeled arachidonic acid offers a highly sensitive and specific method for quantifying ACS activity, enabling researchers to investigate the enzyme's kinetics, screen for inhibitors, and understand its role in cellular signaling.
Introduction
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a pivotal precursor to a vast array of bioactive lipid mediators. Upon release from membrane phospholipids, AA can be metabolized by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. However, before its entry into these pathways, AA is often activated to its coenzyme A thioester, this compound, by this compound synthetase. This activation is an essential step for its incorporation into cellular lipids and for its subsequent metabolism. The ability to accurately measure the formation of this compound is therefore fundamental to understanding the regulation of eicosanoid biosynthesis and developing novel therapeutics targeting this pathway.
Principle of the Assay
The assay quantifies the activity of this compound synthetase by measuring the incorporation of radiolabeled arachidonic acid into this compound. The reaction mixture includes a source of ACS (e.g., cell lysates or microsomal fractions), radiolabeled arachidonic acid (e.g., [¹⁴C]arachidonic acid or [³H]arachidonic acid), and the necessary co-factors, ATP and Coenzyme A (CoA). The reaction is incubated for a defined period and then terminated. The radiolabeled product, this compound, is then separated from the unreacted radiolabeled arachidonic acid using techniques such as thin-layer chromatography (TLC). The amount of radioactivity in the this compound spot is quantified by liquid scintillation counting, providing a direct measure of enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthetase
This table summarizes the kinetic constants for this compound synthetase from various biological sources. This data is crucial for designing experiments and for comparative analysis of enzyme activity under different conditions.
| Enzyme Source | Substrate | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg protein) | Reference |
| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | [1] |
| Arachidonic Acid (with 0.1% Triton X-100) | 9.4 | 25.7 | [1] | |
| ATP | 154 | - | [1] | |
| CoA | 8 | - | [1] | |
| MgCl₂ | 182 | - | [1] | |
| Rat Kidney Medulla (Neonatal, 10 days) | Arachidonic Acid | 27.8 | 3.68 | [2][3] |
| ATP | - | 1.04 | [2][3] | |
| Rat Kidney Medulla (Adult, 70 days) | Arachidonic Acid | 73.9 | 15.7 | [2][3] |
| ATP | - | 2.87 | [2][3] | |
| Murine T Lymphocytes (EL4 microsomes) | Arachidonic Acid | 15 ± 3 | 13 ± 2 | [4] |
| 5,8,11-Eicosatrienoic acid | 41 | - | [4] | |
| Human Coronary Artery Endothelial Cells | Arachidonic Acid | - | 6.26 ± 2.13 (pmol/min/µg) | [5] |
| Rat Aortic Endothelial Cells | Arachidonic Acid | - | 6.22 ± 1.14 (pmol/min/µg) | [5] |
Table 2: Inhibition of this compound Synthetase by Fatty Acids
This table presents the inhibition constants (K_i_) for various fatty acids, demonstrating the substrate specificity of this compound synthetase. This information is valuable for developing selective inhibitors.
| Enzyme Source | Inhibitor | K_i_ (µM) | Reference |
| Rat Brain Microsomes | Docosahexaenoic Acid | 31 | [1] |
| Arachidonic Acid | 37 | [1] | |
| Docosahexaenoic Acid (with 0.1% Triton X-100) | 18 | [1] | |
| Arachidonic Acid (with 0.1% Triton X-100) | 7.7 | [1] | |
| Murine T Lymphocytes (EL4 microsomes) | Arachidonic Acid | 20 | [4] |
| Palmitic Acid | > 100 | [4] | |
| Oleic Acid | > 100 | [4] | |
| Linoleic Acid | > 100 | [4] | |
| Linolenic Acid | > 100 | [4] |
Experimental Protocols
Protocol 1: Measurement of this compound Synthetase Activity in Microsomal Fractions
This protocol details the steps for assaying ACS activity in microsomal preparations from tissues or cultured cells.
1. Preparation of Microsomal Fraction: a. Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 8.0). e. Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford or BCA assay).
2. Reaction Mixture Setup: a. In a microcentrifuge tube, prepare the reaction mixture with the following components (final volume of 100 µL):
- 0.1 M Tris-HCl buffer, pH 8.0
- 10 mM MgCl₂[1]
- 10 mM ATP[1]
- 0.5 mM Coenzyme A[1]
- [¹⁴C]Arachidonic Acid (e.g., 10-50 µM, with a specific activity of ~50 mCi/mmol)
- Microsomal protein (e.g., 20-50 µg)
3. Reaction Incubation and Termination: a. Pre-warm the reaction mixture (without the enzyme) to 37°C for 5 minutes. b. Initiate the reaction by adding the microsomal protein. c. Incubate at 37°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is within the linear range. d. Terminate the reaction by adding 50 µL of a stopping solution (e.g., 1 M citric acid or a mixture of isopropanol:heptane:water).
4. Separation of this compound: a. Add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the lipids. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the organic phase containing unreacted arachidonic acid. d. The aqueous phase contains the [¹⁴C]this compound.
5. Quantification of Radioactivity: a. Transfer an aliquot of the aqueous phase to a scintillation vial. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. c. Calculate the amount of [¹⁴C]this compound formed based on the specific activity of the [¹⁴C]arachidonic acid.
Protocol 2: Thin-Layer Chromatography (TLC) for Separation of Radiolabeled Lipids
This protocol provides a method for separating [¹⁴C]this compound from [¹⁴C]arachidonic acid.[6][7]
1. Sample Preparation: a. After terminating the enzyme reaction, extract the total lipids using a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v). b. Evaporate the solvent under a stream of nitrogen. c. Re-dissolve the lipid extract in a small volume of chloroform:methanol.
2. TLC Plate Development: a. Spot the lipid extract onto a silica (B1680970) gel TLC plate. b. Develop the plate in a TLC chamber containing a solvent system capable of separating fatty acyl-CoAs from free fatty acids (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v). c. Allow the solvent front to migrate near the top of the plate.
3. Visualization and Quantification: a. Air-dry the TLC plate. b. Visualize the separated lipids using autoradiography or by scraping sections of the silica gel. c. The this compound will have a lower R_f_ value (migrate less) than the free arachidonic acid. d. Scrape the silica gel corresponding to the this compound spot into a scintillation vial. e. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Mandatory Visualizations
Caption: this compound formation signaling pathway.
Caption: Experimental workflow for ACS assay.
References
- 1. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Characterization of an arachidonic acid-selective acyl-CoA synthetase from murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. One-dimensional thin-layer chromatographic separation of the lipids involved in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.seafdec.org [repository.seafdec.org]
Application Note: Selecting an Internal Standard for the Quantitative Analysis of Arachidonyl-CoA by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA is a critical intermediate in lipid metabolism, serving as the activated form of arachidonic acid. It is a precursor for the biosynthesis of a wide array of signaling molecules, including eicosanoids such as prostaglandins, leukotrienes, and thromboxanes, which are implicated in inflammation, immunity, and various physiological and pathological processes. Accurate quantification of this compound in biological matrices is therefore essential for understanding its role in health and disease and for the development of novel therapeutics targeting these pathways.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive and selective quantification of endogenous metabolites like this compound. However, the accuracy and reliability of LC-MS-based quantification heavily depend on the appropriate choice of an internal standard (IS). An ideal IS should mimic the physicochemical properties and ionization behavior of the analyte to compensate for variations during sample preparation, chromatography, and mass spectrometric detection. This application note provides a detailed guide on the selection of a suitable internal standard for the LC-MS analysis of this compound, along with a comprehensive experimental protocol.
Choosing an Appropriate Internal Standard
The selection of an internal standard is a critical step in developing a robust quantitative LC-MS method. The two main categories of internal standards suitable for this compound analysis are stable isotope-labeled (SIL) standards and structural analogs, primarily odd-chain fatty acyl-CoAs.
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards, such as deuterated this compound (e.g., Arachidonyl-d8-CoA) or 13C-labeled this compound, are considered the gold standard for quantitative mass spectrometry.[1] They share identical chemical and physical properties with the endogenous analyte, ensuring they co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns. This close similarity allows for the most accurate correction of matrix effects and variations in sample processing.
Advantages:
-
Highest Accuracy and Precision: Co-elution and identical physicochemical behavior minimize analytical variability.[1]
-
Correction for Matrix Effects: Effectively compensates for ionization suppression or enhancement caused by the sample matrix.
-
Tracks Analyte Through Sample Preparation: Accounts for losses during extraction and other sample handling steps.
Disadvantages:
-
Cost and Availability: Can be expensive and may not be commercially available for all analytes.
-
Potential for Isotopic Interference: Requires careful selection of the labeled position and verification of isotopic purity to avoid interference with the analyte signal.
Odd-Chain Fatty Acyl-CoAs
Odd-chain fatty acyl-CoAs, such as Pentadecanoyl-CoA (C15:0-CoA) and Heptadecanoyl-CoA (C17:0-CoA), are excellent structural analogs for use as internal standards.[2][3] These compounds are structurally similar to this compound but are typically present at very low or undetectable levels in most biological systems, minimizing the risk of interference from endogenous sources.[4] Their similar long-chain fatty acyl-CoA structure results in comparable extraction efficiency and chromatographic behavior.
Advantages:
-
Good Structural Analogy: Similar extraction and chromatographic properties to this compound.
-
Low Endogenous Abundance: Minimizes interference from the biological matrix.[4]
-
Commercially Available and Cost-Effective: More readily available and less expensive than SIL standards.
Disadvantages:
-
Potential for Different Ionization Efficiency: Although structurally similar, slight differences can lead to variations in ionization response compared to the analyte.
-
Chromatographic Separation: While generally close, retention times may not be identical to this compound, which could lead to differential matrix effects.
Quantitative Data Summary
The selection of an internal standard should be based on a thorough evaluation of its performance. The following table summarizes key performance parameters for commonly used internal standards in the LC-MS analysis of long-chain fatty acyl-CoAs, providing a basis for comparison.
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Accuracy (%) | Precision (RSD %) | Key Findings & Citations |
| Heptadecanoyl-CoA (C17:0-CoA) | Long-Chain Fatty Acyl-CoAs (including C20:4-CoA) | Human Skeletal Muscle | >0.999 | Not explicitly stated, but excellent linearity suggests high accuracy. | Inter-assay CV: 5-6%; Intra-assay CV: 5-10% | Demonstrated good sample-to-sample and day-to-day reproducibility for the quantification of seven long-chain fatty acyl-CoAs.[5] |
| Pentadecanoyl-CoA (C15:0-CoA) | Various Acyl-CoAs | Prostate and Hepatic Cells | Not explicitly stated, but calibration curves were linear. | Not explicitly stated | Not explicitly stated | Successfully used for the absolute quantification of a broad range of cellular acyl-CoAs.[3] |
| Deuterated Arachidonic Acid (AA-d8) | Arachidonic Acid and related endocannabinoids | Human Plasma | >0.99 | Recovery: 77.7%–109.7% | Inter-day: 0.55–13.29%; Intra-day: 0.62%–13.90% | While not a CoA-ester, the use of a deuterated analog of the parent fatty acid demonstrates the effectiveness of SIL standards in reducing variability. |
| [13C3]malonyl-CoA | Malonyl-CoA | Rat Liver, Heart, Skeletal Muscle | Linear with r ≈ 1 | Not explicitly stated | Within-run: 5-11% | Considered the "gold standard" for malonyl-CoA quantification, highlighting the superiority of SIL internal standards.[6] |
Signaling and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound is a central node in lipid signaling. It is primarily formed from the activation of arachidonic acid by acyl-CoA synthetases. Once formed, it can be directed into several metabolic and signaling pathways. A major fate of this compound is its esterification into phospholipids (B1166683) within cellular membranes. Upon cellular stimulation, phospholipase A2 can release arachidonic acid from these phospholipids, which is then rapidly converted to a variety of inflammatory and signaling molecules known as eicosanoids through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[7] Additionally, this compound can be a substrate for the synthesis of N-arachidonoyl amino acids, another class of signaling lipids.[8]
Experimental Workflow for this compound Quantification
The quantification of this compound from biological samples involves several key steps: sample homogenization, protein precipitation and extraction, chromatographic separation, and mass spectrometric detection. The inclusion of an internal standard at the beginning of the sample preparation process is crucial for accurate quantification.
Experimental Protocols
The following protocol provides a detailed methodology for the extraction and quantification of this compound from biological samples using LC-MS/MS with an odd-chain fatty acyl-CoA as an internal standard.
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Heptadecanoyl-CoA (C17:0-CoA) internal standard (Avanti Polar Lipids)
-
LC-MS grade acetonitrile, isopropanol, methanol, and water
-
Ammonium hydroxide (B78521) (NH4OH)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
UPLC BEH C8 column (2.1 x 150 mm, 1.7 µm) or equivalent
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
-
Homogenization: Weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube containing 0.5 mL of freshly prepared, ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Internal Standard Spiking: Add 20 µL of a 1 ng/µL solution of Heptadecanoyl-CoA (C17:0-CoA) in methanol:water (1:1) to each sample.
-
Extraction: Add 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) solvent mixture. Homogenize the sample on ice.
-
Phase Separation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: UPLC BEH C8, 2.1 x 150 mm, 1.7 µm
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound (C20:4-CoA): Precursor Ion [M+2+H]+ 1062.6 -> Product Ion 555.6
-
Heptadecanoyl-CoA (C17:0-CoA): Precursor Ion [M+2+H]+ 1020.6 -> Product Ion 513.3
-
-
Collision Energy: 30 eV (optimize for specific instrument)
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard (Heptadecanoyl-CoA). A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. The concentration of this compound in the biological samples is then determined by interpolating their peak area ratios onto the calibration curve.
Conclusion
The accurate quantification of this compound by LC-MS is crucial for advancing our understanding of its role in various biological processes. The choice of internal standard is paramount for achieving reliable and reproducible results. While stable isotope-labeled standards represent the ideal choice, odd-chain fatty acyl-CoAs, such as Heptadecanoyl-CoA, offer a practical and effective alternative. The detailed protocol provided in this application note serves as a robust starting point for researchers to develop and validate their own quantitative methods for this compound analysis, thereby enabling further discoveries in the field of lipidomics and drug development.
References
- 1. Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study Arachidonyl-CoA Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonyl-CoA is the activated form of arachidonic acid (AA), a pivotal omega-6 polyunsaturated fatty acid. The conversion of AA to this compound is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs), particularly the long-chain family members (ACSLs). Once formed, this compound serves as a critical substrate for two major pathways with profound implications in health and disease: the synthesis of eicosanoids and the induction of ferroptosis. Eicosanoids are a class of signaling molecules that regulate inflammation, immunity, and cardiovascular function.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.[3][4]
These application notes provide a comprehensive overview and detailed protocols for cell-based assays designed to investigate the function of this compound. The assays described herein are essential tools for researchers and drug development professionals aiming to elucidate the roles of this compound in cellular processes and to identify novel therapeutic targets.
Signaling Pathways and Experimental Workflows
To understand the function of this compound, it is crucial to visualize its central role in cellular metabolism and the experimental approaches to study it.
The following diagram illustrates a general workflow for studying this compound function in cell-based assays.
Quantitative Data Summary
The following tables summarize quantitative data from various cell-based assays studying this compound function.
Table 1: IC50 Values of Ferroptosis Inducers in Cancer Cell Lines
| Cell Line | Cancer Type | Inducer | IC50 (nM) | Reference |
|---|---|---|---|---|
| NCI-H522 | Non-small cell lung cancer | Bcp-T.A | 17 | [5] |
| HT-1080 | Fibrosarcoma | Bcp-T.A | 19 | [5] |
| MDA-MB-231 | Breast Cancer | Bcp-T.A | 21 | [5] |
| WI-38 | Lung Fibroblast | Bcp-T.A | 22 | [5] |
| HeLa | Cervical Cancer | Bcp-T.A | 242 | [5] |
| MDA-MB-468 | Breast Cancer | Bcp-T.A | 84 | [5] |
| MEFs | Mouse Embryonic Fibroblasts | Bcp-T.A | 10 |[5] |
Table 2: this compound Levels in Prostate and Hepatic Cells
| Cell Line | Cell Type | This compound (pmol/mg protein) |
|---|---|---|
| PNT2 | Normal Prostate | ~1.0 |
| DU145 | Prostate Cancer | ~2.5* |
| HepG2 | Normal Hepatic | ~0.8 |
| Hep3B | Hepatic Tumorigenic | ~1.5* |
- Represents significant differences between nontumorigenic and tumorigenic cells (P < 0.05). Data are estimated from graphical representations in the source.[6]
Experimental Protocols
Protocol 1: Measurement of Long-Chain Acyl-CoA Synthetase (ACS) Activity
This radiometric assay measures the activity of ACS enzymes, including those that produce this compound, in cell lysates.[7]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA kit)
-
Assay buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.25 M sucrose, 1 mM DTT[8]
-
ATP solution (10 mM)
-
Coenzyme A (CoA) solution (0.25 mM)[8]
-
MgCl2 solution
-
Radiolabeled fatty acid (e.g., [1-14C]arachidonic acid) bound to BSA
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: a. Wash cultured cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer and a cell scraper. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the lysate using a protein assay.
-
Enzyme Reaction: a. In a microcentrifuge tube, combine the cell lysate (1-4 µg of protein) with the assay buffer.[8] b. Add ATP, CoA, and MgCl2 to the reaction mixture. c. Initiate the reaction by adding the radiolabeled fatty acid-BSA complex (e.g., 50 µM [1-14C] palmitic acid).[8] d. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Quantification: a. Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water). b. Perform differential phase partitioning to separate the generated radiolabeled acyl-CoA from the unreacted fatty acid. c. Transfer the aqueous phase containing the acyl-CoA to a scintillation vial. d. Add scintillation cocktail and quantify the radioactivity using a scintillation counter. e. Calculate the ACS activity based on the amount of radiolabeled acyl-CoA generated per unit of protein per unit of time.
Protocol 2: Quantification of Cellular this compound by LC-MS/MS
This protocol describes a method for the absolute quantification of this compound and other acyl-CoAs in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Acetonitrile
-
Internal standard (e.g., 15:0 CoA)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Extraction: a. Wash cultured cells with PBS twice. b. Incubate the cells with 2 mL of methanol and the internal standard at -80°C for 15 minutes. c. Scrape the cell lysate and centrifuge at 15,000 x g at 5°C for 5 minutes. d. Transfer the supernatant to a glass tube, mix with 1 mL of acetonitrile, and evaporate in a vacuum concentrator. e. Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5°C for 10 minutes. f. Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Use a C18 column for chromatographic separation. b. Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate, pH 6.8) and mobile phase B (acetonitrile).[6] c. Set the mass spectrometer to positive ion electrospray ionization (ESI) mode. d. Use multiple reaction monitoring (MRM) for the detection and quantification of this compound and other acyl-CoAs. e. Generate a standard curve using known concentrations of this compound to determine the absolute quantity in the samples.
Protocol 3: Cell-Based Assay for Eicosanoid (Prostaglandin E2) Production
This protocol outlines the induction and measurement of Prostaglandin E2 (PGE2), a major eicosanoid derived from the this compound pathway, in cultured macrophages.[2]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for cell stimulation
-
12-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Culture and Stimulation: a. Seed macrophages in a 12-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.[2] b. Stimulate the cells with LPS (e.g., 100 ng/mL) in culture medium.[2] c. Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[2]
-
Sample Collection: a. Collect the culture supernatant from each well. b. Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove cell debris. c. Store the clarified supernatant at -80°C until analysis.
-
PGE2 Quantification by ELISA: a. Bring all reagents and samples to room temperature. b. Prepare PGE2 standards and samples according to the ELISA kit manufacturer's instructions. c. Perform the competitive ELISA procedure, which typically involves adding samples/standards, a PGE2-enzyme conjugate, and a specific antibody to an antibody-coated microplate.[2] d. After incubation and washing steps, add a substrate solution and measure the absorbance using a microplate reader. e. Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Cell-Based Assay for Ferroptosis and Lipid Peroxidation
This protocol describes the induction of ferroptosis and the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY™ 581/591.[4]
Materials:
-
Adherent cells of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., 5 µM erastin (B1684096) or 500 nM RSL3)[4]
-
Ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1)[4]
-
C11-BODIPY™ 581/591 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Induction of Ferroptosis: a. Seed cells in a suitable culture plate (e.g., 96-well plate or glass-bottom dish). b. Treat the cells with a ferroptosis inducer, with and without a ferroptosis inhibitor, for a predetermined time (e.g., 12-24 hours).[4] Include a vehicle control.
-
Lipid Peroxidation Measurement: a. 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[4] b. Incubate for 30-60 minutes at 37°C.[4] c. Gently wash the cells twice with pre-warmed PBS.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[4]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel.[4]
-
-
Cell Viability Assessment (Optional): a. In a parallel experiment, measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTS) to confirm cell death induced by the ferroptosis inducer and its rescue by the inhibitor.[4]
This comprehensive set of protocols provides a robust framework for investigating the multifaceted functions of this compound in cellular biology. By employing these assays, researchers can gain valuable insights into the mechanisms by which this compound contributes to both physiological and pathological processes.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Arachidonyl-CoA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the availability of high-purity Arachidonyl-CoA is critical for investigating a myriad of biological processes, from inflammation and cell signaling to ferroptosis. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound, leveraging the specificity of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).
This compound, the activated form of arachidonic acid, is a pivotal intermediate in lipid metabolism. It serves as a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, and plays a crucial role in the acylation of phospholipids (B1166683) within cellular membranes. The enzymatic synthesis of this compound offers a highly specific and controlled method for producing this vital research tool, avoiding the harsh conditions and potential side products of chemical synthesis.
Application Notes
The enzymatic synthesis of this compound is primarily accomplished through the action of Acyl-CoA synthetases (ACSs). Among the various isoforms, ACSL4 exhibits a marked preference for arachidonic acid as its substrate, making it the enzyme of choice for this application.[1][2] The synthesized this compound can be utilized in a variety of research applications:
-
Enzyme Assays: As a substrate for enzymes involved in eicosanoid synthesis, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][4][5]
-
Lipid Bilayer Studies: Incorporation into artificial membranes to study the biophysical properties of arachidonic acid-containing phospholipids.
-
Drug Discovery: Screening for inhibitors of enzymes that utilize this compound.
-
Metabolic Studies: As a standard for quantitative analysis of endogenous this compound levels by techniques like HPLC or mass spectrometry.[6][7]
-
Ferroptosis Research: Investigating the role of arachidonic acid-containing phospholipids in this iron-dependent form of programmed cell death.[8][9][10]
Data Presentation
Table 1: Kinetic Parameters of Human ACSL4 for Various Fatty Acid Substrates
| Fatty Acid Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/10⁷ cells) | Reference |
| Arachidonic Acid | ~1.1 | ~665 | [1] |
| Eicosapentaenoic Acid | Similar affinity to AA | Different reaction rates | [11] |
| Docosahexaenoic Acid | Similar affinity to AA | Different reaction rates | [11] |
| 14,15-epoxyeicosatrienoic acid | 1.1 | 36 | [1] |
| 5-hydroxyeicosatetraenoic acid | Not specified | 554 | [1] |
Table 2: Typical Reaction Conditions for Enzymatic Synthesis of this compound
| Component | Final Concentration |
| Tris-HCl (pH 7.4) | 175 mM |
| MgCl₂ | 8 mM |
| Dithiothreitol (DTT) | 5 mM |
| ATP | 10 mM |
| Coenzyme A (CoA) | 250 µM |
| Arachidonic Acid | 50 µM |
| Recombinant Human ACSL4 | 1-5 µg |
| Incubation Temperature | 37°C |
| Incubation Time | 10-30 minutes |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human ACSL4
This protocol describes the expression of His-tagged human ACSL4 in an E. coli expression system and its subsequent purification.
Materials:
-
Human ACSL4 cDNA in a suitable expression vector (e.g., pET vector with an N-terminal 6x-His tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and Agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNAse I, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
PBS (pH 7.4)
Procedure:
-
Transformation: Transform the ACSL4 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged ACSL4 with 5 column volumes of Elution Buffer.
-
Buffer Exchange and Storage: Exchange the buffer of the eluted protein to PBS (pH 7.4) using a desalting column or dialysis.
-
Add glycerol to a final concentration of 20-50% for long-term storage at -80°C.[12]
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of this compound using purified recombinant ACSL4.
Materials:
-
Purified recombinant human ACSL4 protein
-
Arachidonic Acid (in ethanol (B145695) or DMSO)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Reaction stopping solution (e.g., 1 M HCl or ethyl acetate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations listed in Table 2. The total reaction volume can be scaled as needed.
-
Add all components except for the enzyme and arachidonic acid.
-
Enzyme Addition: Add the purified recombinant ACSL4 protein to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[13]
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes. The optimal time may need to be determined empirically.[13]
-
Reaction Termination: Stop the reaction by adding a stopping solution. For subsequent purification, acidification with HCl to pH 4-5 followed by extraction is common. For analytical purposes, extraction with ethyl acetate (B1210297) can be used to remove unreacted arachidonic acid.[13]
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of synthesized this compound using reverse-phase HPLC.
Materials:
-
Synthesized this compound reaction mixture
-
This compound standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction as described above.
-
If necessary, perform a solid-phase extraction to purify and concentrate the this compound.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample and standards.
-
Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Acetonitrile over 20-30 minutes.
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Determine the concentration of this compound in the synthesized sample by comparing its peak area to the standard curve.
-
Mandatory Visualization
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Caption: Major downstream metabolic pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of arachidonate oxidation to prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kjpp.net [kjpp.net]
- 8. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyunsaturated fatty acid biosynthesis pathway determines ferroptosis sensitivity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recombinant Full Length Human Long-Chain-Fatty-Acid--Coa Ligase 4(Acsl4) Protein, His-Tagged - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Arachidonyl-CoA
Welcome to the technical support center for troubleshooting issues related to the extraction of Arachidonyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to low recovery of this critical analyte during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors leading to the degradation and loss of this compound during extraction?
A1: this compound is an inherently unstable molecule, making it susceptible to both enzymatic and chemical degradation.[1] The primary factors leading to its loss are:
-
Enzymatic Degradation: Endogenous thioesterase enzymes present in the sample can rapidly hydrolyze the thioester bond of this compound, releasing free arachidonic acid and Coenzyme A.[1][2]
-
Chemical Instability (pH and Temperature): The thioester bond is prone to hydrolysis, a process that is accelerated at non-optimal pH and higher temperatures.[1] It is crucial to maintain acidic conditions and low temperatures throughout the extraction process.[1][2]
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Using a solvent system with inappropriate polarity may not efficiently solubilize and extract this compound from the sample matrix.[3]
-
Losses During Sample Cleanup: Solid-phase extraction (SPE) steps, if not properly optimized, can lead to significant loss of the analyte during sample loading, washing, or elution.[2]
Q2: My recovery of this compound is very low. Where should I start troubleshooting?
A2: Low recovery is a frequent challenge. A logical troubleshooting approach is essential. Start by evaluating your sample handling and quenching procedure, as this is often the most critical step.[1] Ensure that enzymatic activity was halted immediately upon sample collection. Next, review your extraction protocol, paying close attention to the pH of your buffers and the temperatures used during each step. Finally, assess the efficiency of your cleanup and concentration steps.
Q3: What is the best method for quenching enzymatic activity when collecting tissue or cell samples?
A3: To preserve the in vivo levels of this compound, it is imperative to halt all enzymatic activity instantly upon sample collection. For tissue samples, the gold standard is flash-freezing in liquid nitrogen, a technique often referred to as "freeze-clamping".[1][4] For cell cultures, metabolism can be quenched by rapidly adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.[2]
Q4: What are the expected recovery rates for this compound extraction?
A4: Recovery rates can vary significantly depending on the sample matrix and the extraction protocol employed. However, with optimized methods, high recovery is achievable. Some studies have reported recoveries for long-chain acyl-CoAs, including this compound, to be in the range of 70-80% for the entire procedure.[5] A novel two-step procedure involving an organic solvent extraction followed by solid-phase extraction reported recoveries of 93% to 104% for the initial extraction step and 83% to 90% for the SPE step for a range of acyl-CoAs, including this compound.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during this compound extraction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery | Inadequate Quenching: Endogenous enzymes degraded the analyte before extraction.[1] | Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[1] For cell cultures, quench with an ice-cold solvent like methanol.[2] |
| Suboptimal pH: The extraction buffer was neutral or alkaline, promoting hydrolysis of the thioester bond.[2] | Use an acidic extraction buffer. A common and effective choice is 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[2][5] | |
| High Temperature: Sample processing was performed at room temperature, accelerating degradation. | Maintain ice-cold conditions (0-4°C) throughout all steps, including homogenization, centrifugation, and solvent evaporation.[2] | |
| Inefficient Extraction Solvent: The solvent system is not effectively extracting the this compound. | Use a proven solvent system such as a mixture of acetonitrile (B52724) and isopropanol.[6][7] Ensure thorough homogenization to maximize solvent contact with the sample.[4] | |
| Loss During SPE: The analyte is not binding to or is being prematurely eluted from the SPE column. | Ensure the SPE column (e.g., weak anion exchange) is appropriate and properly conditioned.[2][7] Optimize the pH and composition of the loading, wash, and elution buffers. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in the time and temperature during sample preparation. | Standardize every step of the extraction protocol. Ensure all samples are processed for the same duration and under identical conditions.[2] |
| Incomplete Protein Precipitation: Residual proteins can interfere with extraction and downstream analysis. | Ensure thorough mixing after adding the precipitating agent (e.g., acetonitrile/isopropanol) and centrifuge at a sufficient speed and duration to obtain a compact protein pellet.[2] | |
| Inconsistent SPE Elution: Incomplete or variable elution from the SPE column. | Ensure the elution solvent volume is sufficient to completely elute the bound this compound. | |
| Poor Chromatographic Peak Shape | Column Contamination: Buildup of matrix components on the analytical column.[1] | Implement a robust column washing procedure between sample injections. |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for this compound. | Optimize the mobile phase. The use of ion-pairing agents or adjusting the pH can improve peak shape.[8] |
Quantitative Data Summary
The following table summarizes recovery data for acyl-CoA extraction methods from various studies. This allows for a comparison of the efficiency of different protocols.
| Acyl-CoA | Extraction Method | Sample Matrix | Recovery Rate (%) | Reference |
| This compound | Acetonitrile/2-propanol followed by SPE | Rat Liver | 93-104 (Extraction), 83-90 (SPE) | [6] |
| Long-chain Acyl-CoAs | Modified method with 2-propanol and ACN | Various Tissues | 70-80 | [5] |
| Malonyl-CoA | Perchloric or Trichloroacetic Acid | Skeletal Muscle | ~45 | [4] |
| Various Acyl-CoAs (C2-C20) | UHPLC-ESI-MS/MS method | Mouse Liver, Cell Lines | 90-111 | [9] |
Experimental Protocols
Protocol 1: High-Recovery Extraction of Acyl-CoAs from Tissue
This protocol is adapted from a method demonstrated to yield high recoveries for a broad range of acyl-CoAs, including this compound.[6]
Materials:
-
Frozen tissue powder
-
Acetonitrile (ACN)
-
2-propanol (IPA)
-
0.1 M Potassium Phosphate buffer, pH 6.7
-
Solid-Phase Extraction (SPE) columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel
-
SPE conditioning solution: ACN/IPA/water/acetic acid (9:3:4:4, v/v/v/v)
-
SPE elution solution: Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Homogenization: Homogenize the frozen tissue powder in an ice-cold mixture of ACN:IPA (3:1, v/v).
-
Extraction: Add ice-cold 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate, vortex thoroughly.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Acidification: Acidify the supernatant by adding glacial acetic acid.
-
SPE Column Conditioning: Condition the SPE column with the ACN/IPA/water/acetic acid solution.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE column.
-
Washing: Wash the column with the conditioning solution to remove impurities.
-
Elution: Elute the acyl-CoAs with the methanol/ammonium formate solution.
-
Drying: Dry the eluate under a gentle stream of nitrogen before reconstitution for analysis (e.g., LC-MS/MS).
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a common method used for extracting long-chain acyl-CoAs from adherent or suspension cell cultures.[7]
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction solvent: Chloroform (B151607):Methanol (1:2, v/v), pre-chilled to -20°C
-
Chloroform
-
Water
-
Centrifuge capable of 2,000 x g at 4°C
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Lysis and Extraction: Add the cold extraction solvent (chloroform:methanol) to the cell pellet or plate. For adherent cells, use a cell scraper.
-
Homogenization: Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.
-
Phase Separation: Add chloroform and water (typically 0.5 mL of each) to the tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new pre-chilled tube. Avoid disturbing the protein interface.
-
Drying and Reconstitution: Dry the aqueous phase under nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Arachidonic Acid Metabolism Pathway.[10]
Caption: Recommended Workflow for this compound Extraction.
Caption: Logical Troubleshooting Flow for Low Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for Arachidonyl-CoA Detection
Welcome to the technical support center for the LC-MS/MS analysis of Arachidonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, offering potential causes and solutions.
Question 1: Why am I observing a weak or no signal for my this compound standard?
Answer: A weak or absent signal for this compound can stem from several factors, primarily related to its stability and the mass spectrometry settings.
-
Analyte Instability: Acyl-CoAs, including this compound, are susceptible to degradation.[1][2] Ensure that your standards and samples are always kept on ice during preparation and stored at -80°C for long-term stability.[1] Reconstitute dried samples just before analysis.[1]
-
Suboptimal Ionization: For acyl-CoAs, positive ion electrospray ionization (ESI) mode generally provides better sensitivity.[1][3] Verify that your mass spectrometer is operating in the correct ionization mode.
-
Incorrect MRM Transitions: Ensure you are monitoring for the correct precursor and product ions. For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed due to the fragmentation of the phospho-ADP moiety.[4][5][6]
-
Mass Spectrometer Tuning: The instrument may require tuning. Infuse a standard solution of this compound directly into the mass spectrometer to optimize source and fragmentation parameters.[4]
Question 2: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?
Answer: Peak tailing is a common chromatographic issue, especially for molecules like acyl-CoAs.[7]
-
Column Choice: A C18 reversed-phase column is a standard and effective choice for separating acyl-CoAs.[1]
-
Mobile Phase Composition: The pH and ionic strength of your mobile phase can significantly impact peak shape. Using a mobile phase containing an ion-pairing reagent can improve peak symmetry, but it's often desirable to avoid these due to potential contamination of the LC system.[7] An alternative is to use a mobile phase with a buffer like ammonium (B1175870) acetate.[4]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, causing poor peak shape.[7] Regular column washing or using a guard column can mitigate this.[4]
Question 3: I'm experiencing high background noise and ion suppression in my biological samples. What are the best practices for sample preparation?
Answer: High background and ion suppression are common challenges when analyzing complex biological matrices.[1]
-
Robust Sample Cleanup: Implementing a thorough sample preparation protocol is crucial.
-
Chromatographic Separation: Good chromatographic separation is key to reducing ion suppression by separating this compound from co-eluting matrix components.[4] Optimizing your gradient elution can significantly improve results.
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of acyl-CoAs from cell culture.
-
After removing the culture media, wash the cells twice with phosphate-buffered saline (PBS).
-
Add 2 mL of cold methanol (B129727) and an appropriate amount of an internal standard (e.g., 15:0 CoA).[4]
-
Incubate at -80°C for 15 minutes.[4]
-
Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 5°C.[4]
-
Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under vacuum.[4]
-
Reconstitute the sample in a suitable solvent, such as 150 µL of methanol, vortex, and centrifuge again.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Parameters for Acyl-CoA Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of various acyl-CoAs, which can be adapted and optimized for this compound.
| Parameter | Value/Description | Reference |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2 mm, 3 µm) | [4] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.2 mL/min | [4] |
| Gradient | A typical gradient starts with a low percentage of organic phase, ramping up to elute the more hydrophobic long-chain acyl-CoAs. | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][4] |
| Capillary Voltage | ~3.20 kV | [4] |
| Cone Voltage | ~45 V | [4] |
| Desolvation Temp. | ~500 °C | [4] |
| Source Temp. | ~120 °C | [4] |
| Collision Gas | Argon | [4] |
MRM Transitions for Acyl-CoAs
Multiple Reaction Monitoring (MRM) is used for quantification. For most acyl-CoAs, a common fragmentation is the neutral loss of the phospho-ADP moiety (507 Da).[4][5]
| Acyl-CoA | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Myristoyl-CoA (C14:0) | 980.4 | 473.4 | 40 |
| Palmitoyl-CoA (C16:0) | 1008.5 | 501.5 | 40 |
| Stearoyl-CoA (C18:0) | 1036.5 | 529.5 | 40 |
| Oleoyl-CoA (C18:1) | 1034.5 | 527.5 | 40 |
| Arachidonoyl-CoA (C20:4) | 1056.5 | 549.5 | ~40-50 (Optimization Recommended) |
Note: The exact m/z values and collision energies should be optimized for your specific instrument and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Arachidonyl-CoA Quantification
Welcome to the technical support center for the quantification of Arachidonyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification by LC-MS/MS?
A1: The primary sources of interference in the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are isobaric species, matrix effects, and the inherent instability of the analyte itself. Isobaric interferences arise from compounds with the same nominal mass-to-charge ratio (m/z) as this compound, which can co-elute and interfere with accurate measurement.[1][2] Matrix effects are caused by other components in the sample that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4] Finally, this compound is susceptible to degradation during sample collection, extraction, and storage, which can lead to an underestimation of its concentration.[5][6][7]
Q2: How can I minimize isobaric interference in my this compound measurements?
A2: Minimizing isobaric interference requires a combination of high-resolution mass spectrometry and optimized chromatography. High-resolution mass spectrometers, such as Fourier-Transform Mass Spectrometry (FTMS), can often resolve ions with very close m/z values.[1][2] Additionally, optimizing the liquid chromatography method to achieve baseline separation of this compound from known isobaric interferences is crucial. For example, ensuring the separation of this compound from its isomers is critical for accurate quantification.
Q3: What are matrix effects, and how can I mitigate them?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other lipids).[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.
To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Utilize robust extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][9]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components.
-
Use of Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is similar to the study samples can help to compensate for matrix effects.[4]
Q4: My this compound levels are consistently low. What could be the cause?
A4: Consistently low measurements of this compound can be attributed to several factors, primarily related to analyte degradation. Acyl-CoAs are known to be unstable.[5] To prevent degradation, it is critical to handle samples appropriately:
-
Rapid Quenching: Immediately quench metabolic activity upon sample collection by snap-freezing in liquid nitrogen.[8]
-
Cold Chain: Maintain samples at low temperatures (on ice or at -80°C) throughout the entire sample preparation process.
-
Appropriate Solvents: Use solvents that promote stability. For example, reconstituting the final extract in methanol (B129727) has been shown to provide good stability for acyl-CoAs.[5]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
Another potential cause for low signal intensity could be ion suppression due to matrix effects, as discussed in Q3.
Troubleshooting Guides
Issue 1: Poor Peak Shape and High Background Noise
Symptoms:
-
Broad, tailing, or split peaks for this compound.
-
Elevated baseline noise in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Column Contamination | Flush the column with a strong solvent wash recommended by the manufacturer. If the problem persists, replace the column. | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape and high background.[10] |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. | A strong injection solvent can cause the analyte to move too quickly through the column initially, resulting in peak distortion. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents. | Impurities in the solvents can contribute to high background noise.[10] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure (e.g., SPE) to remove interfering compounds. | High background can be a result of numerous co-eluting matrix components ionizing and reaching the detector.[3] |
Issue 2: Inconsistent Quantification and Poor Reproducibility
Symptoms:
-
High variability in this compound concentrations across replicate injections of the same sample.
-
Poor linearity in the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | Review sample handling procedures. Ensure rapid quenching and maintenance of a cold chain throughout. Prepare fresh samples if degradation is suspected. | This compound is prone to hydrolysis and enzymatic degradation, leading to inconsistent results if not handled properly.[5][6][7] |
| Variable Matrix Effects | Incorporate a stable isotope-labeled internal standard for this compound into your workflow. | An internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable normalization.[4] |
| Inconsistent Extraction Recovery | Optimize and validate the extraction procedure to ensure consistent recovery. Use an internal standard added at the beginning of the extraction process to monitor and correct for variability. | Inefficient or variable extraction will lead to inconsistent amounts of analyte being introduced to the LC-MS system.[11] |
| LC System Instability | Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting consistent volumes. | Fluctuations in the LC system can lead to variability in retention time and peak area.[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue
This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 90:10 Methanol:Water)
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in 1 mL of ice-cold 10% TCA containing the internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction:
-
Add 3 mL of MTBE and 1.5 mL of methanol to the supernatant.
-
Vortex for 1 minute.
-
Add 1.5 mL of LC-MS grade water and vortex for another 30 seconds.
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general workflow for purifying acyl-CoA extracts.
Materials:
-
Reconstituted acyl-CoA extract (from LLE or other extraction methods)
-
SPE Cartridge (e.g., mixed-mode anion exchange)
-
SPE manifold
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Buffer (e.g., 50 mM Ammonium Acetate in 5% Methanol)
-
Wash Buffer (e.g., 50 mM Ammonium Acetate in 50% Methanol)
-
Elution Solvent (e.g., 1% Acetic Acid in Methanol)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of conditioning solvent.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of equilibration buffer.
-
Sample Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of wash buffer to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of elution solvent.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
- 1. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
How to prevent the degradation of Arachidonyl-CoA during sample preparation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the degradation of Arachidonyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through three main mechanisms:
-
Chemical Hydrolysis: The thioester bond in this compound is prone to hydrolysis, which is accelerated by non-optimal pH conditions, particularly neutral to alkaline pH.[1][2]
-
Enzymatic Degradation: Biological samples contain thioesterases and proteases that can rapidly hydrolyze the thioester bond of this compound.[2]
-
Oxidation: The polyunsaturated arachidonyl chain is highly susceptible to oxidation when exposed to air, light, and metal ions.[1][3]
Q2: What is the optimal pH range for maintaining this compound stability?
A2: this compound is most stable in neutral to slightly acidic conditions, ideally between pH 6.5 and 7.4.[2] Alkaline conditions (pH above 8) significantly promote the hydrolysis of the thioester bond and should be avoided.[4]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation of this compound.[2] It is crucial to maintain samples, buffers, and reagents on ice or at 4°C throughout the entire sample preparation process to minimize thermal degradation.[1][2] For long-term storage, samples should be kept at -80°C.[4][5]
Q4: How can I prevent enzymatic degradation of this compound?
A4: To prevent enzymatic degradation, it is critical to rapidly quench all enzymatic activity. This can be achieved by flash-freezing samples in liquid nitrogen immediately after collection.[2] Subsequent homogenization should be performed in a cold, strong acid (e.g., perchloric acid) or an organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727)/water).[2] The inclusion of a broad-spectrum protease and thioesterase inhibitor cocktail in your lysis and extraction buffers is also highly recommended.[2]
Q5: What precautions should I take to prevent oxidation of this compound?
A5: To minimize oxidation, it is advisable to handle samples under an inert atmosphere, such as in a glove box with nitrogen or argon gas.[1] If a glove box is not available, overlaying solutions with an inert gas before sealing containers is a good alternative.[1] Additionally, using antioxidants like butylated hydroxytoluene (BHT) in extraction solvents and protecting samples from light by using amber vials or wrapping tubes in foil can prevent photo-oxidation.[3]
Q6: How many times can I freeze and thaw my samples containing this compound?
A6: Repeated freeze-thaw cycles should be strictly avoided as they can accelerate the degradation of this compound.[1] It is best practice to prepare single-use aliquots of your samples to maintain their integrity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound signal in LC-MS/MS analysis | Degradation during sample preparation | - Ensure all steps are performed on ice with pre-chilled solvents and tubes.[1][2]- Verify the pH of all buffers is in the neutral to slightly acidic range (pH 6.5-7.4).[2]- Add a cocktail of protease and thioesterase inhibitors to the lysis buffer.[2]- Work quickly and efficiently to minimize exposure to air and light.[1] |
| Inefficient Extraction | - Optimize the extraction solvent. A mixture of methanol and acetonitrile is often effective for acyl-CoAs.[6]- Ensure complete protein precipitation by using ice-cold solvents and adequate vortexing.[7] | |
| High variability between replicate samples | Inconsistent sample handling | - Standardize the timing of each step in the protocol, from quenching to extraction.[4]- Ensure uniform and rapid quenching of all samples. |
| Precipitation or adsorption of analyte | - Use low-adhesion microcentrifuge tubes to prevent loss of this compound.[4]- Ensure the final extract is completely dissolved before injection into the LC-MS/MS system. | |
| Presence of multiple degradation peaks | Oxidative damage | - Handle samples under an inert atmosphere (e.g., nitrogen or argon).[1]- Add an antioxidant (e.g., BHT) to the extraction solvents.[3]- Protect samples from light by using amber vials or foil.[3] |
| Hydrolysis | - Strictly maintain a neutral to slightly acidic pH throughout the procedure.[2]- Prepare buffers fresh and verify the pH before use. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from methods for short-chain and long-chain acyl-CoA extraction.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Ice-cold extraction solvent: 80% Methanol in water containing a protease and thioesterase inhibitor cocktail.[5]
-
Low-adhesion microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching: Immediately flash-freeze the cell monolayer by adding liquid nitrogen directly to the culture dish.
-
Extraction: Add 1 mL of ice-cold extraction solvent to the frozen cells. Scrape the cells and transfer the lysate to a pre-chilled low-adhesion microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[6]
-
Sample Collection: Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol is a general guideline for purifying this compound from a crude extract.
Materials:
-
Conditioned C18 SPE cartridge
-
Methanol
-
Water (HPLC-grade)
-
Elution solvent (e.g., acetonitrile or a mixture of dichloromethane (B109758) and isopropanol)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40-55% methanol in water to remove polar impurities.[8]
-
Elution: Elute the this compound with an appropriate volume of the elution solvent.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
| Condition | Analyte | Stability/Recovery | Reference |
| Storage at 4°C in solution | Various acyl-CoAs | Most acyl-CoAs showed less than 30% degradation after 9 hours. | [5] |
| Storage at -80°C as a dry pellet | Acyl-CoA extract | Considered the best strategy for long-term stability as degradation rates differ among species. | [5] |
| Reconstitution Solvent | Acyl-CoAs | Stable in methanol and 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7 and 3.5) for up to 24 hours at 4°C. Less stable in aqueous solutions. | [6] |
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Efficient Arachidonyl-CoA Extraction
Welcome to the technical support center for Arachidonyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental workflows and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to prevent this compound degradation during sample collection?
A1: The most crucial first step is the rapid inactivation of enzymatic activity. For tissue samples, this is best achieved by immediate freeze-clamping in liquid nitrogen at the moment of collection.[1] This process, known as "freeze-clamping," halts all metabolic processes that can quickly degrade analytes like this compound.[1] Samples should then be stored at -80°C until extraction to ensure their integrity.
Q2: What are the most effective methods for extracting this compound from biological samples?
A2: Two primary strategies have proven effective: organic solvent extraction and acid precipitation.
-
Organic Solvent Extraction: A combination of acetonitrile (B52724) and isopropanol (B130326) is a robust method for extracting a wide range of acyl-CoA esters, including this compound, from tissues with high recovery rates.[2] This can be followed by solid-phase extraction (SPE) for further purification.[2]
-
Acid Precipitation: This method uses acids like 5-sulfosalicylic acid (SSA) or perchloric acid (PCA) to precipitate proteins while leaving short- and long-chain acyl-CoAs in the supernatant.[3][4] This is a rapid method suitable for preparing samples for LC-MS/MS analysis.
Q3: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yield is a common problem that can stem from several factors:
-
Sample Degradation: Ensure tissues were properly freeze-clamped and have been kept at -80°C.[1] Minimize the time samples spend on ice during processing.[4]
-
Inefficient Extraction: Verify that the solvent volumes are adequate for the tissue amount (a 20-fold excess is recommended for some protocols) and that homogenization is thorough.[5]
-
Incomplete Protein Precipitation (Acid Method): Allow the homogenate to incubate on ice for at least 10 minutes to ensure all proteins have precipitated before centrifugation.[3]
-
Loss During Purification: If using solid-phase extraction (SPE), ensure the column chemistry is appropriate for acyl-CoA binding and that elution solvents are correct.[2] Recovery from SPE steps can be a significant point of sample loss.[2]
Q4: How can I improve the stability of my extracted this compound samples?
A4: Acyl-CoAs are notoriously unstable in aqueous solutions. To enhance stability:
-
Control pH: After acid extraction, neutralizing the sample can improve stability, but the optimal pH may vary.
-
Use Appropriate Solvents: Reconstituting dried samples in methanol (B129727) or a methanol/ammonium (B1175870) acetate (B1210297) mixture has been shown to offer better stability than purely aqueous solutions.
-
Maintain Low Temperatures: Always keep extracts on ice or at 4°C during processing and store them at -80°C for long-term preservation.[3][4]
-
Prompt Analysis: Analyze samples as quickly as possible after extraction to minimize degradation.[1]
Q5: Are there any specific considerations for downstream analysis by LC-MS/MS?
A5: Yes. For reliable LC-MS/MS quantification:
-
Use an Internal Standard: Due to potential variability and loss during extraction, using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended for accurate quantification.
-
Optimize Chromatography: Good chromatographic separation is essential to reduce ion suppression from co-eluting species. A C18 reversed-phase column is commonly used.
-
Matrix Effects: Biological samples can contain substances that interfere with ionization. A solid-phase extraction (SPE) clean-up step can help remove these interfering substances.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in LC-MS | Sample Degradation | Ensure rapid freeze-clamping was used at collection and samples were stored at -80°C. Keep samples on ice during all preparation steps.[1][4] |
| Inefficient Extraction | Verify correct solvent-to-tissue ratio. Ensure homogenization is complete. For acid methods, confirm acid concentration and precipitation time.[3][5] | |
| Poor Stability of Extract | Analyze samples immediately after preparation. If storing, use -80°C. Reconstitute in a solvent that promotes stability, such as methanol-based solutions. | |
| High Variability Between Replicates | Inconsistent Sample Handling | Standardize all steps, from tissue pulverization to final extraction volume. Use calibrated pipettes. |
| Incomplete Homogenization | Ensure the tissue is ground to a fine, consistent powder in liquid nitrogen before adding extraction solvent.[3] | |
| Matrix Effects | Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[1] | |
| Poor Chromatographic Peak Shape | Sample Solvent Mismatch | Ensure the final sample solvent is compatible with the initial mobile phase of your LC method.[1] |
| Column Contamination/Degradation | Wash the column according to the manufacturer's instructions or replace it if performance does not improve. | |
| Co-elution with Other Lipids | Suboptimal Chromatography | Optimize the HPLC gradient to better separate this compound from other long-chain acyl-CoAs and isomers. |
Quantitative Data Summary
The recovery of acyl-CoAs can vary significantly based on the chosen extraction method and the specific acyl-CoA species. The following table summarizes reported recovery rates for different extraction protocols.
| Extraction Method | Acyl-CoA Species | Reported Recovery Rate (%) | Reference |
| Acetonitrile/2-Propanol with SPE | This compound | 93-104% (Extraction), 83-90% (SPE) | [2] |
| Modified Acetonitrile/2-Propanol with SPE | Long-Chain Acyl-CoAs | 70-80% | |
| 5-Sulfosalicylic Acid (SSA) | Acetyl-CoA | ~59% | [3] |
| 5-Sulfosalicylic Acid (SSA) | Malonyl-CoA | ~74% | [3] |
Note: Recovery rates can be tissue-dependent and may require optimization for your specific experimental conditions.
Experimental Protocols
Protocol 1: Organic Solvent Extraction & Purification
This protocol is adapted from a method demonstrating high recovery for a broad range of acyl-CoAs, including this compound.[2]
1. Tissue Preparation: a. Weigh 50-100 mg of frozen tissue powder, pulverized under liquid nitrogen. b. Transfer the powder to a pre-chilled tube.
2. Extraction: a. Add 1 mL of an ice-cold acetonitrile/2-propanol mixture (3:1, v/v). b. Homogenize thoroughly using a bead beater or ultrasonic homogenizer. c. Add 500 µL of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7). d. Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Purification: a. Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column. b. Load the supernatant from step 2e onto the column. c. Wash the column with 1 mL of an acetonitrile/isopropanol/water/acetic acid mixture (9:3:4:4, v/v/v/v). d. Elute the acyl-CoA esters with 2 mL of a methanol/250 mM ammonium formate (B1220265) mixture (4:1, v/v).
4. Sample Preparation for Analysis: a. Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 150 µL methanol).
Protocol 2: Acid Precipitation Method
This protocol is a rapid method for deproteinization and extraction, suitable for subsequent LC-MS/MS analysis.[3]
1. Tissue Preparation: a. Weigh approximately 20-50 mg of frozen tissue. b. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.
2. Homogenization and Protein Precipitation: a. Transfer the powdered tissue to a pre-chilled microcentrifuge tube. b. Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution. If using an internal standard, spike it into the SSA solution. c. Homogenize the sample immediately (e.g., bead beater for 2 cycles of 30 seconds).
3. Centrifugation and Supernatant Collection: a. Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. b. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant, which contains the acyl-CoAs, without disturbing the pellet.
4. Sample Storage and Analysis: a. The extracted sample is now ready for LC-MS/MS analysis. b. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[3]
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified eicosanoid synthesis pathway from this compound.
References
Technical Support Center: Quantification of Unsaturated Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of unsaturated acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of unsaturated acyl-CoAs so challenging?
A1: The quantification of unsaturated acyl-CoAs is inherently challenging due to a combination of factors:
-
Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis of the thioester bond, in aqueous solutions.[1] This necessitates rapid sample processing at low temperatures.
-
Low Abundance: The cellular concentrations of many acyl-CoA species are very low, often in the picomolar to low nanomolar range, making detection difficult.[2][3]
-
Structural Diversity and Isomers: The presence of double bonds in unsaturated acyl-CoAs leads to structural isomers (e.g., positional and cis/trans isomers) that can be difficult to separate chromatographically.[1][4]
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification.[1]
Q2: My unsaturated acyl-CoA signal is very low or undetectable. What are the possible causes and solutions?
A2: Low or no signal for unsaturated acyl-CoAs can stem from several issues throughout the experimental workflow. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common causes include inefficient extraction, degradation during sample preparation, poor ionization in the mass spectrometer, or suboptimal chromatographic conditions.
Q3: I'm observing poor chromatographic peak shape and resolution for my unsaturated acyl-CoAs. How can I improve this?
A3: Poor chromatography is a common hurdle. Consider the following to improve peak shape and resolution:
-
Optimize the LC Gradient: A shallower gradient with a slow ramp-up of the organic mobile phase can improve the separation of closely eluting species.[2]
-
Column Chemistry: A C18 reversed-phase column is commonly used.[6] However, for very similar isomers, experimenting with different column chemistries or lengths may be beneficial.
-
Mobile Phase Additives: The addition of ion-pairing agents or weak acids/bases to the mobile phase can improve peak shape by reducing tailing.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution.
Q4: How do I choose an appropriate internal standard for unsaturated acyl-CoA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C-labeled oleoyl-CoA for quantifying oleoyl-CoA).[7] When this is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample (e.g., heptadecanoyl-CoA) can be used.[8] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and processing.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable Peak
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent system is appropriate for the polarity of your target acyl-CoAs. For long-chain species, a liquid-liquid extraction or a combination of polar and non-polar solvents may be necessary.[10] Solid-phase extraction (SPE) can also be used to enrich for acyl-CoAs.[11][12] |
| Sample Degradation | Work quickly and keep samples on ice or at 4°C at all times.[13] Use fresh extraction solvents and consider adding antioxidants. Store extracts at -80°C if not analyzed immediately.[9] The stability of acyl-CoAs can be poor in the autosampler, so minimize the time between sample preparation and injection.[14] |
| Suboptimal MS Parameters | Optimize mass spectrometer parameters, including capillary voltage, cone voltage, and collision energy, by infusing a standard solution of a representative acyl-CoA.[1] Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the characteristic neutral loss of the phosphorylated ADP moiety (M-507) from the precursor ion.[1][10][15] |
| Poor Ionization | Ensure the mobile phase composition is conducive to good electrospray ionization (ESI). Positive ion mode ESI is typically used for acyl-CoA analysis.[2] The pH of the mobile phase can influence ionization efficiency. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like SPE.[12] Ensure the use of an appropriate internal standard to compensate for matrix-induced signal suppression or enhancement. |
Issue 2: Poor Chromatographic Resolution and Peak Shape
| Potential Cause | Troubleshooting Step |
| Co-elution of Isomers | Employ a longer analytical column or a column with a different stationary phase chemistry. Optimize the elution gradient to be shallower, allowing for better separation of closely related compounds.[1] The retention time of acyl-CoAs generally increases with chain length and decreases with the number of double bonds.[1] |
| Peak Tailing | Acidify the mobile phase (e.g., with formic acid or acetic acid) to improve the peak shape of acidic analytes like acyl-CoAs.[11] Ensure that the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent like methanol (B129727) after each injection.[1] Injecting a blank solvent run between samples can help identify and mitigate carryover. |
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with SPE Recovery (%) | Acetonitrile (B52724)/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[9] |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[9] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data synthesized from available literature. Recovery rates can vary based on the specific tissue or cell type.
Table 2: Typical Abundance of Various Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~5.0 | ~3.0 |
| C18:1-CoA | - | ~1.5 | ~1.0 |
| C18:2-CoA | - | ~0.5 | ~0.5 |
Note: Data from different sources may have variations in experimental conditions and normalization methods, which can affect direct comparability.[16]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-propanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Sonicator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to collect the cells in the buffer.
-
For suspension cells, resuspend the cell pellet in the buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:2-propanol (3:1), vortex vigorously for 2 minutes, and sonicate for 3 minutes.[16]
-
-
Centrifugation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[16]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Storage:
-
The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Unsaturated Acyl-CoAs
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 2% acetonitrile in 100 mM ammonium (B1175870) formate (B1220265) (pH 5.0).[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs. An example gradient could be: 0-15 min, 20-100% B; 15-22.5 min, 100% B; 22.51-30 min, 20% B.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 42°C.[14]
-
Autosampler Temperature: 4-5°C.[14]
-
Mass Spectrometer: A tandem mass spectrometer capable of electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive ESI.[2]
-
MRM Transitions: Monitor the precursor ion ([M+H]⁺) to the product ion transition corresponding to the neutral loss of 507 Da.[1][10][15] The specific m/z values will depend on the acyl-CoA of interest.
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: Troubleshooting logic for low acyl-CoA signal.
Caption: Common fragmentation of acyl-CoAs in MS/MS.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Resolving Isomeric Forms of Arachidonyl-CoA by Chromatography
Welcome to the Technical Support Center for the chromatographic resolution of arachidonyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental separation of these critical lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric forms of this compound that I might encounter?
A1: this compound can exist in several isomeric forms that can be challenging to separate. These include:
-
Positional Isomers: These isomers differ in the location of the double bonds within the arachidonic acid backbone. While the most common form is (5Z,8Z,11Z,14Z)-eicosatetraenoyl-CoA, other positional isomers can be generated through various metabolic or synthetic processes.
-
Geometric Isomers: These are cis/trans isomers where one or more of the double bonds have a trans configuration instead of the natural cis configuration. For instance, mono-trans isomers of arachidonic acid can be formed endogenously through free radical-induced isomerization during lipid peroxidation.[1][2]
-
Enantiomers: If the this compound molecule contains a chiral center, for example, through hydroxylation of the fatty acid chain, it can exist as a pair of enantiomers (R and S forms).
Q2: Why is the separation of this compound isomers so challenging?
A2: The structural similarity of these isomers results in very similar physicochemical properties, such as polarity and hydrophobicity. This leads to nearly identical retention times under standard reversed-phase HPLC conditions, making their separation a significant analytical challenge that requires highly optimized chromatographic methods.[3]
Q3: What type of HPLC column is recommended for separating this compound isomers?
A3: The choice of column is critical and depends on the type of isomers you are trying to resolve:
-
For Positional and Geometric Isomers: High-resolution reversed-phase columns, such as those with C18 stationary phases and smaller particle sizes (e.g., sub-2 µm for UPLC), are a good starting point. Charged Surface Hybrid (CSH) C18 columns can also offer enhanced separation of lipid molecular species.[3]
-
For Enantiomers: A chiral stationary phase (CSP) column is essential. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), have been shown to be effective for resolving enantiomers of arachidonic acid derivatives.[4][5][6]
Q4: What are typical mobile phases for the separation of acyl-CoA compounds?
A4: Reversed-phase HPLC is commonly used for the analysis of acyl-CoA esters. The mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a slightly acidic to neutral pH is often used.
-
Organic Modifier: Acetonitrile (B52724) is a common choice, often mixed with other solvents like isopropanol (B130326) to improve the elution of these lipophilic molecules.[3] A gradient elution is usually necessary to effectively separate the various lipid species in a complex sample.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My this compound isomers are co-eluting (no separation).
-
Possible Cause: The selectivity of your current method is insufficient to resolve the subtle structural differences between the isomers.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or a combination of acetonitrile and isopropanol. Different organic modifiers can alter the selectivity of the separation.
-
-
Modify the Column Temperature: Systematically vary the column temperature in small increments (e.g., 5°C). Lower temperatures often increase retention and can sometimes improve resolution in reversed-phase chromatography.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, your column chemistry may not be suitable.
-
For positional or geometric isomers, consider a different C18 column from another manufacturer, as subtle differences in the silica (B1680970) backbone and bonding chemistry can affect selectivity. A longer column or one with a smaller particle size (UPLC) will also increase efficiency.[3]
-
-
Problem 2: My peaks are broad and/or tailing.
-
Possible Cause: This can be due to secondary interactions between the analyte and the stationary phase, column overload, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be weaker than or the same as the initial mobile phase to ensure good peak focusing at the head of the column.
-
Add a Mobile Phase Modifier: The phosphate (B84403) groups on the CoA moiety can interact with the stainless steel components of the HPLC system, leading to peak tailing. Adding a small amount of a chelating agent or using a bio-inert HPLC system can mitigate this.
-
Assess Column Health: A contaminated or degraded column can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Problem 3: I am observing shifting retention times.
-
Possible Cause: Unstable retention times can indicate a problem with the HPLC system's stability or the column's equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This may require a longer equilibration time than for smaller molecules.
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and lead to shifting retention times.
-
Verify Mobile Phase Composition: Ensure your mobile phase is fresh and properly degassed. Evaporation of the more volatile organic component can change the mobile phase composition over time.
-
Maintain a Stable Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can significantly impact retention times for lipid separations.
-
Data Presentation
The following tables provide illustrative quantitative data for the chromatographic separation of this compound isomers. Disclaimer: This data is for demonstration purposes and will vary depending on the specific HPLC/UPLC system, column, and experimental conditions.
Table 1: Illustrative Retention Times for Positional Isomers of this compound on a C18 Column
| Isomer | Retention Time (min) |
| (5Z,8Z,11Z,14Z)-eicosatetraenoyl-CoA | 15.2 |
| (5E,8Z,11Z,14Z)-eicosatetraenoyl-CoA | 15.5 |
| (5Z,8E,11Z,14Z)-eicosatetraenoyl-CoA | 15.8 |
Table 2: Illustrative Resolution Data for Enantiomeric Hydroxylated this compound on a Chiral Column
| Enantiomeric Pair | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| (R/S)-5-hydroxy-arachidonoyl-CoA | 12.1 | 12.8 | 1.6 |
| (R/S)-12-hydroxy-arachidonoyl-CoA | 13.5 | 14.3 | 1.8 |
| (R/S)-15-hydroxy-arachidonoyl-CoA | 14.9 | 15.9 | 2.0 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Samples
This protocol describes a general procedure for the enrichment of acyl-CoAs from tissue or cell samples.
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol
-
SPE Columns: Weak anion exchange or C18 cartridges
-
Wash Solution: Dependent on SPE cartridge type (e.g., for C18: 5% Methanol in water)
-
Elution Solution: Dependent on SPE cartridge type (e.g., for C18: Methanol or Acetonitrile)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet on ice in 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Extraction: Add 2 mL of ACN and 1 mL of 2-Propanol to the homogenate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with the appropriate Wash Solution to remove impurities.
-
Elution: Elute the acyl-CoAs with the Elution Solution.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your HPLC mobile phase.
Protocol 2: HPLC Method for Separation of this compound Positional/Geometric Isomers
-
HPLC System: UPLC system equipped with a UV or Mass Spectrometry (MS) detector
-
Column: High-strength silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm or MS in positive ion mode monitoring for the characteristic neutral loss of the CoA moiety.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound isomers.
Caption: Simplified overview of the arachidonic acid metabolic pathway.
References
- 1. Geometrical isomerization of arachidonic acid during lipid peroxidation interferes with ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans Arachidonic acid isomers inhibit NADPH-oxidase activity by direct interaction with enzyme components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry [mdpi.com]
Technical Support Center: Dealing with the Instability of the Thioester Bond in Arachidonyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the thioester bond in Arachidonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What makes the thioester bond in this compound so unstable?
A1: The thioester bond in this compound is chemically reactive and susceptible to degradation from several factors. The primary causes are:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis in aqueous solutions. This instability is significantly increased in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]
-
Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond, releasing coenzyme A (CoA) and free arachidonic acid.[1][2]
-
Oxidation: The thiol group (-SH) of the CoA moiety is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.[1]
Q2: What is the optimal pH for working with this compound?
A2: The pH of your solution is a critical factor for stability. The thioester bond is most stable in a slightly acidic environment. For maximal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1] Alkaline conditions, in particular, promote rapid chemical hydrolysis.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential to maintain the integrity of this compound:
-
Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[1]
-
Short-Term Storage: If samples are in an autosampler for analysis (e.g., by LC-MS), they should be maintained at a low temperature, such as 4°C.[1] However, degradation can still occur, so it is best to analyze samples as quickly as possible after reconstitution.[1]
-
Solutions: If storing in solution is unavoidable, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.[1] We do not recommend storing aqueous solutions for more than one day.[3]
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions is not recommended for extended periods due to the risk of hydrolysis.[1][3] If you must prepare an aqueous solution, use a slightly acidic buffer (pH 4.0-6.0) and use it the same day.[1][3] For autosampler sequences, reconstituting samples in methanol (B129727) or a methanol/buffer mixture can improve stability compared to purely aqueous solutions.[1]
Q5: How do I prevent enzymatic degradation during sample preparation?
A5: To minimize enzymatic degradation by acyl-CoA thioesterases (ACOTs), you must rapidly inactivate enzymes. This can be achieved by:
-
Working Quickly at Low Temperatures: Always keep samples on ice throughout the extraction process.[1]
-
Using Acidic Buffers: Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[1]
-
Using Organic Solvents: Incorporate organic solvents like methanol or acetonitrile (B52724) in your extraction protocol to precipitate and denature proteins, including degradative enzymes.[1]
Q6: Can antioxidants or reducing agents improve stability?
A6: Yes, they can be beneficial. The thiol group of CoA is prone to oxidation. Adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to your standards and samples can help maintain the reduced state of the CoA thiol group and reverse the formation of CoA disulfides that may occur during storage.[1]
Troubleshooting Guides
Problem: Low Recovery of this compound
Low recovery is a frequent challenge, often linked to degradation during sample preparation. Use the following guide to troubleshoot potential causes.
Caption: Troubleshooting workflow for low this compound recovery.
-
Potential Cause 1: Enzymatic Activity.
-
Acyl-CoA thioesterases in your sample may be actively degrading your target molecules.[1][2]
-
Solution: Ensure rapid inactivation of enzymes. Homogenize samples in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile to denature proteins. Work quickly and keep samples on ice at all times.[1]
-
-
Potential Cause 2: Chemical Hydrolysis.
-
The pH of your extraction or storage buffers may be outside the optimal range, leading to non-enzymatic breakdown of the thioester bond.[1]
-
Solution: Strictly maintain the pH of all solutions between 4.0 and 6.8. Avoid any buffers with a pH above 7.0. Minimize the time samples spend in aqueous solutions before analysis or storage at -80°C.[1]
-
Problem: Multiple or Unexpected Peaks in LC-MS Analysis
The appearance of extra peaks can indicate sample degradation or the formation of adducts.
-
Potential Cause 1: On-Instrument Degradation.
-
This compound may be degrading in the autosampler while waiting for injection, especially during long analytical runs.
-
Solution: Minimize the time between sample reconstitution and injection. Analyze samples in batches and ensure the autosampler is maintained at a low temperature (4°C). Check the stability of this compound in your chosen reconstitution solvent over your typical run time.[1]
-
-
Potential Cause 2: Formation of Adducts or Oxidized Species.
-
Potential Cause 3: Poor Peak Shape Due to Solvent Effects.
-
A mismatch between your sample solvent and the initial mobile phase can cause peak splitting or broadening.
-
Solution: Ensure your reconstitution solvent is as similar as possible to the starting mobile phase of your LC gradient. Reconstituting in a methanol/buffer mixture can improve both stability and chromatography.[1]
-
Data Presentation: Stability & Handling Parameters
This table summarizes the key quantitative parameters for maintaining the integrity of this compound samples.
| Parameter | Recommended Condition | Rationale | Reference |
| pH for Extraction | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis. | [1] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. | [1] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis. | [1] |
| Short-Term Storage Temp. | 4°C | Suitable for autosampler storage during analysis. | [1] |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability, especially for dry pellets. | [1] |
| Storage Format | Dry Pellet | Recommended for long-term storage to prevent hydrolysis. | [1] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol provides a general framework for extracting this compound while minimizing degradation.
Caption: Experimental workflow for this compound extraction.
Methodology:
-
Homogenization: Homogenize approximately 50 mg of tissue in 500 µL of an ice-cold extraction buffer, such as isopropanol/0.1 M KH2PO4 (1:1 v/v).[4] Keep the sample on ice at all times.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the homogenate to precipitate proteins. Vortex thoroughly.[4]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Acidification & Purification: Transfer the supernatant to a new tube and acidify with glacial acetic acid. The acyl-CoAs can then be further purified by solid-phase extraction (SPE).[4]
-
Solid-Phase Extraction (SPE): Use a suitable SPE column (e.g., 2-(2-pyridyl) ethyl functionalized silica (B1680970) gel). Condition the column, apply the acidified supernatant, wash away impurities, and finally elute the acyl-CoAs using a solvent mixture such as methanol/250 mM ammonium formate (4:1 v/v).[4]
-
Analysis/Storage: The eluted sample is now ready for immediate analysis by LC-MS/MS. If analysis is not immediate, evaporate the solvent under nitrogen and store the dry pellet at -80°C.
Relevant Metabolic Pathways
The Central Role of this compound in Metabolism
Arachidonic acid (AA) released from membrane phospholipids (B1166683) is a critical branch point. It can be either re-esterified into complex lipids via conversion to this compound or be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to produce a wide array of bioactive eicosanoids.[5][6][7] Understanding these competing pathways is crucial for interpreting experimental results.
Caption: Competing metabolic pathways for arachidonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. allergolyon.fr [allergolyon.fr]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Arachidonyl-CoA Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize cell lysis and maximize the yield of Arachidonyl-CoA for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: Why is rapid inactivation of cellular enzymes critical for this compound measurement?
This compound is a metabolically active molecule susceptible to rapid degradation by cellular enzymes (e.g., hydrolases, thioesterases) and oxidation. It is crucial to halt all metabolic activity instantaneously upon cell harvesting.[1][2] This is typically achieved by rapid quenching techniques, such as flash-freezing cell pellets in liquid nitrogen or lysing cells directly in a pre-chilled acidic solvent like trichloroacetic acid (TCA) or a methanol-based buffer at -80°C.[1][2][3] Failure to do so can lead to significant underestimation of its cellular concentration.
Q2: Which cell lysis method is optimal for preserving this compound?
The choice of lysis method depends on the cell type and the need to preserve downstream sample integrity. For this compound, which is a small molecule lipid intermediate, methods that combine rapid enzyme inactivation with efficient extraction are preferred.
-
Solvent-based lysis/extraction: This is highly recommended. Methods using cold methanol, acetonitrile, or acidic solutions (like TCA) effectively disrupt cells, precipitate proteins, and simultaneously inactivate enzymes that degrade acyl-CoAs.[1][3][4][5][6]
-
Mechanical Lysis (Sonication/Homogenization): These methods can be effective but must be performed strictly on ice and in short bursts to prevent sample heating, which can accelerate enzymatic degradation.[7][8] They are often used in conjunction with a chemical lysis buffer for complete homogenization.[1]
-
Detergent-based Lysis: While effective for solubilizing membranes, detergents can interfere with downstream mass spectrometry analysis and may not be as efficient at inactivating degradative enzymes as acidic solvents.[7][8]
Q3: How can I minimize variability between my experimental replicates?
High variability often stems from inconsistent sample handling and processing.[1] To ensure reproducibility:
-
Standardize Workflow: Process all samples identically and in a timely manner. Keep all reagents and samples on ice or at 4°C throughout the procedure.[1][7][9]
-
Normalize to Cell Number or Protein Content: Inaccurate cell counting can introduce significant error. Accurately count cells before harvesting or, more commonly, normalize the final this compound measurement to the total protein concentration of the lysate, determined by an assay like BCA.[1][3]
-
Use an Internal Standard: Spiking samples with a stable, odd-chain-length or isotopically labeled fatty acyl-CoA internal standard (e.g., C17:0-CoA or [U-13C]palmitoyl-CoA) before extraction is critical.[3][10][11] This allows you to correct for losses during sample preparation and extraction.
Q4: How should I store my samples to ensure this compound stability?
Proper storage is crucial to prevent degradation. Cell pellets should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[1] After lysis and extraction, the resulting extracts should also be stored at -80°C and analyzed as soon as possible.[1] Avoid repeated freeze-thaw cycles, as this leads to significant degradation of acyl-CoAs.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inefficient Cell Lysis: The cell membrane or wall was not sufficiently disrupted, leaving this compound trapped within the cells.[12][13] | • For solvent-based lysis, ensure vigorous vortexing or scraping.[3] • For mechanical methods, increase sonication time (in short bursts on ice) or the number of passes in a homogenizer.[1][7] • Combine mechanical and chemical lysis methods.[1] |
| Degradation During Lysis: Endogenous enzymes (thioesterases) degraded the target molecule. This is a primary concern.[1][2] | • Work quickly and at low temperatures (4°C or on ice). [2][9] • Use a rapid quenching/lysis method with ice-cold acidic solvents (e.g., 10% TCA) to immediately precipitate proteins and inactivate enzymes.[1][6] • Minimize the time between cell harvesting and extraction.[7] | |
| Inefficient Extraction: The this compound was not effectively transferred from the aqueous lysate to the organic phase during liquid-liquid extraction or was not retained by the solid-phase extraction (SPE) column. | • Ensure the correct solvent ratios are used for extraction (e.g., Folch or Bligh-Dyer methods).[14] • For SPE, verify that the column has been properly conditioned and that the loading/elution solvents are correct for acyl-CoA enrichment.[4] | |
| High Variability Between Replicates | Inconsistent Sample Processing: Minor differences in incubation times, temperatures, or volumes between samples.[1] | • Standardize the entire workflow. Use pre-chilled buffers and tubes and treat every sample identically.[1] • Prepare a master mix of lysis/extraction buffers to add to each sample. |
| Inaccurate Normalization: Discrepancies in initial cell counts or protein concentration measurements.[1] | • Use a reliable method for cell counting before lysis. • Normalize final results to total protein concentration (e.g., BCA assay) from an aliquot of the lysate.[1][3] | |
| Poor Recovery of Internal Standard | Standard Added Too Late: The internal standard was added after the lysis/extraction steps and could not account for losses during these initial, critical stages. | • The internal standard must be added to the sample before homogenization or lysis begins.[3][4] |
| Chemical Degradation: The pH or temperature of the extraction/storage buffers may be causing degradation of all acyl-CoAs, including the internal standard. | • Ensure buffers are at the correct pH (acidic conditions are often stabilizing).[4][5] • Store extracts at -80°C and avoid prolonged exposure to room temperature.[1] | |
| Interference in Downstream Analysis (LC-MS/MS) | Contamination from Lysis Reagents: Detergents (e.g., Triton X-100, SDS) or other salts can cause ion suppression in the mass spectrometer.[7][8] | • Prioritize solvent-based lysis methods that do not require detergents.[3] • If detergents are necessary, perform a cleanup step such as protein precipitation followed by solid-phase extraction (SPE) to remove them.[4] |
| Viscous Lysate: High amounts of DNA released from cells can increase viscosity, clogging SPE columns or LC systems.[15] | • Incorporate a sonication step to shear DNA.[9] • Add a nuclease (e.g., DNase I) to the lysis buffer to digest DNA.[13][15] |
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods for Acyl-CoA Analysis
| Lysis Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acidic Solvent Lysis (e.g., TCA) | Uses acid to disrupt cells, precipitate proteins, and inactivate enzymes simultaneously.[1][6] | • Excellent for rapid enzyme inactivation.[2] • Good preservation of small, labile metabolites. • Removes proteins that can interfere with analysis. | • Denatures all proteins, making parallel protein analysis impossible. • Requires subsequent extraction steps. | Maximizing yield of labile metabolites like this compound where enzyme activity is a major concern. |
| Organic Solvent Lysis (e.g., Methanol/Acetonitrile) | Organic solvents disrupt cell membranes and precipitate proteins.[3][14] | • Combines lysis and initial extraction into one step.[3] • Efficiently inactivates enzymes. • Compatible with downstream LC-MS. | • Flammable solvents require careful handling. • May not be as efficient for cells with tough walls. | High-throughput analysis of acyl-CoAs from cultured mammalian cells. |
| Sonication | High-frequency sound waves create cavitation and shear forces that break open cells.[8] | • No detergents required.[7] • Effective for a wide range of cell types. | • Generates heat, which can degrade sensitive molecules if not properly controlled (must be done on ice).[7] • Can shear DNA, increasing lysate viscosity.[15] | Lysing tougher cells or when a detergent-free mechanical method is required. Often used with a lysis buffer. |
| Mechanical Homogenization (Dounce, Potter-Elvehjem) | Cells are sheared by forcing them through a narrow space.[7] | • Relatively gentle mechanical method. • No detergents required. | • Can be time-consuming and less suitable for high-throughput applications. • Requires specialized equipment. | Subcellular fractionation or when a very gentle lysis is needed to preserve organelle integrity. |
Experimental Protocols
Protocol 1: Rapid Lysis and Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction and is designed to minimize enzymatic degradation.[1][3][6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis & Extraction Solution: Ice-cold 10% Trichloroacetic Acid (TCA) in water.
-
Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in water)
-
Microcentrifuge tubes (pre-chilled)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge (4°C)
Procedure:
-
Cell Harvesting (Adherent Cells): Aspirate the culture medium. Quickly wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold 10% TCA directly to the plate.
-
Cell Harvesting (Suspension Cells): Quickly pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C). Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.
-
Lysis: Scrape the adherent cells in the TCA solution and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, vortex the resuspended pellet vigorously for 30 seconds.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the lysate.
-
Homogenization (Optional but Recommended): Sonicate the lysate on ice using short pulses (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete homogenization and shear nucleic acids.
-
Protein Precipitation: Incubate the lysate on ice for 15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.
-
Downstream Processing: The supernatant can now be further purified using Solid-Phase Extraction (Protocol 2) or directly analyzed by LC-MS/MS. For long-term storage, keep at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a general method for cleaning up and concentrating acyl-CoAs from the cell extract before LC-MS/MS analysis.[4]
Materials:
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[4]
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of Elution Solution, followed by 2 mL of Wash Solution through it. Do not let the column run dry.
-
Sample Loading: Load the supernatant from Protocol 1 onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities like salts from the TCA.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[16] The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Metabolic context of this compound synthesis and fate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell lysis techniques | Abcam [abcam.com]
- 9. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. neb.com [neb.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Arachidonyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues and other challenges encountered during the quantitative analysis of Arachidonyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific problems researchers, scientists, and drug development professionals may encounter during the quantitative analysis of this compound.
Issue 1: Poor Linearity in the Calibration Curve
Question: My calibration curve for this compound is not linear (r² < 0.99). What are the potential causes and how can I fix this?
Answer: Poor linearity in your calibration curve can arise from several factors, from standard preparation to detector issues. Below is a systematic guide to troubleshoot this problem.
-
Standard Degradation: this compound is susceptible to degradation.[1][2] Improper storage or extended time at room temperature can compromise the integrity of your standard solutions.
-
Inaccurate Standard Preparation: Errors during serial dilutions, such as inaccurate pipetting or volumetric flaws, are a common source of non-linearity.[3]
-
Solution: Calibrate your pipettes regularly. Prepare a fresh set of standards, paying close attention to each dilution step and using calibrated volumetric flasks.[3]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector signal may no longer be proportional to the analyte concentration, causing the curve to plateau.[3]
-
Solution: Exclude the highest concentration point(s) from the curve and re-evaluate linearity. If necessary, narrow the concentration range of your standards.[3]
-
-
Matrix Effects: In biological samples, co-eluting substances can suppress or enhance the ionization of this compound, affecting linearity.[1][3][4]
Issue 2: Low Signal Intensity or High Background Noise
Question: I am observing a very low signal for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and solutions?
Answer: Low signal intensity and high background are common challenges in LC-MS/MS analysis of acyl-CoAs. This is often linked to sample preparation, matrix effects, or suboptimal instrument settings.[1]
-
Interference from Biological Matrix: Biological samples are complex and contain molecules like salts, lipids, and proteins that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[1][4]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly recommended for removing interfering substances and obtaining cleaner extracts.[1]
-
-
Analyte Instability: Acyl-CoAs, including this compound, are unstable, particularly at non-optimal pH and temperatures.[1][2]
-
Solution: Process samples quickly on ice and store them at -80°C. Reconstitute dried extracts in an appropriate solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate, immediately before analysis.[1]
-
-
Suboptimal Chromatographic or Mass Spectrometer Settings:
-
Solution: Optimize your liquid chromatography (LC) method to achieve good separation from the matrix. A C18 reversed-phase column is commonly used.[1] Adjusting the gradient and mobile phase composition can significantly improve resolution. For the mass spectrometer, ensure ionization source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy are optimized for this compound.[1]
-
Issue 3: Poor Reproducibility and High Variability
Question: My results for this compound quantification show poor reproducibility and high variability between replicates. What could be the issue?
Answer: Poor reproducibility can stem from inconsistencies in sample preparation, matrix effects, and the inherent instability of acyl-CoAs.[5]
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to poor reproducibility.
-
Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[5] A SIL-IS for this compound will have nearly identical chemical and physical properties, co-eluting with the analyte and experiencing similar matrix effects. This allows for accurate quantification by correcting for signal suppression or enhancement and sample loss.[5][6]
-
-
Analyte Degradation: As mentioned, this compound is unstable. Inconsistent handling of samples can lead to variable degradation.
-
Solution: Maintain a consistent and rapid workflow for all samples, keeping them on ice or at -80°C whenever possible.[1]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a quick method for sample cleanup but may not be sufficient for removing all matrix components.[1]
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid.
-
Vortexing: Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is highly effective at removing interfering substances and is recommended for cleaner extracts.[1]
-
Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add a known amount of internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample and vortex for 30 seconds.[7]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[7]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[7]
-
Elution: Elute the acyl-CoAs with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).[7]
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[7]
Data Presentation
Table 1: Common Calibration Curve Issues and Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity (r² < 0.99) | Standard degradation | Prepare fresh standards and store them at -80°C. |
| Inaccurate standard preparation | Calibrate pipettes and use calibrated volumetric flasks. | |
| Detector saturation | Exclude high concentration points or narrow the standard range. | |
| Matrix effects | Improve sample cleanup with methods like SPE. | |
| Non-Zero Intercept | Contamination in blank | Ensure the solvent and matrix used for the blank are free of the analyte.[8] |
| Interference from co-eluting compounds | Optimize chromatographic separation to resolve the analyte from interferences.[8] | |
| Low Signal at Low Concentrations | Analyte degradation | Minimize sample processing time and keep samples cold. |
| Insufficient sensitivity | Optimize MS parameters for this compound. |
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | Precursor Ion (Q1) -> Product Ion (Q3) |
| Specific m/z values need to be optimized for this compound |
Visualizations
Caption: Experimental workflow for this compound quantitative analysis.
Caption: Simplified metabolic pathway of Arachidonic Acid to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Arachidonyl-CoA Analysis in Reverse-Phase HPLC
Welcome to the technical support center dedicated to improving the chromatographic analysis of Arachidonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I fix this?
A1: Peak tailing for long-chain acyl-CoAs like this compound is a frequent challenge in RP-HPLC. The primary causes are often secondary interactions with the stationary phase and mobile phase issues.
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of this compound, leading to peak tailing.[1]
-
Solution: Lowering the mobile phase pH to a range of 2.5-3.5 can suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.[1] It is crucial to use a buffer to maintain a stable pH.[1]
-
Solution: Employing an end-capped column is also highly recommended. End-capping chemically deactivates most of the residual silanol groups, leading to improved peak symmetry.[1]
-
-
Column Contamination: The accumulation of matrix components from your sample can create active sites on the column, which contribute to peak tailing.
-
Solution: Implementing a rigorous column wash protocol after each analytical run can help. Additionally, using a guard column is an effective strategy to protect the analytical column from strongly retained impurities.[1]
-
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]
-
Q2: I am observing peak fronting for my this compound peak. What could be the issue?
A2: Peak fronting is often caused by issues related to the sample solvent or column overload.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread and lead to peak fronting.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount required and consider injecting a smaller volume.
-
-
Column Overload: Similar to peak tailing, injecting too much analyte can also result in peak fronting.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
Q3: How can I improve the resolution between this compound and other closely eluting lipids?
A3: Improving resolution requires optimizing several chromatographic parameters.
-
Mobile Phase Gradient: A shallower gradient can increase the separation time between peaks.
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.
-
Mobile Phase pH: Adjusting the pH can change the ionization state of co-eluting compounds, potentially improving their separation from this compound.
-
Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry, such as a C8 or phenyl-hexyl column, which may offer different selectivity.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase efficiency and improve resolution, though this may also increase backpressure and analysis time.
Q4: What are ion-pairing reagents and can they improve the peak shape of this compound?
A4: Ion-pairing reagents are mobile phase additives that contain both a hydrophobic and an ionic group. They can form a neutral ion pair with charged analytes like this compound. This increases the hydrophobicity of the analyte, leading to better retention on a reverse-phase column and often resulting in improved peak shape and resolution. Common ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).
Troubleshooting Guides
Systematic Approach to Troubleshooting Poor Peak Shape for this compound
This guide provides a step-by-step workflow to diagnose and resolve common peak shape issues encountered during the analysis of this compound.
Caption: A logical workflow for diagnosing and resolving poor peak shape for this compound.
Data Presentation
Table 1: Example RP-HPLC Method Parameters for Long-Chain Acyl-CoA Analysis
This table summarizes typical starting conditions for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 | [1] |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid | [1] |
| Gradient | 44% to 50% B over 80 minutes | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Column Temperature | 35°C | [1] |
| Detection | UV at 260 nm | [1] |
| Injection Volume | 10-50 µL | [1] |
Table 2: Qualitative Effects of Mobile Phase Modifications on this compound Peak Shape
This table outlines the expected qualitative impact of adjusting mobile phase pH and adding ion-pairing reagents on the chromatography of this compound.
| Modification | Expected Effect on Peak Shape | Rationale |
| Decrease Mobile Phase pH (e.g., to 2.5-3.5) | Improved symmetry (reduced tailing) | Suppresses ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[1] |
| Increase Mobile Phase pH (e.g., > 7) | Increased tailing | Increased ionization of silanol groups, leading to stronger secondary interactions with the polar head of this compound. |
| Addition of Ion-Pairing Reagent (e.g., TFA) | Improved symmetry and retention | Forms a neutral ion-pair with the negatively charged phosphate (B84403) groups of CoA, increasing its hydrophobicity and promoting better interaction with the stationary phase. |
Experimental Protocols
Protocol 1: Extraction and HPLC Analysis of Long-Chain Acyl-CoAs from Biological Samples
This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs, including this compound, from tissues.
1. Sample Homogenization: a. Homogenize frozen tissue samples in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9). b. Add 2-propanol and homogenize the sample again.
2. Extraction: a. Extract the acyl-CoAs from the homogenate using acetonitrile. b. Centrifuge the sample and carefully collect the supernatant.
3. Solid-Phase Purification: a. Bind the acyl-CoAs in the extract to an oligonucleotide purification column. b. Wash the column to remove any unbound impurities. c. Elute the acyl-CoAs from the column using 2-propanol.
4. HPLC Analysis: a. Concentrate the eluent, for example, by vacuum centrifugation. b. Reconstitute the dried sample in the initial mobile phase. c. Load the sample onto a C18 reverse-phase column. d. Elute the acyl-CoAs using a binary gradient system as described in Table 1. e. Monitor the column effluent at 260 nm for the detection of the adenine (B156593) moiety of Coenzyme A.
Mandatory Visualizations
Arachidonic Acid Metabolic Pathway
This compound is a key intermediate in the metabolism of arachidonic acid, a precursor to a wide range of biologically active eicosanoids. Understanding this pathway can provide context for the importance of accurate quantification.
References
Reducing background noise in Arachidonyl-CoA fluorescent assays
Welcome to the technical support center for Arachidonyl-CoA fluorescent assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments, with a focus on reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can obscure the specific signal from your assay, reducing sensitivity and leading to inaccurate results.[1] The main sources of background noise can be categorized as follows:
-
Autofluorescence from Biological Samples: Many endogenous molecules within cell lysates or tissue homogenates can fluoresce at the same wavelengths as your probe. Common culprits include NADH, riboflavin, collagen, elastin, and lipofuscin.[2][3][4] Lipids themselves can also contribute to autofluorescence.
-
Reagent-Based Background: Assay components can be a significant source of background fluorescence. This includes the fluorescent probe itself (e.g., NBD-Arachidonoyl-CoA), which may have some intrinsic fluorescence even before enzymatic reaction, or degradation products of the substrate.[5] Buffers, solvents (like DMSO), and media components such as phenol (B47542) red and fetal bovine serum (FBS) are also known to be fluorescent.[3][4]
-
Instrumental and Consumable-Related Background: The microplate itself can be a source of background. Using the wrong type of plate (e.g., white or clear instead of black) can lead to light scatter and well-to-well crosstalk.[6] Instrumental noise from the plate reader's detector can also contribute, especially at high gain settings.[7]
Q2: How can I identify the specific source of high background in my experiment?
A systematic approach with proper controls is the best way to pinpoint the source of high background. Here is a recommended experimental setup:
-
No-Enzyme Control: This control contains all assay components except the enzyme. A high signal in this well points to substrate degradation or contamination in your reagents.[5]
-
Buffer/Reagent Blank: This well contains only the assay buffer and the fluorescent probe. High fluorescence here indicates an issue with the buffer components or the probe itself.
-
Sample Autofluorescence Control: This control includes your sample (e.g., cell lysate) and the assay buffer, but no fluorescent probe. A significant signal in this well confirms that your sample is autofluorescent at the assay's excitation and emission wavelengths.[1]
-
No-Sample Control: This includes all reagents (buffer, probe, enzyme) but no sample. This helps to assess the background from the assay components themselves.
By comparing the fluorescence levels in these control wells, you can systematically identify the primary contributor to the high background in your assay.
Q3: My fluorescent signal is weak. What are the potential causes and solutions?
A low signal-to-noise ratio can be due to either high background or a weak specific signal.[6] If you have already addressed background noise, consider the following reasons for a weak signal:
-
Low Enzyme Activity: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or suboptimal assay conditions (e.g., incorrect pH, temperature).[1]
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme, fluorescent substrate (this compound probe), or co-factors may not be optimal.
-
Incorrect Instrument Settings: The excitation and emission wavelengths may not be set correctly for your specific fluorophore. The gain setting on the plate reader might be too low.[8][9]
-
Photobleaching: The fluorescent probe may be susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[10]
To address these issues, ensure your enzyme is stored and handled correctly, perform titration experiments to determine the optimal concentrations of your reagents, verify your instrument settings, and minimize the exposure of your samples to light.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to background noise in this compound fluorescent assays.
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps | Citation |
| Autofluorescence from Sample | 1. Run Sample Autofluorescence Control: Prepare a well with your sample and buffer, but without the fluorescent probe, to quantify the level of autofluorescence. Subtract this value from your experimental wells. | [1] |
| 2. Dilute the Sample: High concentrations of cellular components can increase autofluorescence. Test serial dilutions of your sample to find a concentration that minimizes background while maintaining a detectable signal. | ||
| 3. Use Red-Shifted Fluorophores: Cellular autofluorescence is often more pronounced in the blue and green regions of the spectrum. If possible, use a fluorescent probe for this compound that excites and emits at longer wavelengths (red or far-red). | [4][7] | |
| Substrate Degradation or Impurity | 1. Proper Substrate Storage: Aliquot the fluorescent this compound substrate upon receipt and store it at -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [5] |
| 2. Run a "Substrate Only" Control: A high signal in a well with only the substrate and buffer indicates degradation or impurity. Consider purchasing a new batch of the substrate. | [5] | |
| Contaminated Reagents or Buffer | 1. Use High-Purity Reagents: Ensure that all buffer components and solvents (e.g., DMSO) are of high purity and are not contaminated with fluorescent impurities. | [1] |
| 2. Prepare Fresh Buffers: Prepare fresh assay buffers for each experiment using high-purity water. | ||
| 3. Avoid Fluorescent Media Components: If working with live cells, switch to phenol red-free media and reduce the concentration of fetal bovine serum (FBS) during the assay. | [3][4] | |
| Incorrect Microplate Type | 1. Use Black-Walled Plates: For fluorescence assays, always use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk. | [6] |
| Suboptimal Instrument Settings | 1. Optimize Gain Settings: Adjust the gain on your plate reader to a level that provides a good signal for your positive controls without amplifying the background excessively. An automatic gain adjustment on the well with the expected highest signal is often a good starting point. | [8] |
Issue 2: Signal Quenching or Photobleaching
| Potential Cause | Troubleshooting Steps | Citation |
| Photobleaching | 1. Minimize Light Exposure: Protect your samples, especially the fluorescent probe, from light at all times. Keep plates covered during incubation. | [10] |
| 2. Reduce Excitation Intensity and Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal. | ||
| Quenching | 1. Be Aware of Quenching Agents: Some compounds in your sample or buffer can act as quenchers, reducing the fluorescence intensity. | |
| 2. Test for Compound Interference: If you are screening for inhibitors, run controls to check if your test compounds quench the fluorescence of the probe. | ||
| 3. Self-Quenching: At high concentrations, some fluorescent probes, including NBD-labeled lipids, can exhibit self-quenching. Perform a concentration titration of your fluorescent substrate to find the optimal range where the signal is linear with concentration. | [10] |
Experimental Protocols
General Protocol for a Fluorometric this compound Synthetase Assay
This protocol provides a general workflow for measuring the activity of acyl-CoA synthetases using a fluorescent this compound analog. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
Fluorescent this compound analog (e.g., NBD-Arachidonoyl-CoA)
-
Assay Buffer (optimized for the specific enzyme, typically containing a buffering agent like Tris-HCl, MgCl2, and cofactors like ATP and Coenzyme A)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorescent this compound analog in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the enzyme in cold assay buffer. Keep the enzyme on ice.
-
Prepare the assay buffer with all necessary cofactors.
-
-
Assay Setup:
-
Add the desired volume of assay buffer to each well of the 96-well plate.
-
Add your samples (enzyme source) to the appropriate wells. Include positive and negative controls.
-
For background correction, include wells for each sample without the fluorescent substrate (sample autofluorescence control).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorescent this compound analog to all wells. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for your fluorescent probe (e.g., for NBD, excitation is typically around 465 nm and emission around 535 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank (no enzyme) wells from all other readings.
-
Subtract the fluorescence of the sample autofluorescence control from the corresponding sample wells.
-
Calculate the enzyme activity based on a standard curve generated with a known amount of the fluorescent product, if available.
Visualizations
Caption: A general experimental workflow for a fluorescent this compound assay.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Ensuring complete derivatization of Arachidonyl-CoA for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete and accurate analysis of Arachidonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary to ensure the complete analysis of this compound?
A1: Derivatization is generally not required for the analysis of this compound and other long-chain acyl-CoAs when using modern LC-MS/MS methods. The Coenzyme A moiety is a large, polar, and charged molecule that ionizes efficiently in electrospray ionization (ESI) mass spectrometry. Furthermore, all acyl-CoAs exhibit a characteristic fragmentation pattern, typically a neutral loss of the adenosine (B11128) diphosphate (B83284) group, which is ideal for selective and sensitive detection using Multiple Reaction Monitoring (MRM).[1] The primary focus for ensuring complete and accurate analysis should be on sample preparation, stability, and optimizing LC-MS/MS parameters.
Q2: What are the main challenges in analyzing this compound?
A2: The main challenges in analyzing this compound include its inherent instability, potential for degradation during sample preparation, and the complexity of the biological matrix. Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions and at alkaline or strongly acidic pH.[2] Therefore, careful handling and optimized protocols are crucial for accurate quantification.
Q3: What is the recommended method for quantifying this compound?
A3: The gold standard for the quantification of this compound is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[3][4] This method offers high sensitivity, selectivity, and the ability to separate this compound from other structurally similar acyl-CoAs.
Q4: How can I ensure the stability of this compound during sample preparation and analysis?
A4: To ensure the stability of this compound, it is recommended to:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Minimize the time between sample collection and extraction.
-
Use organic solvents like methanol (B129727) for sample extraction and reconstitution, as acyl-CoAs have shown better stability in methanol compared to aqueous solutions.[2]
-
Store extracts at -80°C for long-term storage.
-
Avoid multiple freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or no signal for this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure samples were processed quickly and at low temperatures. - Check the pH of all solutions; avoid highly alkaline or acidic conditions. - Reconstitute the final extract in methanol or a high percentage of organic solvent.[2] |
| Inefficient Extraction | - Verify the extraction protocol. Protein precipitation with ice-cold methanol is a common and effective method.[2] - Ensure complete cell lysis by using appropriate homogenization or sonication techniques. |
| Suboptimal MS Parameters | - Confirm the precursor and product ion m/z values for this compound in your MRM settings. - Optimize source parameters such as spray voltage, gas flows, and temperatures for acyl-CoA analysis.[4] |
| Ion Suppression | - Check for co-eluting matrix components that may be suppressing the signal. - Improve chromatographic separation to resolve this compound from interfering substances. - Consider using a divert valve to direct the early-eluting, high-salt fraction of the sample to waste. |
Issue 2: Poor chromatographic peak shape (e.g., tailing, broad peaks)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with LC System | - Poor chromatographic performance and signal losses are sometimes observed for phosphorylated molecules like acyl-CoAs. Incorporating a 0.1% phosphoric acid wash step between injections can mitigate this issue.[3] |
| Inappropriate Column Chemistry | - Use a C8 or C18 reversed-phase column suitable for lipid analysis.[4] |
| Mobile Phase Issues | - Ensure the mobile phase pH is appropriate for the analysis. Ammonium (B1175870) acetate (B1210297) is a commonly used buffer.[2] - Degas mobile phases to prevent bubble formation. |
| Column Overloading | - Reduce the injection volume or dilute the sample. |
Issue 3: High variability between replicate injections
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization | - Ensure the dried extract is fully reconstituted. Vortex and sonicate if necessary. |
| Autosampler Issues | - Check the autosampler for leaks or bubbles in the syringe. - Use a needle wash with a high percentage of organic solvent, like methanol, after each injection to prevent carryover.[2] |
| Instability in Autosampler | - Maintain the autosampler at a low temperature (e.g., 4°C). - Analyze samples as quickly as possible after placing them in the autosampler. |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Cell Culture by LC-MS/MS
This protocol is a general guideline and may require optimization for specific cell types and instrumentation.
1. Materials and Reagents
-
This compound standard (Avanti Polar Lipids)
-
Internal Standard (IS): e.g., C17:0-CoA (Avanti Polar Lipids)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Cultured cells
2. Sample Preparation
-
Aspirate cell culture media and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add a known volume of ice-cold extraction solvent (e.g., 80% methanol/20% water containing the internal standard) to the cell plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.[4]
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent, such as methanol, for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Quantitative Data Summary
Table 1: Recovery and Linearity of Acyl-CoA Analysis
| Parameter | Value | Notes |
| Recovery Range | 90-111% | For a range of acyl-CoAs (C2 to C20) using a combined reversed-phase and HILIC UHPLC-MS/MS method.[3] |
| Limit of Detection (LOD) | 1-5 fmol | Demonstrates the high sensitivity of the method.[3] |
| Coefficient of Determination (r²) | > 0.98 | For calibration curves, indicating a strong linear relationship.[2] |
Visualizations
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Arachidonyl-CoA and Arachidonic Acid Cellular Pools for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct roles and characteristics of Arachidonyl-CoA and free Arachidonic acid is crucial for dissecting complex cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of these two key lipid molecules, supported by experimental data and detailed methodologies.
Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, is a central player in a vast array of physiological and pathological processes.[1] While its role as a precursor to potent inflammatory mediators, the eicosanoids, is well-established, the dynamics of its cellular pools and its activated form, this compound, are less commonly discussed in tandem.[2] Free AA levels are meticulously controlled within the cell, as their uncontrolled accumulation can lead to apoptosis.[1][3] The conversion of AA to this compound, catalyzed by acyl-CoA synthetases, is a critical step that dictates its metabolic fate, primarily its incorporation into membrane phospholipids (B1166683).[3] This guide will delve into a comparative analysis of these two interconnected cellular pools, offering insights into their distinct functions, quantification, and metabolic pathways.
Quantitative Comparison of Cellular Pools
Direct comparative measurements of the cellular pool sizes of free Arachidonic acid and this compound are not abundantly available in the literature, as the latter is a transient intermediate. However, based on existing data for each molecule, a comparative overview can be constructed. The concentration of free Arachidonic acid in resting cells is maintained at very low levels, typically in the low micromolar range, but can increase significantly upon cellular stimulation.[4][5] The this compound pool size is dependent on the activity of long-chain acyl-CoA synthetases (ACSL) and the downstream enzymes that utilize it for phospholipid acylation.
| Feature | This compound | Arachidonic Acid (Free) |
| Primary Cellular Role | Acyl donor for esterification into phospholipids.[3] | Precursor for eicosanoid biosynthesis, signaling molecule.[2] |
| Typical Cellular Concentration (Resting Cells) | Not well-established; considered a transient, low-abundance intermediate. | Low micromolar range (e.g., ~0.5–1 µM in resting leukocytes).[4] Can increase 8-fold or more upon stimulation.[5] |
| Subcellular Localization | Primarily associated with the endoplasmic reticulum and mitochondria-associated membranes where acyl-CoA synthetases (e.g., ACSL4) are located. | Cytosol, cellular membranes (released from phospholipids).[2] |
| Key Regulating Enzymes | Acyl-CoA Synthetases (e.g., ACSL4), Lysophospholipid Acyltransferases.[3] | Phospholipase A2 (cPLA2, iPLA2, sPLA2), Cyclooxygenases (COX), Lipoxygenases (LOX), Cytochrome P450 monooxygenases.[2] |
| Metabolic Fate | Incorporation into the sn-2 position of phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine). | Conversion to prostaglandins, leukotrienes, thromboxanes, and other eicosanoids; re-esterification into phospholipids via this compound.[2] |
Experimental Protocols
Accurate quantification of this compound and free Arachidonic acid is essential for understanding their cellular dynamics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of these lipid species.
Protocol 1: Quantification of Cellular this compound by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of long-chain fatty acyl-CoAs.
1. Sample Preparation (Cell Extraction): a. Culture cells to the desired density and apply experimental treatments. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Immediately add 1 mL of ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid in methanol/water) to the culture plate. d. Scrape the cells and collect the cell lysate into a microcentrifuge tube. e. Add an internal standard (e.g., heptadecanoyl-CoA) to each sample for normalization. f. Vortex the samples vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. g. Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water. c. Mobile Phase B: 100% methanol. d. Gradient: A linear gradient from 45% to 95% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). g. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 1054.5 -> 507.2) and the internal standard.
Protocol 2: Quantification of Cellular Free Arachidonic Acid by LC-MS/MS
This protocol is a general approach for the analysis of free fatty acids.[6]
1. Sample Preparation (Lipid Extraction): a. Harvest and wash cells as described in Protocol 1. b. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. c. Add an internal standard (e.g., deuterated Arachidonic acid, AA-d8). d. Vortex thoroughly and incubate on ice for 30 minutes. e. Add 0.2 mL of 0.9% NaCl solution and vortex again. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase containing the lipids. h. Dry the organic phase under a stream of nitrogen gas. i. Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of methanol).
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate Arachidonic acid from other fatty acids. e. Flow Rate: 0.4 mL/min. f. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using MRM. g. MRM Transitions: Monitor specific precursor-to-product ion transitions for Arachidonic acid (e.g., m/z 303.2 -> 259.2) and the internal standard.
Signaling and Metabolic Pathways
The interplay between Arachidonic acid and this compound is central to cellular lipid metabolism and signaling. The following diagrams illustrate these key pathways.
This diagram illustrates the central role of free Arachidonic acid, which is released from membrane phospholipids by phospholipase A2 (cPLA2). It can then be converted to this compound by acyl-CoA synthetase 4 (ACSL4) for re-esterification back into phospholipids by lysophospholipid acyltransferases (LPLATs), or it can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes (CYP450) to produce a variety of signaling eicosanoids.
References
- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of arachidonic acid incorporation into phospholipids induces apoptosis in U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 5. Determination of the amounts of free arachidonic acid in resident and activated rabbit alveolar macrophages by fluorometric high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
Substrate specificity of different acyl-CoA synthetase isoforms for arachidonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various long-chain acyl-CoA synthetase (ACSL) isoforms for arachidonic acid, a critical polyunsaturated fatty acid involved in numerous signaling pathways. Understanding the kinetic preferences of these isoforms is paramount for elucidating their specific roles in lipid metabolism and for the development of targeted therapeutics.
Quantitative Comparison of Kinetic Parameters
The substrate specificity of ACSL isoforms can be quantitatively assessed by comparing their Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for arachidonic acid. A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the kinetic parameters of various rat ACSL isoforms for arachidonic acid, as determined in studies utilizing purified recombinant enzymes and tissue extracts.
| ACSL Isoform | Source | Km (μM) | Vmax (nmol/min/mg) | Reference |
| ACSL1 | Purified recombinant rat F-ACSL1 | 11.4 ± 1.3 | 7180 ± 229 | [1] |
| ACSL3 | Purified recombinant rat F-ACSL3 | 14.2 ± 1.8 | 4360 ± 155 | [1] |
| ACSL4 | Purified recombinant rat F-ACSL4 | 11.4 ± 1.3 | 7180 ± 229 | [1] |
| ACSL5 | Purified recombinant rat F-ACSL5 | 13.5 ± 1.5 | 5890 ± 196 | [1] |
| ACSL6 | Purified recombinant rat F-ACSL6 | 13.8 ± 1.9 | 5270 ± 211 | [1] |
| Arachidonoyl-CoA Synthetase | Neonatal (10 days) rat kidney microsomes | 27.8 | 3.68 | [2] |
| Arachidonoyl-CoA Synthetase | Adult (70 days) rat kidney microsomes | 73.9 | 15.7 | [2] |
F-ACSL denotes FLAG-tagged ACSL isoforms.
From this data, it is evident that ACSL4 exhibits a particularly high Vmax for arachidonic acid, underscoring its well-established role in pathways involving this fatty acid.[1][3][4][5][6] While the Km values for the purified recombinant isoforms are comparable, the differences in their maximal velocities suggest distinct capacities for processing arachidonic acid. The data from rat kidney microsomes indicates developmental changes in the kinetic properties of arachidonoyl-CoA synthetase activity, with the neonatal enzyme showing a higher affinity (lower Km) but lower capacity (lower Vmax) compared to the adult enzyme.[2]
Signaling Pathways and Metabolic Fates of Arachidonoyl-CoA
The product of the ACSL-catalyzed reaction, arachidonoyl-CoA, is a central hub in cellular lipid metabolism. Its fate is determined by the specific ACSL isoform that generates it, its subcellular localization, and the metabolic state of the cell.
Experimental Protocols
Expression and Purification of Recombinant ACSL Isoforms
This protocol is adapted from Klett et al. (2017) for the expression and purification of FLAG-tagged rat ACSL isoforms in E. coli.[1]
-
Vector Construction: The cDNAs for rat ACSL1, 3, 4, 5, and 6 are cloned into a pET-28a vector containing an N-terminal FLAG tag.
-
Transformation: The resulting plasmids are transformed into BL21(DE3) E. coli.
-
Bacterial Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing kanamycin, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium.
-
Induction of Protein Expression: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 4 hours at 37°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF), and lysed by sonication on ice.
-
Purification: The cell lysate is cleared by centrifugation, and the supernatant containing the soluble FLAG-tagged ACSL protein is incubated with anti-FLAG M2 affinity gel. After binding, the resin is washed extensively with wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elution: The purified FLAG-tagged ACSL protein is eluted from the affinity gel using a buffer containing a competitive FLAG peptide.
-
Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.
Acyl-CoA Synthetase Activity Assay
This spectrophotometric assay, also adapted from Klett et al. (2017), measures the formation of acyl-CoA by coupling the reaction to the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), MgCl2, ATP, Coenzyme A (CoA), and DTNB.
-
Enzyme Addition: The purified recombinant ACSL isoform is added to the reaction mixture.
-
Substrate Addition and Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (or other fatty acid substrates) at varying concentrations.
-
Spectrophotometric Measurement: The rate of acyl-CoA formation is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion (TNB2-) resulting from the reaction of the free sulfhydryl group of the newly formed CoA with DTNB.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the kinetic parameters of ACSL isoforms.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentially localized acyl-CoA synthetase 4 isoenzymes mediate the metabolic channeling of fatty acids towards phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Altered Arachidonyl-CoA Metabolism: A Comparative Analysis in Healthy and Diseased Tissues
For Immediate Release
This guide provides a comparative analysis of Arachidonyl-CoA levels and metabolism in healthy versus diseased tissues, targeting researchers, scientists, and drug development professionals. While direct quantitative comparisons of this compound are not extensively available in the current literature, this document synthesizes strong indirect evidence from studies on its precursor, arachidonic acid, and the key enzyme responsible for its synthesis, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
This compound, the activated form of the omega-6 fatty acid arachidonic acid, is a critical substrate for the synthesis of signaling lipids and the acylation of phospholipids (B1166683) within cellular membranes. Dysregulation of its metabolism has been implicated in the pathophysiology of numerous diseases, including cancer and chronic inflammatory conditions.
Quantitative Data on Arachidonic Acid Levels
An elevated concentration of arachidonic acid, the direct precursor to this compound, is a consistent finding in various diseased tissues. This increase in substrate availability strongly suggests a corresponding increase in the local concentration of this compound, fueling pro-inflammatory and pro-proliferative signaling pathways.
| Tissue Type | Condition | Arachidonic Acid Level (Diseased) | Arachidonic Acid Level (Healthy Control) | Fold Change | Reference |
| Colonic Mucosa | Ulcerative Colitis | 19 ± 4 µg/mg protein | 13 ± 5 µg/mg protein | ~1.46x | [1] |
| Colonic Mucosa | Crohn's Disease | 20 ± 3 µg/mg protein | 13 ± 5 µg/mg protein | ~1.54x | [1] |
| Colorectal Tissue | Colorectal Cancer | 0.703 ± 0.109 mg/g tissue | 0.603 ± 0.127 mg/g tissue | ~1.17x | [2] |
Upregulation of ACSL4 in Diseased Tissues
ACSL4 is the primary enzyme responsible for the conversion of arachidonic acid to this compound.[3][4] Its overexpression in various cancers points to a heightened capacity for this compound synthesis in these malignant tissues.
| Disease | Finding | Implication | Reference |
| Hepatocellular Carcinoma | ACSL4 is frequently upregulated and associated with poor prognosis. | Increased this compound production may promote tumor proliferation and metastasis. | [5] |
| ER-negative Breast Cancer | High expression of ACSL4 is linked to tumor cell proliferation, migration, and invasion. | Elevated this compound levels may contribute to a more aggressive cancer phenotype. | [5] |
| Colorectal Cancer | ACSL4 expression is often upregulated compared to normal tissue. | Enhanced this compound synthesis could drive cancer progression. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of this compound in cellular signaling and a typical workflow for its quantification.
Experimental Protocols
The quantification of this compound from tissue samples is a multi-step process that requires careful handling to prevent degradation. The following is a generalized protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
1. Tissue Homogenization and Extraction:
-
Approximately 40 mg of frozen tissue is homogenized on ice in a solution containing 0.5 ml of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 ml of an organic solvent mixture such as acetonitrile:2-propanol:methanol (B129727) (3:1:1).[6]
-
An internal standard, such as heptadecanoyl-CoA, is added to the homogenization buffer for accurate quantification.[6]
-
The homogenate is vortexed, sonicated, and centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[6]
2. Solid Phase Extraction (SPE):
-
The supernatant containing the acyl-CoAs is further purified and concentrated using a solid-phase extraction column.
-
The column is first conditioned with methanol and then equilibrated with water.
-
The sample is loaded, and the column is washed to remove interfering substances.
-
Acyl-CoAs are then eluted with an appropriate solvent, such as methanol.
3. LC-MS/MS Analysis:
-
The purified acyl-CoA sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separation is typically achieved using a C18 reverse-phase column with a gradient elution.
-
Quantification is performed using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.[6]
4. Data Analysis:
-
The concentration of this compound is determined by comparing its peak area to that of the internal standard.
-
Results are typically normalized to the initial tissue weight and expressed as nmol/g or pmol/mg of tissue.
This guide highlights the critical, albeit indirectly supported, role of elevated this compound levels in the pathophysiology of various diseases. The provided methodologies and pathways offer a foundational understanding for researchers aiming to investigate this important metabolic node further. Future studies employing direct quantification of this compound in a range of healthy and diseased human tissues are warranted to solidify these findings.
References
- 1. Increased arachidonic acid levels in phospholipids of human colonic mucosa in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid and docosahexaenoic acid are increased in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Arachidonyl-CoA Measurements Across Diverse Analytical Platforms
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and signaling, the accurate quantification of Arachidonyl-CoA is of paramount importance. As a key metabolic intermediate, this compound stands at the crossroads of fatty acid metabolism and the biosynthesis of potent signaling molecules, including eicosanoids. The choice of analytical platform for its measurement can profoundly impact the sensitivity, specificity, and throughput of experimental outcomes. This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols to inform methodological selection.
Performance Comparison of Analytical Platforms
The quantification of this compound is principally achieved through three major analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fluorometric/Enzymatic Assays. Each method offers a distinct balance of performance characteristics.
| Parameter | LC-MS/MS | HPLC-UV | Fluorometric/Enzymatic Assays |
| Limit of Detection (LOD) | 1-5 fmol[1] | ~0.004 mg/mL (for unsaturated fatty acids) | ~0.3 µM[2] |
| Limit of Quantification (LOQ) | 10 S/N (Signal-to-Noise)[3] | 0.0005 mg/mL (for linolenic acid) | Varies by kit, typically in the low µM range |
| Linearity (R²) | > 0.99[3] | > 0.99 | Typically > 0.98 |
| Precision (%CV) | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[4] | < 2.0% | Varies by kit |
| Accuracy (% Recovery) | 90-111%[1] | Not consistently reported for this compound | Not consistently reported for this compound |
| Specificity | High | Moderate | Low to Moderate |
| Throughput | Moderate to High | Moderate | High |
| Expertise Required | High | Moderate | Low |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs due to its superior sensitivity and specificity.[1] This technique allows for the precise measurement of this compound in complex biological matrices with minimal interference.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV represents a more accessible and cost-effective alternative to LC-MS/MS. While it offers good reproducibility, its sensitivity and specificity are generally lower. This method is suitable for applications where higher concentrations of this compound are expected.
Fluorometric and Enzymatic Assays
Commercially available fluorometric and enzymatic assay kits provide a high-throughput and straightforward approach for the quantification of total or specific acyl-CoAs.[2] These assays are particularly advantageous for rapid screening and in laboratories without access to specialized chromatographic and mass spectrometric instrumentation. However, they may lack the specificity to distinguish between different long-chain fatty acyl-CoAs.
Experimental Protocols
LC-MS/MS Protocol for this compound Quantification
This protocol outlines a typical workflow for the analysis of this compound in biological samples.
1. Sample Preparation (Protein Precipitation & Extraction):
-
Start with approximately 10^6 to 10^7 cultured mammalian cells.
-
Homogenize the cell pellet in a suitable buffer.
-
Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is typically employed.[5]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally used.[5]
3. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is often used for acyl-CoA analysis.[4]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[6]
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound.
4. Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte to that of a standard curve generated with known concentrations of an this compound standard.
HPLC-UV Protocol for Acyl-CoA Analysis
This protocol provides a general framework for the separation and detection of acyl-CoAs.
1. Sample Preparation:
-
Follow a similar extraction procedure as described for the LC-MS/MS protocol to isolate the acyl-CoA fraction.
2. Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.
3. UV Detection:
-
Monitor the column effluent at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring in the Coenzyme A molecule.
4. Data Analysis:
-
Identify and quantify the this compound peak based on its retention time and peak area relative to a standard curve.
Fluorometric Assay Protocol for Total Acyl-CoA Measurement
This protocol is based on a commercially available kit and measures the total amount of acyl-CoAs.
1. Sample Preparation:
-
Prepare cell or tissue lysates according to the kit's instructions.
2. Assay Procedure:
-
Add the sample and reaction mix (containing enzymes and substrates) to a 96-well plate.
-
Incubate the plate for the time and at the temperature specified in the protocol.
-
Read the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[7]
3. Calculation:
-
Determine the acyl-CoA concentration based on a standard curve prepared with known concentrations of an acyl-CoA standard.
Visualizing the Context: Signaling Pathways and Workflows
To better illustrate the biological significance and analytical process, the following diagrams are provided.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.genprice.com [store.genprice.com]
Arachidonyl-CoA vs. Palmitoyl-CoA: A Comparative Guide to Their Roles in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonyl-CoA and Palmitoyl-CoA are two key long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules that serve as essential metabolic intermediates and critical signaling molecules within the cell. While both are integral to lipid metabolism, they exhibit distinct and sometimes opposing roles in cellular signaling pathways, influencing processes ranging from inflammation and apoptosis to protein modification and gene expression. Understanding their differential effects is crucial for elucidating disease mechanisms and for the development of targeted therapeutics.
This guide provides an objective comparison of the signaling roles of this compound and Palmitoyl-CoA, supported by experimental data and detailed methodologies for key assays.
Core Signaling Functions: A Tale of Two Acyl-CoAs
This compound, derived from the omega-6 polyunsaturated fatty acid arachidonic acid, is a primary precursor for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. These molecules are central players in inflammation, immunity, and cardiovascular physiology.
In contrast, Palmitoyl-CoA, derived from the saturated fatty acid palmitic acid, is a fundamental building block for the synthesis of various lipids, including ceramides (B1148491) and other sphingolipids. It is also the primary substrate for protein S-palmitoylation, a reversible post-translational modification that regulates protein trafficking, localization, and function.
Comparative Analysis of Signaling Pathways
While direct comparative studies investigating the head-to-head effects of this compound and Palmitoyl-CoA on the same signaling pathway are limited, their distinct metabolic fates and precursor roles provide a framework for understanding their differential impacts.
Regulation of Eicosanoid Synthesis and Inflammation
This compound is the committed substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of pro-inflammatory eicosanoids. In contrast, Palmitoyl-CoA can indirectly influence this pathway. For instance, studies in rabbit kidney medulla microsomes have shown that Palmitoyl-CoA can regulate the formation of both Arachidonoyl-CoA and prostaglandins from arachidonic acid, suggesting a potential modulatory role in inflammatory signaling.[1]
dot```dot graph Eicosanoid_Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Arachidonic_Acid [label="Arachidonic Acid"]; Arachidonyl_CoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX_LOX [label="COX / LOX Pathways", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins, Leukotrienes)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palmitoyl_CoA [label="Palmitoyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Arachidonic_Acid -> Arachidonyl_CoA; Arachidonyl_CoA -> COX_LOX; COX_LOX -> Eicosanoids; Eicosanoids -> Inflammation; Palmitoyl_CoA -> Arachidonyl_CoA [label="regulates formation", style=dashed, color="#EA4335"]; }
Caption: Protein Acylation by Palmitoyl-CoA and this compound.
Apoptosis (Programmed Cell Death)
Both fatty acids have been implicated in the regulation of apoptosis, but they appear to act through distinct mechanisms.
-
Arachidonic acid (the precursor to this compound) has been shown to induce apoptosis in various cell types. [1][2][3]This effect is often linked to the generation of reactive oxygen species and is independent of its metabolism to eicosanoids. The direct role of this compound in this process is an area of ongoing investigation.
-
Palmitate (the precursor to Palmitoyl-CoA) can induce apoptosis through its conversion to Palmitoyl-CoA and subsequent incorporation into ceramides. Elevated ceramide levels are well-known inducers of apoptotic signaling pathways. The pro-apoptotic effect of saturated fatty acids like palmitate is dependent on their esterification to CoA. [4] dot
Caption: Differential Apoptotic Signaling.
NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation and immunity. Both arachidonic acid and palmitate have been shown to activate NF-κB, but likely through different upstream mechanisms.
-
Arachidonic acid supplementation has been demonstrated to stimulate the nuclear translocation of NF-κB in human promonocytic cells, an effect that appears to be mediated by its metabolites. [5]* Palmitate can also induce NF-κB activation in adipocytes and endothelial cells. [6][7]Interestingly, the inhibition of fatty acyl-CoA synthase suppresses palmitate-induced NF-κB activation, indicating that the conversion to Palmitoyl-CoA is a necessary step in this signaling cascade. [6]
Quantitative Data Summary
| Signaling Pathway | Molecule | Effect | Cell Type | Key Findings | Reference |
| Eicosanoid Synthesis | Palmitoyl-CoA | Regulates Arachidonoyl-CoA and prostaglandin (B15479496) formation | Rabbit Kidney Medulla Microsomes | Palmitoyl-CoA (10-100 µM) decreased prostaglandin formation and increased Arachidonoyl-CoA formation from 5 µM arachidonic acid. | [1] |
| NF-κB Activation | Arachidonic Acid | Stimulates NF-κB nuclear translocation | Human Promonocytic U937 cells | Arachidonic acid supplementation strongly stimulates NF-κB activation. | [5] |
| NF-κB Activation | Palmitate | Induces NF-κB-driven luciferase activity | 3T3-L1 Adipocytes | Palmitate, but not laurate or DHA, induced NF-κB activity. Inhibition of fatty acyl-CoA synthase suppressed this effect. | [6] |
| Apoptosis | Arachidonic Acid | Induces apoptosis | Chronic Myeloid Leukemia cells | 100 µM arachidonic acid for 18h induced 71-75% inhibition of colony formation. | [3] |
| Apoptosis | Palmitate | Pro-apoptotic effect dependent on conversion to Palmitoyl-CoA | Pancreatic β-cells | Methyl esters of palmitate, which cannot be converted to Palmitoyl-CoA, are ineffective in inducing apoptosis. | [4] |
Experimental Protocols
In Vitro Kinase Assay with Different Acyl-CoAs
This protocol can be adapted to compare the direct effects of this compound and Palmitoyl-CoA on the activity of a specific protein kinase.
-
Materials:
-
Purified recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
This compound and Palmitoyl-CoA solutions of known concentration
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare reaction mixtures containing the kinase, substrate, and kinase assay buffer.
-
Add either this compound, Palmitoyl-CoA, or a vehicle control to the reaction mixtures at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Compare the kinase activity in the presence of this compound and Palmitoyl-CoA to the control.
-
dot
Caption: In Vitro Kinase Assay Workflow.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound and Palmitoyl-CoA on NF-κB transcriptional activity in living cells. [8][9][10][11][12]
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and Palmitoyl-CoA (or their cell-permeable precursors, arachidonic acid and palmitic acid)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24-48 hours, treat the cells with various concentrations of arachidonic acid or palmitic acid.
-
As a positive control, treat a set of cells with a known NF-κB activator (e.g., TNF-α).
-
After the desired treatment time (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in the treated cells to that in the untreated control cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to compare the pro-apoptotic effects of this compound and Palmitoyl-CoA. [13][14][15][16]
-
Materials:
-
Cell line of interest
-
Arachidonic acid and palmitic acid
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
-
Protein quantification assay (e.g., BCA assay)
-
-
Procedure:
-
Treat cells with various concentrations of arachidonic acid or palmitic acid for a specified time.
-
As a positive control, treat a set of cells with a known apoptosis inducer (e.g., staurosporine).
-
Harvest and lyse the cells.
-
Determine the protein concentration of each cell lysate.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Normalize the caspase-3 activity to the protein concentration of each sample.
-
Compare the caspase-3 activity in the treated cells to that in the untreated control cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol can be used to compare the effects of this compound and Palmitoyl-CoA on the expression of target genes involved in specific signaling pathways. [17][18][19][20][21]
-
Materials:
-
Cell line of interest
-
Arachidonic acid and palmitic acid
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with arachidonic acid or palmitic acid.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Compare the gene expression changes induced by arachidonic acid and palmitic acid.
-
Conclusion
This compound and Palmitoyl-CoA, while both being long-chain fatty acyl-CoAs, exhibit distinct and often contrasting roles in cellular signaling. This compound is a key precursor for pro-inflammatory eicosanoids, while Palmitoyl-CoA is integral to the synthesis of signaling lipids like ceramides and for the regulation of protein function through palmitoylation. Their differential effects on pathways such as inflammation, apoptosis, and NF-κB activation highlight the importance of the specific fatty acid composition of the intracellular acyl-CoA pool in determining cellular fate and function. Further direct comparative studies are needed to fully elucidate the intricate interplay and specific molecular mechanisms by which these two critical molecules regulate cellular signaling in health and disease. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Characterization of arachidonic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by arachidonic acid in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear factor kB is activated by arachidonic acid but not by eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. youtube.com [youtube.com]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. elearning.unite.it [elearning.unite.it]
Confirming the Identity of Arachidonyl-CoA: A High-Resolution Mass Spectrometry Approach
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) based methods for the confirmation of Arachidonyl-CoA, a critical intermediate in fatty acid metabolism and signaling, against alternative analytical approaches. Supporting experimental data and detailed protocols are provided to facilitate implementation in a laboratory setting.
This compound is a pivotal molecule, serving as the precursor for the biosynthesis of a vast array of signaling lipids, including eicosanoids, which are deeply involved in inflammation and immunity.[1] Its accurate identification and quantification in complex biological matrices are therefore essential for understanding its role in health and disease. High-resolution mass spectrometry, coupled with liquid chromatography, has emerged as the gold standard for this purpose, offering unparalleled specificity and sensitivity.
The Power of High-Resolution Mass Spectrometry for this compound Identification
High-resolution mass spectrometry provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This precision allows for the determination of the elemental composition of an analyte, significantly narrowing down the potential candidates for a given mass-to-charge ratio (m/z). When combined with tandem mass spectrometry (MS/MS), which provides structural information through fragmentation analysis, HRMS offers a robust platform for the confident identification of molecules like this compound.
Comparison with Alternative Methods
While other techniques can be employed for lipid analysis, they often lack the specificity and sensitivity of HRMS.
| Method | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | High specificity from accurate mass measurement. Structural confirmation via MS/MS fragmentation. High sensitivity. | Higher initial instrument cost. |
| Nominal Mass Spectrometry (e.g., Triple Quadrupole) | Excellent for quantification of known targets (SRM/MRM mode).[1] High sensitivity. | Lower specificity for unknown identification. Cannot determine elemental composition. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for certain volatile lipid derivatives. | Requires derivatization for non-volatile compounds like this compound. Potential for thermal degradation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High throughput. Relatively inexpensive. | Prone to cross-reactivity. Limited to specific known targets. Does not provide structural information. |
Experimental Workflow for this compound Confirmation
The following diagram outlines a typical workflow for the identification and confirmation of this compound from biological samples using LC-HRMS.
Detailed Experimental Protocols
Lipid Extraction from Plasma
This protocol is adapted from standard lipid extraction procedures.[2]
-
To 100 µL of plasma, add 375 µL of a cold chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol 1:1, v/v).[1]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
The following are example parameters for an LC-HRMS system. Optimization for specific instrumentation is recommended.
| Parameter | Value |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Resolution | > 60,000 |
| MS1 Scan Range | m/z 150-1500 |
| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) |
| MS/MS Resolution | > 15,000 |
Data Analysis and Confirmation of Identity
The confirmation of this compound relies on two key pieces of evidence from the HRMS data: accurate mass measurement and characteristic fragmentation patterns.
Accurate Mass Measurement
The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated from its elemental formula (C₄₅H₇₀N₇O₁₇P₃S).
| Species | Elemental Formula | Theoretical m/z |
| [M+H]⁺ | C₄₅H₇₁N₇O₁₇P₃S⁺ | 1074.3890 |
A measured m/z value within a narrow mass tolerance window (e.g., < 5 ppm) of the theoretical value provides strong evidence for the presence of this compound.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry of the precursor ion (m/z 1074.3890) will yield characteristic fragment ions. For acyl-CoAs, a prominent fragmentation pathway is the neutral loss of the phosphorylated ADP moiety.[3]
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 1074.3890 | 567.3312 | 507.0578 | Loss of 3'-phospho-ADP |
| 1074.3890 | 428.0368 | 646.3522 | Fragment corresponding to adenosine (B11128) 3',5'-diphosphate |
| 1074.3890 | 303.2120 | 771.1770 | Arachidonoyl acylium ion |
The presence of these specific fragments in the MS/MS spectrum provides definitive structural confirmation of this compound.
This compound in Biological Pathways
This compound is a central node in lipid metabolism, particularly in the synthesis of pro-inflammatory and anti-inflammatory signaling molecules. The diagram below illustrates its position in the arachidonic acid cascade.
Conclusion
High-resolution mass spectrometry provides an unparalleled combination of specificity and sensitivity for the definitive identification of this compound in complex biological samples. The ability to obtain accurate mass measurements of both the precursor ion and its characteristic fragment ions allows for a level of confidence that is not achievable with other methods. The workflows and protocols presented in this guide offer a robust framework for researchers to accurately identify and further investigate the roles of this compound in various physiological and pathological processes.
References
A Comparative Guide to the Relative Abundance of Arachidonyl-CoA and other C20 Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular abundance of Arachidonyl-CoA (C20:4-CoA) relative to other C20 fatty acyl-CoAs. The data presented is supported by experimental evidence from peer-reviewed studies, with detailed methodologies provided for key experiments. This information is intended to assist researchers in understanding the metabolic landscape of these important signaling molecules.
Introduction to C20 Fatty Acyl-CoAs
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a myriad of cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of signaling pathways. Acyl-CoAs with 20 carbon atoms (C20) are precursors to a diverse array of bioactive lipids, most notably the eicosanoids, which are potent modulators of inflammation, immunity, and cell signaling. This compound, the CoA ester of arachidonic acid, is a key substrate for the synthesis of prostaglandins, leukotrienes, and other signaling molecules. Understanding its relative abundance compared to other C20 acyl-CoAs provides valuable insights into the metabolic flux and potential for eicosanoid production in different cellular contexts.
Quantitative Comparison of C20 Fatty Acyl-CoA Abundance
The following table summarizes the quantitative data on the abundance of this compound and other C20 fatty acyl-CoAs in different mammalian cell lines. The data is primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoAs.
| Fatty Acyl-CoA | Cell Line | Abundance (pmol/10^6 cells) | Citation |
| Arachidonoyl-CoA (C20:4-CoA) | RAW264.7 (macrophage-like) | ~0.1 | [1] |
| MCF7 (breast cancer) | ~0.2 | [1] | |
| Arachidoyl-CoA (C20:0-CoA) | RAW264.7 (macrophage-like) | Not Detected | [1] |
| MCF7 (breast cancer) | ~0.1 | [1] |
Note: The abundance of specific fatty acyl-CoAs can vary significantly depending on the cell type, metabolic state, and experimental conditions. The data presented here should be considered representative examples. Very-long-chain fatty acyl-CoAs (those with more than 20 carbons) can constitute a significant portion of the total fatty acyl-CoA pool in some cell lines like MCF7, where they can be over 50% of the total.[1]
Experimental Protocols
The quantification of fatty acyl-CoAs is a technically challenging process due to their low abundance and susceptibility to degradation. The most widely accepted and robust method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Acyl-CoA Extraction from Tissues or Cells
This protocol outlines a common method for the extraction of a broad range of acyl-CoAs using solvent precipitation.
-
Metabolic Quenching: To preserve the in vivo acyl-CoA profile, it is crucial to halt all enzymatic activity immediately upon sample collection. This is typically achieved by freeze-clamping tissues in liquid nitrogen.
-
Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen. For cell cultures, pellets are used directly. The powdered tissue or cell pellet is then homogenized in an ice-cold extraction solvent, such as a mixture of 2:1:0.8 methanol (B129727):chloroform:water or 80% methanol in water.[2] An internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is added at this stage to correct for extraction efficiency and instrument variability.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.[2]
-
Supernatant Collection: The supernatant, which contains the acyl-CoAs, is carefully collected.
-
Drying and Reconstitution: The supernatant is dried under a stream of nitrogen gas. The resulting pellet is then reconstituted in a solvent compatible with the LC-MS/MS analysis, such as 5% sulfosalicylic acid.[2]
LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 or C8 column is typically used with a gradient elution of two mobile phases. A common mobile phase system consists of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium hydroxide) and an organic solvent like acetonitrile.[3][4] The gradient is optimized to achieve good separation of the different acyl-CoA species based on their chain length and degree of unsaturation.
-
Mass Spectrometry Detection: The separated acyl-CoAs are introduced into a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM).[3] In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion that is generated by fragmentation of the precursor ion in the collision cell. The transition from the precursor to the product ion is highly specific for each acyl-CoA species. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern used for detection.[1][5] The abundance of each acyl-CoA is determined by comparing the peak area of its MRM transition to a standard curve generated with known amounts of authentic standards.
Signaling Pathway of this compound
This compound is a central node in the biosynthesis of eicosanoids, a large family of potent signaling lipids. The following diagram illustrates the major pathways of arachidonic acid metabolism, which is initiated by the release of arachidonic acid from membrane phospholipids, a process that can be influenced by the availability of this compound for its re-esterification.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Arachidonyl-CoA and its Saturated Counterpart, Arachidoyl-CoA
For researchers, scientists, and professionals in drug development, understanding the nuanced functional differences between structurally similar lipids is paramount. This guide provides a detailed comparison of the polyunsaturated Arachidonyl-CoA and the saturated Arachidoyl-CoA, focusing on their distinct roles in cellular metabolism and signaling. The information is supported by experimental data and methodologies to facilitate further research.
This compound and Arachidoyl-CoA are both 20-carbon fatty acyl-CoA molecules, differing only in their degree of saturation. This compound, derived from the omega-6 fatty acid arachidonic acid, possesses four cis double bonds. In contrast, Arachidoyl-CoA is the fully saturated analog. This fundamental structural variance dictates their profoundly different functions within the cell.
Key Functional Differences
| Feature | This compound | Arachidoyl-CoA |
| Primary Role | Precursor for eicosanoid signaling molecules.[1][2] | Primarily involved in fatty acid elongation and incorporation into complex lipids.[3][4] |
| Metabolic Pathways | Substrate for cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[1][2][5] | Substrate for fatty acid elongase systems.[3] |
| Signaling Function | Key initiator of inflammatory and anti-inflammatory signaling cascades through its eicosanoid derivatives (prostaglandins, leukotrienes, etc.).[1][6] | Not a direct precursor for canonical signaling molecules; its effects are primarily structural or related to downstream elongated fatty acids. |
| Enzyme Specificity | High affinity substrate for acyl-CoA synthetases that recognize polyunsaturated fatty acids.[7][8] | Substrate for general long-chain acyl-CoA synthetases. |
| Cellular Effects | Modulates inflammation, immune response, cell proliferation, apoptosis, and ion channel activity.[1][6][9][10] | Contributes to the synthesis of very-long-chain fatty acids, which are essential components of cellular membranes, particularly in the brain.[3] |
Biochemical Pathways and Enzyme Kinetics
This compound is a critical branching point for the synthesis of a vast array of potent signaling molecules. Upon its formation from arachidonic acid by acyl-CoA synthetases, it can be directed towards several major enzymatic pathways.[1][2]
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever.[2][11]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, involved in inflammatory responses and immune cell trafficking.[2][5]
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in vasodilation and cell signaling.[2][5]
The enzyme kinetics of arachidonoyl-CoA synthetase demonstrate a high affinity for arachidonic acid. Studies in rat brain microsomes have reported apparent Km values for arachidonic acid in the micromolar range, indicating efficient activation to this compound.[8] For example, one study found an apparent Km of 36 µM for arachidonic acid.[8]
In contrast, Arachidoyl-CoA primarily serves as a substrate for fatty acid elongation systems, particularly in tissues like the brain.[3] These systems sequentially add two-carbon units to the fatty acyl chain. While both NADH and NADPH can be used as reducing equivalents for the elongation of Arachidoyl-CoA, NADPH is more effective for the elongation of polyunsaturated fatty acyl-CoAs.[3]
| Tissue Source | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| Rat Brain Microsomes | Arachidonic Acid | 36 | 32.4 | [8] |
| Rat Kidney (Neonatal) | Arachidonic Acid | 27.8 | 3.68 | [12] |
| Rat Kidney (Adult) | Arachidonic Acid | 73.9 | 15.7 | [12] |
| Synaptic Plasma Membranes (Rat Cerebrum) | Arachidonic Acid | 17 | (lower than microsomes) | [13] |
Signaling Pathways
The signaling functions of this compound are predominantly mediated by its downstream metabolites. The conversion of this compound to various eicosanoids initiates complex signaling cascades that regulate a multitude of cellular processes.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidoyl- and arachidonoyl-CoA elongation mechanism in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidoyl-coa | C41H74N7O17P3S | CID 3081439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allergolyon.fr [allergolyon.fr]
- 6. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonate metabolism and the signaling pathway of induction of apoptosis by oxidized LDL/oxysterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in synaptic plasma membranes of cerebrum and microsomes of cerebrum, cerebellum, and brain stem of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Absolute Quantification of Arachidonyl-CoA: A Comparative Analysis of Methodologies Utilizing Synthetic Standards
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and cellular signaling, the precise and accurate measurement of Arachidonyl-CoA is of paramount importance. As a key intermediate, this compound sits (B43327) at the crossroads of numerous physiological and pathological processes. The advent of synthetic standards has revolutionized the ability to achieve absolute quantification, providing a benchmark for accuracy. This guide offers an objective comparison of the primary analytical methods for the absolute quantification of this compound, with a focus on the use of synthetic standards, supported by experimental data and detailed protocols.
Introduction to this compound Quantification
This compound is a pivotal molecule derived from the essential fatty acid, arachidonic acid. It serves as a substrate for a variety of enzymes, leading to the production of a wide array of bioactive lipids, including eicosanoids, which are critical mediators of inflammation, immunity, and central nervous system function.[1][2] Furthermore, this compound itself can directly influence cellular processes. Given its low endogenous concentrations and rapid turnover, its accurate quantification in biological matrices presents a significant analytical challenge.[3]
The gold standard for absolute quantification of small molecules in complex mixtures is the use of stable isotope-labeled synthetic standards in conjunction with mass spectrometry. These standards, which have a known concentration and are chemically identical to the analyte of interest but with a different mass, allow for the correction of sample loss during preparation and variations in instrument response, thereby enabling highly accurate and precise measurements.
Comparison of Analytical Methodologies
The principal methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. The choice of method is often dictated by the required sensitivity, specificity, and the available instrumentation.[2][4]
| Feature | LC-MS/MS with Synthetic Standard | HPLC-UV | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and quantification against a stable isotope-labeled internal standard. | Chromatographic separation followed by UV absorbance detection. | Measurement of a product of an enzymatic reaction where this compound is a substrate. |
| Specificity | Very High (distinguishes between structurally similar molecules). | Moderate (risk of co-eluting compounds interfering with detection). | Low to Moderate (can be prone to interference from other acyl-CoAs). |
| Sensitivity | Very High (typically in the fmol to pmol range).[2][5] | Low to Moderate (typically in the pmol to nmol range).[6] | Low to Moderate. |
| Quantitative Accuracy | Very High (absolute quantification). | Moderate (relative or absolute with external calibration). | Low to Moderate (often provides relative quantification). |
| Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | High. | Moderate. | Low. |
| Expertise Required | High. | Moderate. | Low. |
Table 1. Comparison of key features of analytical methods for this compound quantification.
Performance Data for LC-MS/MS with Synthetic Standards
The use of synthetic standards in LC-MS/MS methods allows for the validation of key performance characteristics, ensuring reliable and reproducible results.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [7][8] |
| Limit of Detection (LOD) | 0.04 - 12.3 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 190 ng/mL | [9] |
| Intra-day Precision (%RSD) | < 15% | [10] |
| Inter-day Precision (%RSD) | < 15% | [10] |
| Accuracy (% Recovery) | 85 - 115% | [10] |
Table 2. Typical performance characteristics of a validated LC-MS/MS method for the quantification of arachidonic acid and related compounds using internal standards.
Experimental Protocols
Absolute Quantification of this compound using LC-MS/MS with a Synthetic Standard
This protocol outlines a typical workflow for the absolute quantification of this compound in a biological sample, such as cell culture or tissue homogenate.
a. Sample Preparation (Lipid Extraction)
-
Homogenization: Homogenize the tissue sample or cell pellet in a cold solvent mixture, typically a 2:1 (v/v) chloroform:methanol (B129727) solution.
-
Spiking of Internal Standard: Add a known amount of the synthetic, stable isotope-labeled this compound internal standard to the homogenate.
-
Phase Separation: Induce phase separation by adding water or a salt solution. The lipid-containing organic phase (lower phase) is then collected.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with the same modifier (Mobile Phase B), is typically employed.[6]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[11]
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.[6]
-
MRM Transitions: Specific precursor-product ion transitions for both the endogenous this compound and the stable isotope-labeled internal standard are monitored.
-
c. Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous this compound and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantification: Determine the absolute concentration of this compound in the sample by comparing the calculated ratio to a standard curve generated by analyzing known concentrations of a non-labeled synthetic this compound standard with a fixed amount of the internal standard.
Quantification of this compound using HPLC-UV
a. Sample Preparation: Similar to the LC-MS/MS protocol, but spiking with an internal standard is optional for relative quantification. For absolute quantification, an external calibration curve is necessary.
b. HPLC-UV Analysis:
-
Chromatographic Separation: Similar column and mobile phase conditions as in the LC-MS/MS method can be used.
-
UV Detection: The eluent is monitored by a UV detector at a wavelength where the Coenzyme A moiety absorbs, typically around 260 nm.
c. Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a synthetic this compound standard.
Enzymatic Assay for Acyl-CoA Measurement
a. Principle: This method relies on an enzyme that specifically uses long-chain acyl-CoAs as a substrate, leading to the production of a detectable product (e.g., colorimetric or fluorometric).
b. Procedure:
-
Prepare cell or tissue lysates.
-
Add the lysate to a reaction mixture containing the specific acyl-CoA oxidase or dehydrogenase and a detection reagent.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the total long-chain acyl-CoA concentration by comparing the signal to a standard curve prepared with a representative acyl-CoA standard (e.g., palmitoyl-CoA). Note that this method is generally not specific for this compound.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the central role of this compound in cellular signaling and the typical workflow for its quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings | MDPI [mdpi.com]
- 9. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Nuances in Arachidonyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arachidonyl-CoA, the activated form of the essential fatty acid arachidonic acid, stands at a critical metabolic crossroads, directing the flow of substrates towards the synthesis of a diverse array of bioactive lipid mediators known as eicosanoids. The enzymes governing its formation and subsequent metabolism exhibit significant variations across different species, influencing physiological and pathophysiological processes. This guide provides a comparative overview of interspecies differences in this compound metabolism, with a focus on the key enzyme this compound synthetase (ACSL4) and the downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Quantitative Comparison of this compound Synthetase Kinetics
The activation of arachidonic acid to this compound is primarily catalyzed by Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme that shows a marked preference for arachidonic acid in humans, mice, and rats.[1][2][3] However, the kinetic parameters of this enzyme, which dictate its efficiency and substrate affinity, can vary between species and tissues. The following table summarizes the available kinetic data for this compound synthetase from different species. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the observed values.
| Species | Tissue/Cell Type | Enzyme Source | Km for Arachidonic Acid (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | Platelets | Membrane fraction | 30 | 2.9 (nmol/min/109 platelets) | [4] |
| Rat | Brain | Microsomes | 36 | 32.4 | [5] |
| Brain Microvessels | Purified microvessels | 5.8 | 1.5 | [2] | |
| Kidney (10 days old) | Microsomes | 27.8 | 3.68 | ||
| Kidney (70 days old) | Microsomes | 73.9 | 15.7 | ||
| Mouse | Data Not Available | - | - | - |
Note: The Vmax for human platelets is reported in different units and cannot be directly compared to the other values.
Interspecies Differences in Downstream Metabolism: COX and LOX Pathways
Once formed, this compound is channeled into major downstream pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These pathways exhibit notable differences between species, impacting inflammatory responses and other physiological processes.
For instance, a comparison of human and mouse macrophages reveals distinct profiles in their response to inflammatory stimuli. While both species utilize COX and LOX pathways, the specific types and quantities of eicosanoids produced can differ, leading to variations in the inflammatory response.[4] Human and mouse eosinophils also show differences in their capacity to synthesize various eicosanoids. Furthermore, the expression and regulation of COX and LOX enzymes, as well as the downstream eicosanoid receptors, are not always conserved between mice and humans, which has significant implications for the translation of animal model data to human clinical applications.[5]
Signaling Pathways and Experimental Workflow
To visualize the complex interplay of molecules in this compound metabolism and the experimental procedures used to study them, the following diagrams are provided.
Caption: Overview of this compound synthesis and its metabolism via COX and LOX pathways.
Caption: Experimental workflow for determining this compound synthetase activity.
Experimental Protocols
Radiometric Assay for this compound Synthetase (ACSL) Activity
This protocol is adapted from methods described for measuring long-chain fatty acyl-CoA synthetase activity.
Materials:
-
Tissue or cell homogenate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 2 mM DTT
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
[1-¹⁴C]Arachidonic acid (specific activity ~50-60 mCi/mmol) complexed to fatty acid-free BSA
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1, v/v/v)
-
Heptane
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 200 µL final volume, add:
-
100 µL of 2x Assay Buffer
-
2 µL of 100 mM ATP (final concentration: 1 mM)
-
2 µL of 10 mM CoA (final concentration: 0.1 mM)
-
Variable amount of tissue/cell homogenate (e.g., 10-50 µg protein)
-
Add water to bring the volume to 190 µL.
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 10 µL of [1-¹⁴C]Arachidonic acid-BSA complex (final concentration ~10-50 µM).
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes) where the reaction is linear.
-
Stop the reaction by adding 1 mL of Dole's reagent.
-
Add 0.6 mL of heptane and 0.4 mL of water. Vortex vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer a known volume (e.g., 0.5 mL) of the upper aqueous phase, which contains the [¹⁴C]this compound, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity as nmol of this compound formed per minute per mg of protein.
Quantification of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of eicosanoids from cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Deuterated internal standards for each eicosanoid of interest (e.g., PGE₂-d₄, LTB₄-d₄)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 1 mL of cell culture supernatant, add a mixture of deuterated internal standards.
-
Acidify the sample to pH ~3.5 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the eicosanoids with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to separate the different eicosanoids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up specific precursor ion to product ion transitions for each eicosanoid and its corresponding deuterated internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve for each eicosanoid using known concentrations of authentic standards and a fixed concentration of the internal standard.
-
Quantify the amount of each eicosanoid in the sample by comparing the peak area ratio of the endogenous eicosanoid to its deuterated internal standard against the standard curve.
-
References
- 1. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct metabolic responses to heme in inflammatory human and mouse macrophages – Role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arachidonyl-CoA and Docosahexaenoyl-CoA on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Arachidonyl-CoA (AA-CoA) and Docosahexaenoyl-CoA (DHA-CoA) are the activated forms of arachidonic acid (AA) and docosahexaenoic acid (DHA), two critical polyunsaturated fatty acids (PUFAs) in cellular metabolism and signaling. As thioester derivatives, they serve not only as primary substrates for the synthesis of complex lipids and signaling molecules but also as potent allosteric regulators of various enzymes. Understanding their differential effects on enzyme activity is crucial for dissecting lipid-mediated signaling pathways and for the development of targeted therapeutics. This guide provides a comparative overview of their effects on key enzymes, supported by experimental data and detailed protocols.
Protein Kinase C (PKC)
Protein Kinase C represents a family of serine/threonine kinases pivotal to signal transduction, controlling processes like cell proliferation, differentiation, and apoptosis. The activity of PKC isoforms is highly sensitive to the lipid environment, including the presence of specific fatty acids and their CoA esters.
Comparative Effects on PKC Activity
The direct effects of AA-CoA and DHA-CoA are less studied than their corresponding free fatty acids. However, the data on AA and DHA provide strong indications of their differential regulatory roles. Arachidonic acid is often characterized as an activator of specific PKC isoforms, whereas DHA can be inhibitory, highlighting a key divergence in their signaling functions.
-
Arachidonic Acid (AA): In the absence of Ca2+, AA can modestly affect the phosphorylation of several proteins. However, in conjunction with physiological Ca2+ concentrations (10⁻⁷ to 10⁻⁵ M), AA has been shown to dramatically increase the sensitivity and maximal level of GAP-43 phosphorylation by PKC[1]. It is proposed to activate certain PKC subspecies and can stimulate the translocation of PKCε in cardiac myocytes[1][2].
-
Docosahexaenoic Acid (DHA): In contrast, DHA, along with eicosapentaenoic acid (EPA), has been demonstrated to inhibit the catalytic domain of PKC beta at concentrations as low as 10 µM, while arachidonic acid had no effect in the same assay[3]. Furthermore, DHA can inhibit the phenylephrine-induced translocation and activation of PKCα in cardiomyocytes, suggesting a role in mitigating cardiac hypertrophy[4][5]. Conversely, some studies indicate that DHA may be involved in the activation of specific isoforms like PKCγ and PKCδ through its action on the phosphatidylserine (B164497) binding site[6].
Summary of Effects on Protein Kinase C
| Compound | Enzyme Target | Effect | Concentration | Model System | Reference |
|---|---|---|---|---|---|
| Arachidonic Acid | Protein Kinase C | Activation / Potentiation of Ca²+ sensitivity | 50 µM | Rat cerebrocortex synaptosomal membranes | [1] |
| Docosahexaenoic Acid | Protein Kinase C (beta) | Inhibition | ≥ 10 µM | Rat brain catalytic domain (in vitro) | [3] |
| Docosahexaenoic Acid | Protein Kinase Cα | Inhibition of translocation/activation | Not specified | Rat cardiomyocytes | [4][5] |
| Docosahexaenoic Acid | Protein Kinase Cγ / Cδ | Activation | Not specified | U937 leukemia cells |[6] |
Experimental Protocol: In Vitro Protein Kinase C Assay
This protocol outlines a radiometric assay to measure PKC phosphotransferase activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate.[7][8]
Materials:
-
Purified PKC or cell lysate containing PKC
-
Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4
-
Substrate: PKC-selective peptide (e.g., Ac-FKKSFKL-NH₂) at a concentration 2-3 times its Km (e.g., 100-150 µM)
-
Lipid Activator: Sonicated vesicles of 1.4 mM phosphatidylserine and 38 µM diacylglycerol
-
Cofactor Solution: 1 mM CaCl₂
-
[γ-³²P]ATP (approx. 3000 Ci/mmol)
-
Mg²⁺/ATP Mixture: 75 mM MgCl₂ and 500 µM ATP
-
Stop Solution: 0.1 M EDTA
-
P81 phosphocellulose paper
-
Wash Buffer: 0.75% phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup (on ice): In a microcentrifuge tube, combine the following:
-
10 µL Substrate Cocktail (Peptide in ADB)
-
10 µL Lipid Activator
-
10 µL Cofactor Solution (or EGTA for control)
-
10 µL of this compound or Docosahexaenoyl-CoA (or vehicle control) at desired concentrations.
-
10 µL of enzyme preparation (e.g., 25-100 ng purified PKC).
-
-
Initiate Reaction: Add 10 µL of the Mg²⁺/[γ-³²P]ATP mixture to start the reaction. Vortex gently.
-
Incubation: Incubate the reaction tubes at 30°C for 10 minutes. The reaction time should be within the linear range of the assay.
-
Stop Reaction: Spot a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash extensively (3-4 times for 5 minutes each) with fresh wash buffer to remove unincorporated ATP. A final wash with acetone (B3395972) can facilitate drying.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Glucose-6-Phosphatase (G6Pase)
Glucose-6-phosphatase is a multi-component enzyme located in the endoplasmic reticulum that is critical for maintaining glucose homeostasis. It catalyzes the final step of gluconeogenesis and glycogenolysis.[9]
Comparative Effects on G6Pase Activity
Long-chain fatty acyl-CoAs (LCACoAs) are known inhibitors of G6Pase activity in liver microsomes.[10][11][12] The primary mechanism of inhibition is not on the catalytic subunit itself, but on the glucose-6-phosphate transporter (T1), which facilitates the entry of the substrate into the ER lumen.[10][11] While direct comparative studies between AA-CoA and DHA-CoA are scarce, the established inhibitory effect of palmitoyl-CoA suggests that both polyunsaturated acyl-CoAs would exhibit similar, potent inhibitory actions. The degree of inhibition may vary based on chain length and desaturation, which can influence binding to the transporter.
Summary of Effects on Glucose-6-Phosphatase
| Compound | Enzyme Target | Effect | Concentration | Model System | Reference |
|---|---|---|---|---|---|
| Palmitoyl-CoA (as a representative LCACoA) | Glucose-6-Phosphatase System (T1 Transporter) | Inhibition (decreased Vmax) | 2-50 µM | Intact rat liver microsomes | [10][11][12] |
| Long-chain acyl-CoAs (general) | Glucose-6-Phosphate Uptake | Inhibition | Not specified | Plastids from oilseed rape embryos |[13] |
Experimental Protocol: Glucose-6-Phosphatase Activity Assay
This protocol describes a colorimetric method to determine G6Pase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the substrate, glucose-6-phosphate.[14]
Materials:
-
Isolated liver microsomes
-
Buffer: 50 mM Bis-Tris buffer, pH 6.5
-
Substrate: 20 mM D-glucose 6-phosphate (G6P) solution
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA) solution
-
Color Reagent A: 2.5% Ammonium Molybdate in 5N Sulfuric Acid
-
Color Reagent B (TSCR): Add 10 mL of Color Reagent A to 70 mL water, then dissolve 5 g of ferrous sulfate. Adjust final volume to 100 mL. (Prepare fresh).
-
Phosphate Standard solution
Procedure:
-
Reaction Setup: Pre-warm reagent vials to 37°C. For each reaction, pipette 0.8 mL of Bis-Tris buffer into a tube. Add 0.1 mL of the microsomal preparation. Add 0.1 mL of AA-CoA, DHA-CoA, or vehicle control.
-
Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.
-
Initiate Reaction: Add 0.1 mL of the G6P substrate solution to start the reaction.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Stop Reaction: Terminate the reaction by adding 1.0 mL of the 10% TCA solution.
-
Clarification: Centrifuge the tubes at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Color Development: Transfer 1.0 mL of the clear supernatant to a new tube. Add 1.0 mL of the TSCR color reagent and mix.
-
Incubation: Incubate at room temperature for 5-10 minutes to allow color to develop.
-
Measurement: Read the absorbance at 660 nm. The amount of phosphate released is determined by comparison to a standard curve generated with the phosphate standard.
Visualizations
Signaling Pathway: Acyl-CoA Metabolism and Influence
Caption: Metabolic activation of PUFAs and their regulatory effects on key enzymes.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Generalized workflow for assessing the inhibitory effects of acyl-CoAs.
References
- 1. Activation of protein kinase C by arachidonic acid selectively enhances the phosphorylation of GAP-43 in nerve terminal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of omega-3 fatty acids on protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid induces increases in [Ca2+]i via inositol 1,4,5-triphosphate production and activates protein kinase C gamma and -delta via phosphatidylserine binding site: implication in apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 9. Glycolysis - Wikipedia [en.wikipedia.org]
- 10. Fatty acyl-CoA esters inhibit glucose-6-phosphatase in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl-CoA esters inhibit glucose-6-phosphatase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Inhibition by long-chain acyl-CoAs of glucose 6-phosphate metabolism in plastids isolated from developing embryos of oilseed rape (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Activity of Glucose-6-Phosphatase [EC 3.1.3.9] [sigmaaldrich.com]
The Emerging Role of Arachidonyl-CoA as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arachidonyl-CoA, a pivotal intermediate in the metabolism of the omega-6 fatty acid arachidonic acid, is gaining attention as a potential biomarker for a range of diseases characterized by inflammatory and metabolic dysregulation. This guide provides a comparative analysis of the validation of this compound and related metabolites as disease biomarkers, with a focus on non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), and dyslipidemia. While direct validation of this compound as a standalone biomarker is still in nascent stages, this document synthesizes the existing evidence for related molecules in the arachidonic acid metabolism pathway and compares their performance with established biomarkers.
Comparative Performance of Arachidonic Acid Metabolism-Related Biomarkers in NAFLD
Elevated arachidonic acid metabolism has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD). A recent study identified five key genes involved in this pathway that show significant diagnostic potential for NAFLD. The performance of these biomarkers, as determined by the area under the receiver operating characteristic curve (AUC), is detailed below.
| Biomarker | Gene Name | Role in Arachidonic Acid Metabolism | AUC Value[1] | Alternative Established Biomarkers for NAFLD | AUC Value |
| CYP2U1 | Cytochrome P450 Family 2 Subfamily U Member 1 | Catalyzes the hydroxylation of arachidonic acid.[2] | 0.891 | NAFLD Fibrosis Score | 0.82 - 0.88 |
| GGT1 | Gamma-Glutamyltransferase 1 | Involved in the metabolism of glutathione (B108866) and leukotrienes derived from arachidonic acid.[1] | 0.849 | FIB-4 Index | 0.80 - 0.86 |
| PLA2G1B | Phospholipase A2 Group IB | Releases arachidonic acid from phospholipids.[2] | 0.821 | AST to Platelet Ratio Index (APRI) | 0.76 - 0.82 |
| GPX2 | Glutathione Peroxidase 2 | Involved in the reduction of lipid peroxides, including those derived from arachidonic acid.[2] | 0.760 | Adiponectin, Leptin, Ghrelin Panel | 0.79 |
| PTGS1 | Prostaglandin-Endoperoxide Synthase 1 (COX-1) | Converts arachidonic acid into prostaglandins.[2] | 0.763 | Cytokeratin-18 (CK-18) | >0.80 |
Fecal Arachidonic Acid in Inflammatory Bowel Disease (IBD)
In the context of Inflammatory Bowel Disease (IBD), studies have explored fecal arachidonic acid as a potential non-invasive biomarker. Research indicates that fecal levels of arachidonic acid are significantly increased in patients with IBD compared to healthy controls and positively correlate with fecal calprotectin, a well-established marker of IBD severity.[2][3] While direct sensitivity and specificity data for fecal this compound are not yet available, the data for fecal arachidonic acid suggests a promising avenue for further investigation.
Arachidonic Acid and Dyslipidemia
Emerging research has linked plasma concentrations of free arachidonic acid and triglycerides enriched with arachidonic acid to key markers of dyslipidemia, such as low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (ApoB), and total cholesterol (TC).[4][5] Animal studies have further demonstrated that an arachidonic acid-rich diet can lead to increased plasma concentrations of total cholesterol and ApoB.[4][5] These findings suggest that this compound, as the activated form of arachidonic acid, could serve as a valuable biomarker for assessing dyslipidemia and related cardiovascular risk, although further validation studies are required.
Experimental Protocols
The accurate quantification of this compound and related metabolites is crucial for their validation as biomarkers. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Quantification of this compound in Biological Tissues
This protocol is a generalized procedure based on established methods for long-chain acyl-CoA measurement.[6]
1. Sample Preparation and Extraction:
-
Weigh approximately 40 mg of frozen tissue.
-
Homogenize the tissue on ice in a solution containing 0.5 ml of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 ml of an acetonitrile:2-propanol:methanol (3:1:1) mixture. An internal standard, such as heptadecanoyl-CoA, should be added to the homogenization solution.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the acetonitrile:2-propanol:methanol mixture and combine the supernatants.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a binary gradient elution with mobile phase A consisting of an aqueous solution with a modifier (e.g., ammonium (B1175870) hydroxide) and mobile phase B consisting of an organic solvent (e.g., acetonitrile) with the same modifier.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) for quantification. The transitions for this compound and the internal standard need to be optimized based on the specific instrument.
-
3. Calibration and Quantification:
-
Prepare a standard curve using a stock solution of this compound of known concentration.
-
The standard curve should cover a range of concentrations from approximately 1.56 ng to 100 ng.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
Visualizing the Central Role of this compound
The following diagrams illustrate the central position of this compound in the arachidonic acid signaling pathway and a typical experimental workflow for its validation as a biomarker.
Caption: Arachidonic Acid Signaling Pathway.
Caption: Biomarker Validation Workflow.
Conclusion and Future Directions
While direct evidence for this compound as a validated biomarker with comprehensive comparative data is still emerging, its central role in the pro-inflammatory arachidonic acid cascade points to its significant potential. The findings related to upstream and downstream metabolites in diseases like NAFLD and IBD strongly suggest that this compound is a promising candidate for further investigation. Future studies should focus on large-scale, prospective validation of this compound in diverse patient cohorts, directly comparing its diagnostic and prognostic performance against current gold-standard biomarkers. The development of standardized, high-throughput assays for its quantification will be critical to facilitate its translation into clinical practice.
References
- 1. Biomarkers and subtypes of deranged lipid metabolism in non-alcoholic fatty liver disease [escholarship.org]
- 2. Biomarkers and subtypes of deranged lipid metabolism in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic profiling in inflammatory bowel disease: Comparison between ulcerative colitis and Crohn's disease - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Arachidonic Acid Metabolites in Neurologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Arachidonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical information for the proper handling and disposal of Arachidonyl-CoA. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard and Safety Data
This compound is a sensitive biochemical reagent that requires careful handling. The primary hazards are associated with its potential for irritation and harm upon ingestion or inhalation. All personnel must be familiar with the following safety information and wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Precautionary Data for this compound Lithium Salt
| Hazard Category | GHS Classification & Statements | Precautionary Measures & PPE |
| Acute Toxicity, Oral | Category 4, H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Category 2, H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | Category 2A, H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3, H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Incompatible Materials | - | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Personal Protective Equipment (PPE) | - | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. All handling of the powder or solutions should be conducted in a certified chemical fume hood. |
Data summarized from safety data sheets for Arachidonoyl coenzyme A lithium salt.[1][2]
II. Experimental Protocol: Chemical Deactivation and Disposal
The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, yielding sodium arachidonate (B1239269) and coenzyme A. The resulting thiol group from coenzyme A is then oxidized to mitigate its odor and potential reactivity before final disposal.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Commercial bleach (sodium hypochlorite (B82951) solution, ~5-6%)
-
pH paper or calibrated pH meter
-
Appropriate glass beakers or flasks
-
Magnetic stir plate and stir bar
-
Designated hazardous waste container
Procedure:
Step 1: Preparation and Alkaline Hydrolysis
-
Work Area Setup: Perform all subsequent steps within a certified chemical fume hood.
-
Initial Setup: Place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.
-
Alkaline Hydrolysis: While stirring, slowly and carefully add an equal volume of 1 M NaOH solution to the this compound waste. This will raise the pH and initiate the hydrolysis of the thioester bond.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
Step 2: Oxidation of Thiol Byproduct
-
Bleach Addition: After the hydrolysis period, slowly add bleach to the solution. A general guideline is to add approximately 10-20 mL of bleach per 100 mL of the waste solution. This will oxidize the free thiol group of the liberated coenzyme A, reducing its odor and reactivity.
-
Stirring: Continue to stir the mixture for an additional 30 minutes.
Step 3: Neutralization
-
pH Adjustment: Slowly add 1 M HCl to the solution while continuing to stir. Periodically check the pH of the solution using pH paper or a pH meter.
-
Neutral pH Target: Continue adding HCl dropwise until the pH is in the neutral range (pH 6-8). Be cautious, as this neutralization reaction can be exothermic.
Step 4: Final Waste Collection and Disposal
-
Waste Transfer: Once neutralized, carefully transfer the solution into a designated hazardous waste container.
-
Labeling: Ensure the container is clearly and accurately labeled with its contents (e.g., "Neutralized and oxidized this compound waste, containing sodium arachidonate, oxidized coenzyme A degradation products, and sodium chloride in aqueous solution").
-
Storage: Store the sealed container in a designated secondary containment area while awaiting pickup.
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the chemical deactivation and disposal of this compound.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements. The user is solely responsible for compliance with all applicable laws and regulations.
References
Personal protective equipment for handling Arachidonyl-coa
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arachidonyl-CoA. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity. The information is compiled from safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification (GHS) | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
| Source: MedChemExpress Safety Data Sheet[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face | Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may also be required.[1][2] | Protects against splashes and dust. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A standard laboratory coat.[1][2] | Prevents direct skin contact. |
| Respiratory | A NIOSH-approved N95 (US) respirator or equivalent, especially when handling the powder form or if aerosols may be generated.[2] | Prevents inhalation of dust particles. |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be replaced immediately.
Operational Plan: Safe Handling Workflow
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
Step 1: Preparation
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.[1]
-
Ensure a chemical fume hood is operational and available.[2]
-
Prepare all necessary materials and equipment in the designated work area.
-
Put on all required personal protective equipment (PPE).[1]
Step 2: Aliquoting and Weighing (for powder form)
-
Conduct all handling of the powdered substance within a chemical fume hood to avoid dust and aerosol formation.[1][2]
-
Use appropriate tools (e.g., non-sparking spatulas) for transferring the powder.
-
Weigh the desired amount in a tared, sealed container.
Step 3: Solubilization
-
If preparing a solution, add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and mix gently until the solid is fully dissolved.
Step 4: Experimental Use
-
When using this compound in experiments, maintain all safety precautions.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Step 5: Post-Handling
-
Decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Properly store or dispose of the chemical and any contaminated materials.
Metabolic Pathway Context
This compound is a key intermediate in lipid metabolism, specifically in the arachidonic acid cascade. It is synthesized from arachidonic acid by the enzyme Acyl-CoA synthetase (Acsl) and serves as a substrate for various transferase enzymes to produce other bioactive lipids.[3][4]
Storage and Disposal Plans
Storage Plan:
-
Temperature: Store the substance as a powder at -20°C for long-term stability.
-
Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1] Protect from direct sunlight, sources of ignition, air, and moisture.[1][5]
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including empty containers, disposable labware, and used PPE, must be considered chemical waste.
-
Procedure:
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental release or exposure.
| Emergency Type | Immediate Action |
| Spill | Evacuate the area. Wear full PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Prevent the spill from entering drains. Ventilate the area.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Valproic acid selectively inhibits conversion of arachidonic acid to arachidonoyl-CoA by brain microsomal long-chain fatty acyl-CoA synthetases: relevance to bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonoyl-CoA synthetase. Separation from nonspecific acyl-CoA synthetase and distribution in various cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
